molecular formula C₁₇H₂₀D₄O₄ B1152477 Monononyl Phthalate-d4

Monononyl Phthalate-d4

Cat. No.: B1152477
M. Wt: 296.39
Attention: For research use only. Not for human or veterinary use.
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Description

Monononyl Phthalate-d4, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₂₀D₄O₄ and its molecular weight is 296.39. The purity is usually 95%.
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Properties

Molecular Formula

C₁₇H₂₀D₄O₄

Molecular Weight

296.39

Synonyms

1,2-Benzenedicarboxylic Acid Monononyl Ester-d4;  Nonyl Alcohol Phthalate-d4;  Phthalic Acid Monononyl Ester-d4;  Mono(n-nonyl) Phthalate-d4; 

Origin of Product

United States

Foundational & Exploratory

Monononyl Phthalate-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Monononyl Phthalate-d4, including its chemical properties, applications in research, and relevant experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Core Properties of this compound

This compound is the deuterated form of Monononyl Phthalate (B1215562), a metabolite of the plasticizer Diisononyl Phthalate (DINP). Its primary application in research is as an internal standard for the quantification of phthalates in various matrices.

PropertyValueCitations
CAS Number 2514564-42-0[1][2]
Unlabeled CAS Number 24539-59-1[1][3]
Molecular Formula C₁₇H₂₀D₄O₄[1][3]
Molecular Weight 296.39 g/mol [1][3]

Toxicological and Pharmacokinetic Data of Phthalates

For other phthalate monoesters, such as Mono-2-ethylhexyl phthalate (MEHP-d4), the elimination half-life has been estimated to be approximately 3.5 ± 1.4 hours after oral administration in human volunteers[4]. The clearance of phthalates is generally rapid, with the liver being the main site of metabolism[5][6].

Experimental Protocols

This compound is principally used as an internal standard in isotope dilution analysis to ensure the accuracy and precision of phthalate quantification in complex samples. Below is a representative experimental protocol for the analysis of Monononyl Phthalate in a biological matrix using LC-MS/MS.

Objective: To quantify the concentration of Monononyl Phthalate in human urine using this compound as an internal standard.

Materials:

  • Human urine samples

  • Monononyl Phthalate analytical standard

  • This compound internal standard solution (e.g., 1 µg/mL in methanol)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Standard and Quality Control Preparation:

    • Prepare a stock solution of Monononyl Phthalate in methanol.

    • Create a series of calibration standards by spiking control urine with the Monononyl Phthalate stock solution to achieve a concentration range (e.g., 0.5 to 100 ng/mL).

    • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

  • Sample Preparation:

    • Thaw urine samples at room temperature.

    • To a 1 mL aliquot of each urine sample, calibration standard, and QC sample, add a known amount of the this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution).

    • Vortex mix the samples for 30 seconds.

    • Proceed with Solid Phase Extraction (SPE) to clean up the samples and concentrate the analytes. Condition the SPE cartridges according to the manufacturer's instructions.

    • Load the samples onto the SPE cartridges.

    • Wash the cartridges to remove interferences.

    • Elute the analytes with an appropriate solvent (e.g., acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 µL of 50:50 methanol:water).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: A suitable C18 reversed-phase column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate the analyte from matrix components.

      • Flow Rate: e.g., 0.4 mL/min.

      • Injection Volume: e.g., 10 µL.

    • Mass Spectrometry (MS/MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

      • Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both Monononyl Phthalate and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of Monononyl Phthalate to the peak area of this compound against the concentration of the calibration standards.

    • Determine the concentration of Monononyl Phthalate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Phthalates

Phthalate diesters are metabolized in the body to their corresponding monoesters, which are the biologically active forms. This initial hydrolysis is followed by further oxidative metabolism. The diagram below illustrates this general metabolic pathway.

Phthalate_Metabolism Phthalate_Diester Phthalate Diester (e.g., Diisononyl Phthalate) Monoester Monononyl Phthalate Phthalate_Diester->Monoester Hydrolysis (Lipases, Esterases) Oxidative_Metabolites Oxidative Metabolites Monoester->Oxidative_Metabolites Oxidation (CYP450 enzymes)

Caption: General metabolic pathway of a phthalate diester to its monoester and subsequent oxidative metabolites.

Isotope Dilution Analysis Workflow

The use of this compound as an internal standard is central to the isotope dilution analysis workflow. This method provides high accuracy by correcting for sample loss during preparation and for matrix effects during analysis.

Isotope_Dilution_Workflow cluster_analysis Analysis Sample Biological Sample (contains native Phthalate) Spike Spike with known amount of This compound Sample->Spike Extract Extraction and Cleanup (e.g., SPE) Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quant Quantification LCMS->Quant

Caption: Workflow for quantitative analysis using isotope dilution with this compound.

References

Synthesis and Isotopic Labeling of Monononyl Phthalate-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Monononyl Phthalate-d4. This deuterated standard is crucial for a variety of research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification methods. The methodologies detailed below are based on established principles of organic synthesis and isotopic labeling.

Synthetic Strategy

The synthesis of this compound (MNP-d4) is approached in a two-step sequence. The first step involves the deuteration of the aromatic ring of phthalic anhydride (B1165640) via a heterogeneous catalytic hydrogen-deuterium exchange reaction. The resulting phthalic anhydride-d4 is then subjected to a mono-esterification reaction with 1-nonanol to yield the desired product. This strategy ensures the selective incorporation of deuterium (B1214612) atoms onto the phthalate (B1215562) backbone.

Experimental Protocols

Step 1: Synthesis of Phthalic Anhydride-3,4,5,6-d4

This procedure details the deuteration of phthalic anhydride using a palladium on carbon catalyst with deuterium oxide as the deuterium source.

Materials:

  • Phthalic anhydride (1.0 eq)

  • Palladium on carbon (10 wt. %)

  • Aluminum powder

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

Procedure:

  • To a dried reaction flask under an inert atmosphere (Argon or Nitrogen), add phthalic anhydride, 10% Pd/C, and aluminum powder.

  • Add D₂O to the flask.

  • The reaction mixture is stirred vigorously at 120 °C for 24-48 hours. The progress of the reaction can be monitored by ¹H NMR by taking small aliquots.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst.

  • The filtrate is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude phthalic anhydride-d4.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford pure phthalic anhydride-3,4,5,6-d4.

Step 2: Synthesis of this compound

This procedure describes the mono-esterification of phthalic anhydride-d4 with 1-nonanol.

Materials:

  • Phthalic anhydride-3,4,5,6-d4 (1.0 eq)

  • 1-Nonanol (1.0-1.2 eq)

  • Pyridine (B92270) (catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve phthalic anhydride-d4 in toluene.

  • Add 1-nonanol and a catalytic amount of pyridine to the solution.

  • The reaction mixture is heated to reflux (approximately 110-120 °C) for 4-6 hours. The reaction can be monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The resulting crude this compound is purified by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate as the eluent.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueNotes
Chemical Formula C₁₇H₂₀D₄O₄-
CAS Number 2514564-42-0For the deuterated compound. The unlabeled CAS is 24539-59-1.[1][2][3]
Molecular Weight 296.39 g/mol Calculated based on the isotopic composition.[1][3]
Isotopic Purity > 98 atom % DTypically achieved with the described deuteration method. Purity should be confirmed by mass spectrometry.
Chemical Purity > 98%Determined by HPLC or GC analysis after purification.
Typical Yield Step 1: 70-85% Step 2: 60-75%Yields are representative and can vary based on reaction scale and optimization.
Appearance White to off-white solid[4]
Solubility Chloroform, DMSO, Methanol (Slightly)[4]

Characterization

The structure and isotopic incorporation of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show a significant reduction or absence of signals in the aromatic region (δ 7.5-7.8 ppm) corresponding to the deuterated positions. The signals for the nonyl chain protons should be present.

    • ²H NMR will show a signal in the aromatic region, confirming the presence and location of the deuterium atoms.

    • ¹³C NMR will show the expected signals for the carbon skeleton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the deuterated compound and can be used to determine the isotopic distribution (M, M+1, M+2, M+3, M+4).[5][6]

Mandatory Visualization

The following diagram illustrates the synthetic workflow for this compound.

Synthesis_Workflow cluster_step1 Step 1: Deuteration cluster_step2 Step 2: Mono-esterification cluster_purification Purification & Analysis PA Phthalic Anhydride PA_d4 Phthalic Anhydride-d4 PA->PA_d4 H/D Exchange Reagents1 D₂O, Pd/C, Al Reagents1->PA_d4 MNP_d4 This compound PA_d4->MNP_d4 Pyridine, Toluene, Reflux Nonanol 1-Nonanol Nonanol->MNP_d4 Purification Column Chromatography MNP_d4->Purification Analysis NMR, MS Purification->Analysis

Caption: Synthetic workflow for this compound.

References

A Technical Guide to Monononyl Phthalate-d4: Physicochemical Characteristics and Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physicochemical characteristics of Monononyl Phthalate-d4, a critical component in modern analytical chemistry. It details its properties, its essential role as a deuterated internal standard in mass spectrometry, and the experimental protocols for its application.

Core Physicochemical Characteristics

This compound is a deuterated form of Monononyl Phthalate, where four hydrogen atoms on the benzene (B151609) ring have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis.[1][2] Its physical and chemical properties are nearly identical to its non-deuterated counterpart, with the key difference being its molecular weight.

The table below summarizes the key physicochemical data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₇H₂₀D₄O₄[3][4][5]
Molecular Weight 296.39 g/mol [3][5]
Unlabeled CAS Number 24539-59-1[3][4]
Appearance White to Off-White Solid[6]
Melting Point 42 - 44°C[6]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[6]
Storage Temperature Refrigerator[6]

The Role of Deuterated Internal Standards in Quantitative Analysis

In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), achieving accuracy and precision is paramount.[1] Deuterated internal standards are considered the "gold standard" because they exhibit nearly identical chemical and physical behavior to the analyte of interest.[1][7][8]

By introducing a known amount of this compound into a sample at the beginning of the preparation process, it acts as a perfect mimic for the endogenous Monononyl Phthalate.[1] Any loss of the target analyte during sample extraction, cleanup, or variations in ionization efficiency within the mass spectrometer is mirrored by the deuterated standard.[1][7] This allows for highly accurate quantification because the ratio of the analyte's signal to the internal standard's signal remains constant, correcting for potential errors.[7]

The workflow for using a deuterated internal standard is a foundational process in bioanalytical and environmental testing.

References

Monononyl Phthalate-d4: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Monononyl Phthalate-d4, a deuterated internal standard crucial for accurate quantification in various analytical methodologies. Ensuring the integrity of this standard is paramount for reliable experimental outcomes. This document outlines the factors affecting its stability, provides recommended storage protocols, and details relevant experimental procedures.

Core Stability and Storage Recommendations

Proper storage and handling are critical to maintain the chemical and isotopic purity of this compound. The primary concerns are preventing chemical degradation and deuterium-hydrogen (H/D) exchange.

Storage Conditions Summary

The recommended storage conditions for this compound, based on information from various suppliers and best practices for deuterated standards, are summarized below. Adherence to these conditions will help maximize the shelf-life and preserve the integrity of the compound.

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage (solid) 2-8°C for short-term storage (solution)Minimizes chemical degradation and reduces solvent evaporation from solutions.[1][2]
Light Protect from lightPrevents potential photodegradation. Storing in amber vials or in the dark is recommended.[2]
Moisture Store in a dry environmentMinimizes hydrolysis of the ester and prevents H/D exchange.[1][3] Use of a desiccator for solid forms is advisable.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Prevents oxidation.[2][4]
Container Tightly sealed, amber glass vialsPrevents contamination, solvent evaporation, and light exposure.[1][2]
Form Solid (lyophilized powder) is preferred for long-term storageMore stable than solutions.[1]
Re-analysis After three years, the compound should be re-analyzed for chemical purity before use.To ensure the integrity of the standard over extended storage periods.

Chemical Stability and Degradation Pathways

The general mechanism for base-catalyzed hydrolysis of a phthalate (B1215562) monoester is illustrated below.

G cluster_hydrolysis Base-Catalyzed Hydrolysis of Monononyl Phthalate MNP This compound Intermediate Tetrahedral Intermediate MNP->Intermediate Nucleophilic Attack OH Hydroxide Ion (OH⁻) OH->Intermediate Phthalate Phthalic Acid-d4 Intermediate->Phthalate Leaving Group Departure Nonanol Nonanol Intermediate->Nonanol

Caption: Base-catalyzed hydrolysis of Monononyl Phthalate.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Standard Solutions

This protocol describes the preparation of a deuterated internal standard stock solution and subsequent working solutions for use in analytical methods such as LC-MS or GC-MS.

  • Equilibration: Before opening, allow the vial containing the solid this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture.[1]

  • Reconstitution (Stock Solution):

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

    • Under an inert atmosphere, accurately weigh the required amount of the standard.

    • Dissolve the solid in a high-purity aprotic solvent (e.g., acetonitrile, methanol).[1] Avoid acidic or basic aqueous solutions to prevent H/D exchange.[2]

    • Quantitatively transfer the solution to a Class A volumetric flask and dilute to the final volume with the chosen solvent.

    • Stopper the flask and mix thoroughly.

  • Storage of Stock Solution: Store the stock solution in a tightly sealed amber vial at -20°C for long-term storage or 2-8°C for short-term storage.[1][2]

  • Preparation of Working Solution:

    • On the day of the experiment, allow the stock solution to warm to room temperature.

    • Perform serial dilutions of the stock solution with the appropriate solvent (often the mobile phase or a compatible solvent) to create a working solution at the desired concentration.

G cluster_workflow Standard Solution Preparation Workflow start Start equilibrate Equilibrate solid standard to room temperature start->equilibrate weigh Weigh standard under inert atmosphere equilibrate->weigh dissolve Dissolve in aprotic solvent weigh->dissolve transfer Quantitatively transfer to volumetric flask dissolve->transfer dilute Dilute to final volume transfer->dilute mix Mix thoroughly dilute->mix store_stock Store stock solution at -20°C or 2-8°C mix->store_stock warm_stock Warm stock solution to room temperature store_stock->warm_stock On day of use dilute_working Perform serial dilutions for working solution warm_stock->dilute_working end End dilute_working->end

Caption: Workflow for preparing standard solutions.

Protocol 2: Assessment of Chemical Purity

The chemical purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Method:

  • Column: C18 reverse-phase column.

  • Mobile Phase: Isocratic or gradient elution with a mixture of methanol (B129727) and water. A common starting point is a 75:25 (v/v) methanol:water mixture.

  • Detection: UV detection at approximately 230 nm.

  • Procedure:

    • Prepare a calibration curve using a freshly prepared set of standards of known concentrations.

    • Inject a known concentration of the this compound solution being tested.

    • Determine the purity by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

GC-MS Method:

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Splitless injection.

  • Temperature Program: A suitable temperature program should be developed to ensure good separation of the analyte from any potential impurities.

  • Detection: Mass spectrometry in full scan mode to identify any degradation products and in selected ion monitoring (SIM) mode for quantification.

  • Procedure:

    • Prepare a calibration curve using freshly prepared standards.

    • Analyze the test solution.

    • Assess purity by comparing the integrated peak area of the analyte to the total area of all peaks. The mass spectrum can confirm the identity of the main peak and any impurities.

Conclusion

The stability of this compound is crucial for its use as an internal standard. By adhering to the recommended storage conditions of low temperature, protection from light and moisture, and the use of appropriate solvents, researchers can ensure the long-term integrity of this standard. Regular verification of chemical purity using established analytical methods is recommended, especially for lots that have been in storage for extended periods.

References

Unraveling the Molecular Fragmentation of Monononyl Phthalate-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrum of Monononyl Phthalate-d4, a deuterated internal standard crucial for accurate quantification of its non-deuterated counterpart in various matrices. Understanding its fragmentation pattern is paramount for developing robust analytical methods in toxicology, environmental monitoring, and pharmaceutical research. This document outlines the predicted mass spectral data, proposes a detailed fragmentation pathway, and provides a general experimental protocol for its analysis.

Predicted Mass Spectrum Data

The mass spectrum of this compound is characterized by specific ion fragments that arise from predictable cleavage patterns of the ester and alkyl chain. The presence of four deuterium (B1214612) atoms on the aromatic ring results in a characteristic mass shift for fragments containing this moiety. The predicted quantitative data for the major ions are summarized in the table below.

m/z (predicted) Proposed Ion Structure Description
296.39[C₁₇H₂₀D₄O₄]⁺Molecular Ion (M⁺)
171.06[C₈HD₄O₄]⁺Fragment resulting from the loss of the nonyl radical.
153.05[C₈HD₄O₃]⁺Protonated phthalic anhydride-d4, a characteristic fragment for phthalates. This is often the base peak.
125.04[C₇HD₄O₂]⁺Formed by the loss of CO from the m/z 153 fragment.
79.05[C₆D₄H]⁺Deuterated benzene (B151609) ring fragment resulting from further fragmentation.

Proposed Fragmentation Pathway

The fragmentation of this compound upon electron ionization (EI) is expected to follow established pathways for phthalate (B1215562) esters, primarily involving cleavage of the ester group and rearrangements of the alkyl chain. The initial ionization event forms the molecular ion at m/z 296.39. Subsequent fragmentation proceeds as follows:

  • Loss of the Nonyl Radical: The primary fragmentation event is the cleavage of the C-O bond between the carbonyl group and the nonyl chain, leading to the loss of a nonyl radical (•C₉H₁₉). This results in the formation of a stable acylium ion at m/z 171.06.

  • Formation of Protonated Phthalic Anhydride-d4: A hallmark of phthalate mass spectra is the formation of a protonated phthalic anhydride (B1165640) ion. For this compound, this involves a rearrangement process, likely a McLafferty-type rearrangement, resulting in the characteristic and often most abundant ion at m/z 153.05. This ion's high stability makes it a prominent feature in the spectrum.[1][2]

  • Further Fragmentation: The protonated phthalic anhydride-d4 ion can undergo further fragmentation by losing a molecule of carbon monoxide (CO) to form the ion at m/z 125.04. Subsequent fragmentation can lead to the formation of a deuterated benzene ring fragment at m/z 79.05.

The proposed fragmentation pathway is visualized in the following diagram:

G Proposed Fragmentation Pathway of this compound cluster_losses M This compound [C₁₇H₂₀D₄O₄]⁺ m/z = 296.39 F1 [C₈HD₄O₄]⁺ m/z = 171.06 M->F1 α-cleavage Loss1 - •C₉H₁₉ F2 Protonated Phthalic Anhydride-d4 [C₈HD₄O₃]⁺ m/z = 153.05 F1->F2 Rearrangement Loss2 - H₂O F3 [C₇HD₄O₂]⁺ m/z = 125.04 F2->F3 Decarbonylation Loss3 - CO F4 [C₆D₄H]⁺ m/z = 79.05 F3->F4 Fragmentation Loss4 - CO

Proposed fragmentation of this compound.

General Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general protocol for the analysis of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS). This method is widely applicable for the separation and identification of phthalates in various sample matrices.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent such as hexane (B92381) or ethyl acetate. Create a series of working standards by serial dilution to the desired concentration range.

  • Sample Extraction (if applicable): For complex matrices (e.g., biological fluids, environmental samples), a liquid-liquid extraction or solid-phase extraction (SPE) is typically required to isolate the analyte and remove interfering substances. The choice of extraction solvent and SPE sorbent will depend on the sample matrix.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent 7890 GC system or equivalent.

  • Mass Spectrometer: An Agilent 5977 MS or equivalent single quadrupole or tandem mass spectrometer.

  • GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating phthalates.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet: Split/splitless injector. For trace analysis, splitless mode is preferred.

    • Injector Temperature: 280 °C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 280 °C for 10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Full Scan (e.g., m/z 50-550) for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) of the characteristic ions (e.g., m/z 153.05, 171.06, 296.39) is recommended for enhanced sensitivity and selectivity.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and the presence of the characteristic ions in its mass spectrum.

  • Confirm the fragmentation pattern by comparing the acquired spectrum with the predicted fragmentation pathway and reference spectra if available.

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted data and proposed fragmentation pathway serve as a valuable reference for method development and data interpretation in research and analytical laboratories.

References

Monononyl Phthalate-d4 in Metabolic Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the critical role of Monononyl Phthalate-d4 as an internal standard in the metabolic research of diisononyl phthalate (B1215562) (DINP), a widely used plasticizer with potential endocrine-disrupting properties. Accurate quantification of DINP metabolites is paramount for assessing human exposure and understanding its metabolic fate. This document provides a comprehensive overview of DINP metabolism, detailed experimental protocols for in vitro and in vivo studies, and analytical methodologies for metabolite quantification, underscoring the indispensable application of this compound in achieving precise and reliable results.

Introduction: The Significance of Deuterated Standards in Phthalate Research

Phthalates are ubiquitous environmental contaminants, and understanding their metabolic pathways is crucial for assessing their potential impact on human health. Diisononyl phthalate (DINP) is a complex mixture of isomers used extensively as a plasticizer. Due to its non-covalent binding to polymer matrices, DINP can leach from consumer products, leading to widespread human exposure.

Metabolic studies of DINP rely on the accurate measurement of its metabolites in biological matrices such as urine. Deuterium-labeled internal standards, such as this compound, are indispensable tools in these analytical workflows.[1][2] They are chemically identical to their non-labeled counterparts but have a distinct mass, allowing for precise quantification by mass spectrometry. The use of isotope dilution mass spectrometry, employing stable isotope-labeled internal standards, is considered the gold standard for analyzing substances at very low concentrations, which is often the case for phthalate metabolites in biological samples. This compound is commercially available from various chemical suppliers.[1][2][3]

Metabolic Pathways of Diisononyl Phthalate (DINP)

The metabolism of DINP is a multi-step process primarily occurring in the liver. It involves an initial hydrolysis followed by oxidative modifications.

Phase I Metabolism:

  • Hydrolysis: DINP is first hydrolyzed by carboxylesterases to its monoester, monoisononyl phthalate (MINP).[4][5][6] This initial step is crucial as the monoester is often considered more biologically active than the parent diester.

  • Oxidation: The alkyl chain of MINP undergoes further oxidation, primarily catalyzed by Cytochrome P450 (CYP) enzymes .[7][8] This results in the formation of several key oxidative metabolites:

    • Mono(carboxyisooctyl) phthalate (MCIOP)

    • Mono(hydroxyisononyl) phthalate (MHINP)

    • Mono(oxoisononyl) phthalate (MOINP)

These oxidative metabolites are the most abundant and reliable biomarkers of DINP exposure found in urine, as MINP is often present at very low or undetectable levels.

Phase II Metabolism:

The hydroxylated metabolites can undergo glucuronidation, a process that increases their water solubility and facilitates their excretion from the body.

DINP_Metabolism DINP Diisononyl Phthalate (DINP) MINP Monoisononyl Phthalate (MINP) DINP->MINP Hydrolysis (Carboxylesterases) Oxidative_Metabolites Oxidative Metabolites MINP->Oxidative_Metabolites Oxidation (CYP Enzymes) MCIOP MCIOP Oxidative_Metabolites->MCIOP MHINP MHINP Oxidative_Metabolites->MHINP MOINP MOINP Oxidative_Metabolites->MOINP Excretion Urinary Excretion MCIOP->Excretion MHINP->Excretion MOINP->Excretion In_Vitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep Prepare Incubation Mixture (Buffer, NADPH system, Microsomes) PreIncubate Pre-incubate at 37°C Prep->PreIncubate Add_DINP Add DINP to initiate reaction PreIncubate->Add_DINP Incubate Incubate at 37°C Add_DINP->Incubate Terminate Terminate with Acetonitrile Incubate->Terminate Spike Spike with this compound Terminate->Spike Centrifuge Centrifuge Spike->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute for LC-MS/MS Evaporate->Reconstitute Urine_Analysis_Workflow Urine_Sample Urine Sample Add_IS Add this compound Urine_Sample->Add_IS Deconjugation Enzymatic Deconjugation (β-glucuronidase) Add_IS->Deconjugation SPE Solid-Phase Extraction (SPE) Deconjugation->SPE Concentration Evaporation & Reconstitution SPE->Concentration LCMSMS LC-MS/MS Analysis Concentration->LCMSMS

References

An In-Depth Technical Guide to Utilizing Monononyl Phthalate-d4 as a Tracer for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the application of Monononyl Phthalate-d4 (MNP-d4) as a stable isotope tracer for in vivo research. While direct in vivo pharmacokinetic data for MNP-d4 is limited, this document leverages extensive research on analogous deuterated phthalates, particularly Diisononyl Phthalate (B1215562) (DINP), to establish a robust framework for study design, experimental execution, and data interpretation. The primary application of MNP-d4 is to differentiate an administered dose from background environmental exposure, enabling precise pharmacokinetic and metabolism studies. This guide details the metabolic pathways of nonyl phthalates, provides representative experimental protocols, summarizes key quantitative data from analogous studies, and offers visualizations to clarify complex processes.

Introduction to Phthalate Tracers in In Vivo Research

Phthalates are ubiquitous environmental contaminants, which presents a significant challenge for in vivo studies aiming to understand their absorption, distribution, metabolism, and excretion (ADME). The use of stable isotope-labeled tracers, such as this compound, is a critical technique to overcome this obstacle. By introducing a known amount of the deuterated compound, researchers can accurately track the administered dose and its metabolites, distinguishing them from the unlabeled phthalates present from background exposure.[1]

MNP-d4, a deuterated isotopologue of Monononyl Phthalate, serves as an ideal tracer due to its chemical identity with the endogenous compound, while its increased mass allows for distinct detection using mass spectrometry. This enables precise quantification of the tracer and its metabolites in various biological matrices.

Metabolism of Monononyl Phthalate

The in vivo metabolism of Monononyl Phthalate is expected to follow the established pathways for high molecular weight phthalates like Diisononyl Phthalate (DINP).[2][3] The metabolic cascade is initiated by hydrolysis of the parent diester (e.g., DINP) to its monoester, Monononyl Phthalate (MNP). MNP then undergoes a series of Phase I oxidation reactions, primarily in the liver, to form more polar, excretable metabolites.[3]

The key metabolic steps are:

  • Phase I Metabolism:

    • Hydrolysis: Di-n-nonyl phthalate is hydrolyzed by esterases to form Monononyl Phthalate (MNP).

    • Oxidation: The nonyl side chain of MNP is oxidized to form hydroxylated (OH-MNP), oxo (oxo-MNP), and carboxylated (cx-MNP) metabolites.[1][4][5]

  • Phase II Metabolism:

    • Glucuronidation: The oxidized metabolites can be conjugated with glucuronic acid to increase their water solubility and facilitate urinary excretion.[6]

The oxidized metabolites are considered the most sensitive biomarkers for exposure assessment due to their higher abundance in urine compared to the parent monoester.[2][5]

Monononyl_Phthalate_Metabolism DNPh Di-n-nonyl Phthalate MNPd4 This compound (MNP-d4) DNPh->MNPd4 Hydrolysis PhaseI Phase I Metabolism (Liver) MNPd4->PhaseI OH_MNP Hydroxylated Metabolite (OH-MNP-d4) PhaseI->OH_MNP Oxidation Oxo_MNP Oxo Metabolite (oxo-MNP-d4) PhaseI->Oxo_MNP Oxidation Cx_MNP Carboxylated Metabolite (cx-MNP-d4) PhaseI->Cx_MNP Oxidation PhaseII Phase II Metabolism (Glucuronidation) OH_MNP->PhaseII Oxo_MNP->PhaseII Cx_MNP->PhaseII Conjugates Glucuronide Conjugates PhaseII->Conjugates Excretion Urinary Excretion Conjugates->Excretion

Caption: Metabolic pathway of this compound.

Experimental Protocols

The following is a representative protocol for an in vivo study using this compound as a tracer, based on established methodologies for analogous compounds.[1][7]

4.1 Study Design

  • Test Animals: Select an appropriate animal model (e.g., rats, mice). House animals in controlled conditions to minimize background phthalate exposure.[8]

  • Dosing: Administer this compound orally. A representative dose, based on a human study with deuterium-labeled DINP, is 1.27 mg/kg body weight.[1] The tracer should be dissolved in a suitable vehicle (e.g., corn oil).

  • Sample Collection: Collect urine and blood samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours post-administration) to characterize the pharmacokinetic profile.

4.2 Sample Preparation and Analysis

  • Urine Sample Preparation:

    • Thaw urine samples to room temperature.

    • To an aliquot of urine, add a solution of β-glucuronidase to deconjugate the metabolites.

    • Incubate the mixture.

    • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

    • Elute the analytes and evaporate to dryness.

    • Reconstitute the residue in a suitable solvent for analysis.

  • Analytical Method:

    • Utilize High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for the sensitive and selective quantification of MNP-d4 and its oxidized metabolites.[9]

    • Monitor for the specific mass transitions of MNP-d4, OH-MNP-d4, oxo-MNP-d4, and cx-MNP-d4.

Experimental_Workflow start Start dosing Oral Administration of This compound start->dosing sampling Urine & Blood Sample Collection (Timed Intervals) dosing->sampling hydrolysis Enzymatic Hydrolysis (β-glucuronidase) sampling->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe analysis HPLC-MS/MS Analysis spe->analysis quantification Quantification of MNP-d4 and its Metabolites analysis->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis end End pk_analysis->end

Caption: Experimental workflow for an in vivo tracer study.

Quantitative Data and Pharmacokinetic Parameters

The following tables summarize pharmacokinetic data from in vivo studies of deuterated phthalates analogous to this compound. This data provides a valuable reference for what can be expected in a study with MNP-d4.

Table 1: Urinary Excretion of Deuterated DINP Metabolites in Humans [1][4]

MetabolitePercentage of Administered Dose in Urine (48h)
OH-MINP20.2%
cx-MINP10.7%
oxo-MINP10.6%
MINP2.2%
Total 43.6%

Table 2: Elimination Half-Lives of Deuterated Phthalate Metabolites in Humans

CompoundMetaboliteElimination Half-Life (t½)Reference
D-labeled DINPOH- and oxo-MINP~12 hours (second phase)[1]
D-labeled DINPcx-MINP~18 hours (second phase)[1]
D4-MEHPD4-MEHP3.5 ± 1.4 hours[7]
D4-MnBPD4-MnBP1.9 ± 0.5 hours[7]

Data Interpretation and Considerations

  • Metabolite Profiling: The relative abundance of the oxidized metabolites (OH-MNP, oxo-MNP, cx-MNP) will provide insights into the extent of Phase I metabolism. In human studies with DINP, the oxidized metabolites are far more abundant in urine than the primary monoester.[1][5]

  • Pharmacokinetic Modeling: The concentration-time data for MNP-d4 and its metabolites in plasma and urine can be used to develop pharmacokinetic models to estimate key parameters such as clearance, volume of distribution, and bioavailability.

  • Species Differences: It is important to note that significant species differences can exist in phthalate metabolism. For example, rodents may exhibit different patterns of metabolism and excretion compared to primates.[10][11]

Conclusion

This compound is a valuable tool for conducting precise in vivo studies of nonyl phthalate ADME. By leveraging the established methodologies and data from analogous deuterated phthalates, researchers can design and execute robust experiments to accurately characterize the pharmacokinetic profile and metabolic fate of Monononyl Phthalate. The use of HPLC-MS/MS for analysis ensures the high sensitivity and specificity required for tracer studies. The information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals to confidently incorporate this compound into their in vivo research programs.

References

Commercial Sourcing and Purity Assessment of Monononyl Phthalate-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources for Monononyl Phthalate-d4, a crucial internal standard for various analytical applications. Furthermore, it outlines detailed methodologies for the verification of its chemical and isotopic purity, ensuring the accuracy and reliability of experimental data.

Commercial Availability

This compound is available from several reputable suppliers of stable isotope-labeled compounds. The table below summarizes key information from various vendors to facilitate procurement.

SupplierCatalog NumberStated Chemical PurityStated Isotopic Purity (atom % D)CAS Number
Santa Cruz Biotechnologysc-212433Information available on lot-specific Certificate of AnalysisInformation available on lot-specific Certificate of Analysis2514564-42-0
ClearsynthCS-S-1354High quality, Certificate of Analysis providedCertificate of Analysis providedNot specified
LGC StandardsD-7578min 98%99 atom % D2514564-42-0
CDN IsotopesD-7492 (related compound)98%99 atom % D1398065-94-5

Purity Assessment Methodologies

The purity of this compound is typically established through a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is employed to determine chemical purity by identifying and quantifying any unlabeled phthalate (B1215562) or other organic impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy serves as a powerful tool for confirming the isotopic enrichment and providing an absolute measure of purity.

Experimental Protocol 1: Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general procedure for assessing the chemical purity of this compound using GC-MS with an internal standard.

1. Materials and Reagents:

  • This compound sample

  • Unlabeled Monononyl Phthalate reference standard

  • High-purity solvent (e.g., Hexane or Ethyl Acetate)

  • Internal Standard (IS) solution of known concentration (e.g., a different deuterated phthalate not present in the sample)

  • GC-MS system equipped with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

2. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.

  • Prepare a series of calibration standards by spiking known concentrations of the unlabeled Monononyl Phthalate reference standard into solutions containing a constant concentration of the internal standard.

  • Prepare the this compound sample for analysis by adding a known amount of the internal standard solution.

3. GC-MS Analysis:

  • Injector: Splitless mode, 250 °C

  • Oven Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

  • Data Acquisition: Full scan mode to identify any potential impurities. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantification.

4. Data Analysis:

  • Identify the peaks corresponding to this compound, unlabeled Monononyl Phthalate, and the internal standard based on their retention times and mass spectra.

  • Generate a calibration curve by plotting the ratio of the peak area of the unlabeled Monononyl Phthalate to the internal standard against the concentration of the unlabeled standard.

  • Calculate the concentration of any unlabeled Monononyl Phthalate impurity in the deuterated sample using the calibration curve.

  • Express the chemical purity as the percentage of this compound relative to the total integrated peak area of all components.

Experimental Protocol 2: Determination of Isotopic Purity by Quantitative NMR (qNMR)

This protocol describes the use of ¹H qNMR to determine the isotopic enrichment of this compound.

1. Materials and Reagents:

  • This compound sample

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal calibration standard of known purity and concentration (e.g., Maleic Anhydride)

  • NMR spectrometer (≥400 MHz recommended)

2. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample and the internal calibration standard into an NMR tube.

  • Add a precise volume of the deuterated solvent to dissolve the sample and standard completely.

3. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

    • Sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1 value).

    • A 90° pulse angle.

    • A sufficient number of scans to achieve a high signal-to-noise ratio.

4. Data Analysis:

  • Process the NMR spectrum, including phasing and baseline correction.

  • Integrate the signals corresponding to the protons of this compound and the protons of the internal standard.

  • The purity of the this compound can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

  • Isotopic enrichment is determined by comparing the integral of the residual proton signals in the deuterated positions with the integral of a non-deuterated proton signal within the same molecule.

Logical Workflow for Sourcing and Purity Verification

The following diagram illustrates the logical workflow from sourcing to the final verification of this compound purity.

cluster_sourcing Sourcing cluster_verification In-house Purity Verification cluster_decision Decision start Identify Potential Suppliers request_coa Request Certificate of Analysis (CoA) start->request_coa compare Compare Purity, Price, and Availability request_coa->compare procure Procure this compound compare->procure receive Receive and Log Sample procure->receive gcms Chemical Purity Analysis (GC-MS) receive->gcms qnmr Isotopic Purity Analysis (qNMR) receive->qnmr data_analysis Analyze and Compare Data with CoA gcms->data_analysis qnmr->data_analysis decision Meets Specifications? data_analysis->decision approve Approve for Use decision->approve Yes reject Reject and Contact Supplier decision->reject No

Caption: Workflow for sourcing and verifying the purity of this compound.

Methodological & Application

Monononyl Phthalate-d4 as an Internal Standard for GC/MS Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Monononyl Phthalate-d4 as an internal standard in the quantification of phthalates by Gas Chromatography/Mass Spectrometry (GC/MS). The use of a deuterated internal standard is a robust method to correct for variations in sample preparation and instrument response, ensuring accurate and reliable results.[1]

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to increase the flexibility and durability of plastics.[1] Due to their widespread use in consumer products, packaging, and medical devices, there is a growing concern about human exposure and potential health risks, including endocrine disruption.[1] Consequently, regulatory bodies worldwide have set limits for phthalate (B1215562) levels in various products.

Accurate quantification of phthalates is crucial, and the isotope dilution technique, employing a stable isotope-labeled internal standard like this compound, is the gold standard for this purpose.[1] This deuterated analog exhibits nearly identical chemical and physical properties to its non-labeled counterpart, allowing it to effectively mimic the analyte's behavior throughout the analytical process, from extraction to detection.[1]

Principle of Isotope Dilution GC/MS

In this method, a known amount of this compound is added to the sample prior to extraction and cleanup. The sample is then processed, and the extract is analyzed by GC/MS. The gas chromatograph separates the various components of the sample, and the mass spectrometer detects and quantifies the target phthalates and the deuterated internal standard. Because the internal standard experiences the same potential losses as the native analyte during sample processing, the ratio of the native analyte's response to the internal standard's response provides a more accurate quantification than external standard methods.

The following diagram illustrates the fundamental principle of using an internal standard for quantification.

G Figure 1. Principle of Internal Standard Quantification cluster_0 Sample Preparation cluster_1 GC/MS Analysis Sample Sample Spike_IS Spike with known amount of this compound Sample->Spike_IS Extraction Extraction Spike_IS->Extraction Cleanup Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration Final_Extract Final Extract containing Analyte and Internal Standard Concentration->Final_Extract GC_MS GC/MS System Final_Extract->GC_MS Detection Detection of Analyte and Internal Standard GC_MS->Detection Quantification Quantification based on Response Ratio Detection->Quantification Final_Result Final_Result Quantification->Final_Result Accurate Concentration

Caption: Workflow for quantification using an internal standard.

Experimental Protocols

Extreme care must be taken to avoid phthalate contamination from laboratory equipment and solvents. It is recommended to use glassware that has been thoroughly cleaned and rinsed with high-purity solvents. Avoid using plastic materials wherever possible.[2][3]

Protocol 1: Analysis of Phthalates in Liquid Samples (e.g., Beverages, Water)

3.1.1. Materials and Reagents

  • Solvents: n-Hexane (or isohexane), Acetone (high purity, phthalate-free)[2][3]

  • This compound solution (e.g., 10 µg/mL in a suitable solvent)

  • Phthalate standards mix

  • Sodium sulfate (B86663) (anhydrous, baked at 400°C)

  • Glassware: Separatory funnels, volumetric flasks, vials with PTFE-lined caps[1]

3.1.2. Sample Preparation (Liquid-Liquid Extraction)

  • Measure a known volume of the liquid sample (e.g., 100 mL) into a separatory funnel.

  • Spike the sample with a known amount of the this compound internal standard solution.

  • Add 50 mL of n-hexane and shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic (upper) layer.

  • Repeat the extraction twice more with 50 mL portions of n-hexane.

  • Combine the organic extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial for analysis.

Protocol 2: Analysis of Phthalates in Solid Samples (e.g., Polymers, Sediments)

3.2.1. Materials and Reagents

  • Solvents: Dichloromethane (B109758), n-Hexane (high purity, phthalate-free)

  • This compound solution

  • Phthalate standards mix

  • Activated copper granules (for sulfur removal if necessary)

  • Solid Phase Extraction (SPE) cartridges (e.g., Florisil)

3.2.2. Sample Preparation (Soxhlet or Ultrasonic Extraction)

  • Weigh a known amount of the homogenized solid sample (e.g., 1-5 g) into an extraction thimble or vessel.

  • Spike the sample with a known amount of the this compound internal standard solution.

  • Extract the sample with a suitable solvent (e.g., a mixture of dichloromethane and n-hexane) using a Soxhlet apparatus for 6-8 hours or an ultrasonic bath for 30 minutes.

  • If sulfur is present, pass the extract through a column containing activated copper granules.

  • Concentrate the extract to a small volume (e.g., 1-2 mL).

  • Perform a cleanup step using SPE if necessary to remove interfering compounds.

  • Elute the phthalates from the SPE cartridge and concentrate the eluate to a final volume of 1 mL.

  • Transfer the final extract to a GC vial for analysis.

The following diagram outlines the general experimental workflow for sample analysis.

G Figure 2. General Experimental Workflow Start Start Sample_Collection Sample Collection Start->Sample_Collection Spiking Spike with This compound Sample_Collection->Spiking Extraction Extraction (LLE or Soxhlet/Ultrasonic) Spiking->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_MS_Analysis GC/MS Analysis Concentration->GC_MS_Analysis Data_Processing Data Processing and Quantification GC_MS_Analysis->Data_Processing End End Data_Processing->End

Caption: A generalized workflow for phthalate analysis.

GC/MS Parameters

The following are typical GC/MS parameters for phthalate analysis. These should be optimized for the specific instrument and application.

Table 1: Typical GC/MS Conditions

ParameterValue
Gas Chromatograph
Injection PortSplitless mode, 280°C[4]
Carrier GasHelium, constant flow at 1.0 mL/min[5]
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[5]
Oven ProgramInitial temp 60°C for 2 min, ramp to 220°C at 20°C/min, then to 300°C at 5°C/min, hold for 5 min[5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[3]
Source Temperature230°C[3]
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)

Table 2: Example SIM Ions for Selected Phthalates and this compound

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Di-n-butyl phthalate (DBP)149223205
Di(2-ethylhexyl) phthalate (DEHP)149167279
Monononyl Phthalate149293-
This compound (IS) 153 297 -

Note: The specific ions for Monononyl Phthalate will depend on the fragmentation pattern. The d4 label will result in a +4 Da shift for fragments containing the benzene (B151609) ring.

Data Presentation and Performance

The use of this compound as an internal standard provides excellent performance for the quantification of a wide range of phthalates. The following tables present illustrative data on the method's performance. Actual performance may vary depending on the matrix and instrumentation.

Table 3: Illustrative Linearity and Detection Limits

AnalyteCalibration Range (µg/L)Correlation Coefficient (r²)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)
Di-n-butyl phthalate (DBP)1 - 200> 0.9950.31.0
Di(2-ethylhexyl) phthalate (DEHP)1 - 200> 0.9950.51.5
Di-n-octyl phthalate (DNOP)1 - 200> 0.9950.41.2

Table 4: Illustrative Recovery and Precision Data

AnalyteSpiking Level (µg/L)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Di-n-butyl phthalate (DBP)5098.54.2
Di(2-ethylhexyl) phthalate (DEHP)50102.15.8
Di-n-octyl phthalate (DNOP)5095.76.1

Note: The data in Tables 3 and 4 are for illustrative purposes and are based on typical performance characteristics of isotope dilution GC/MS methods for phthalate analysis.

Conclusion

The use of this compound as an internal standard in GC/MS analysis provides a highly accurate, precise, and robust method for the quantification of phthalates in a variety of matrices. By compensating for analytical variations, this isotope dilution approach is essential for generating reliable data for research, quality control, and regulatory compliance. The detailed protocols and performance data presented here serve as a valuable resource for laboratories involved in the analysis of these important environmental and industrial compounds.

References

Application Note: Quantification of Phthalates in Environmental Samples using Monononyl Phthalate-d4 by LC/MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive method for the quantification of various phthalates in environmental samples using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS). The protocol incorporates Monononyl Phthalate-d4 as an internal standard to ensure accuracy and precision. Detailed experimental procedures, including sample preparation, chromatographic conditions, and mass spectrometric parameters, are provided. Quantitative data is summarized for easy reference, and a logical workflow is visualized to guide the user through the process.

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer and industrial products.[1] Their widespread use has led to ubiquitous environmental contamination, raising concerns due to their potential endocrine-disrupting properties and other adverse health effects.[1] Consequently, sensitive and reliable analytical methods are crucial for monitoring phthalate (B1215562) levels in diverse matrices.

Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) has emerged as a preferred technique for phthalate analysis due to its high selectivity, sensitivity, and ability to handle complex sample matrices without the need for derivatization.[2] The use of a stable isotope-labeled internal standard is essential for accurate quantification, as it compensates for variations in sample preparation and instrumental response. This application note proposes the use of this compound as an internal standard for the quantification of a range of phthalate esters.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may require optimization for specific sample matrices.

  • Sample Collection: Collect 100 mL of the aqueous environmental sample in a pre-cleaned glass container.

  • Internal Standard Spiking: Spike the sample with a known concentration of this compound solution in methanol.

  • Extraction:

    • Transfer the spiked sample to a glass separatory funnel.

    • Add 30 mL of dichloromethane (B109758) and shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction twice more with 30 mL of dichloromethane each time.

  • Drying and Concentration:

    • Combine the organic extracts and pass them through a glass column containing anhydrous sodium sulfate (B86663) to remove any residual water.

    • Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 methanol:water) and transfer to an autosampler vial for LC/MS/MS analysis.

LC/MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization based on the specific instrument and target analytes.

Liquid Chromatography (LC) System:

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Gradient See Table 1
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Table 1: Example LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.02080
2.02080
10.00100
12.00100
12.12080
15.02080

Mass Spectrometry (MS/MS) System:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions

Specific MRM transitions for each phthalate and this compound need to be optimized by infusing individual standard solutions. Table 2 provides a list of common phthalates and their expected precursor ions. The product ions and collision energies should be determined empirically.

Table 2: Precursor Ions for Common Phthalates

AnalyteAbbreviationPrecursor Ion (m/z) [M+H]⁺
Dimethyl phthalateDMP195.1
Diethyl phthalateDEP223.1
Dibutyl phthalateDBP279.2
Benzyl butyl phthalateBBP313.2
Di(2-ethylhexyl) phthalateDEHP391.3
Di-n-octyl phthalateDNOP391.3
Diisononyl phthalateDINP419.3
This compound (IS) MNP-d4 [To be determined]

Note: The precursor ion for this compound will be higher than that of the unlabeled monononyl phthalate due to the deuterium (B1214612) labeling. This will need to be determined based on the specific labeled positions.

Data Presentation

Quantitative data should be compiled to assess the method's performance. The following tables provide a template for presenting such data.

Table 3: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)
DMP1 - 100>0.99
DEP1 - 100>0.99
DBP1 - 100>0.99
BBP1 - 100>0.99
DEHP2 - 200>0.99
DNOP2 - 200>0.99
DINP5 - 500>0.99

Table 4: Method Performance - LOD, LOQ, Accuracy, and Precision

AnalyteLOD (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (%RSD)
DMP0.31.095-105<10
DEP0.31.096-104<10
DBP0.51.592-108<15
BBP0.51.594-106<15
DEHP1.03.090-110<15
DNOP1.03.091-109<15
DINP2.06.088-112<20

Note: The data presented in Tables 3 and 4 are representative and should be generated during method validation.

Visualizations

Experimental Workflow

experimental_workflow sample_collection 1. Sample Collection (Aqueous Environmental Sample) is_spiking 2. Internal Standard Spiking (this compound) sample_collection->is_spiking lle 3. Liquid-Liquid Extraction (Dichloromethane) is_spiking->lle concentration 4. Concentration (Nitrogen Evaporation) lle->concentration reconstitution 5. Reconstitution (Mobile Phase) concentration->reconstitution lcms_analysis 6. LC/MS/MS Analysis reconstitution->lcms_analysis data_processing 7. Data Processing and Quantification lcms_analysis->data_processing

Caption: Workflow for Phthalate Quantification.

Logical Relationship of Quantification

quantification_logic analyte_peak Analyte Peak Area response_ratio Response Ratio (Analyte Area / IS Area) analyte_peak->response_ratio is_peak Internal Standard (MNP-d4) Peak Area is_peak->response_ratio cal_curve Calibration Curve (Response Ratio vs. Concentration) response_ratio->cal_curve concentration Analyte Concentration in Sample cal_curve->concentration

Caption: Principle of Internal Standard Quantification.

Conclusion

This application note provides a comprehensive framework for the development and implementation of an LC/MS/MS method for the quantification of phthalates in environmental samples using this compound as an internal standard. The detailed protocols and structured data presentation will aid researchers in establishing a reliable and accurate analytical workflow. As with any analytical method, proper validation in the specific matrix of interest is crucial to ensure data quality and regulatory compliance.

References

Application Note and Protocol for the Quantification of Phthalate Metabolites in Human Urine Using Monononyl Phthalate-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phthalates are ubiquitous environmental contaminants and potential endocrine disruptors. Biomonitoring of phthalate (B1215562) exposure is crucial for assessing potential health risks. Since phthalates are rapidly metabolized in the body, the analysis of their metabolites in urine provides a reliable measure of recent exposure. This application note details a robust and sensitive method for the simultaneous quantification of multiple phthalate metabolites in human urine using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure accuracy and precision, Monononyl Phthalate-d4 is employed as an internal standard to correct for matrix effects and variations during sample preparation and analysis.

Principle of the Method

The analytical procedure involves several key steps. First, the urine sample is subjected to enzymatic hydrolysis to deconjugate the glucuronidated phthalate metabolites. Following hydrolysis, the sample is spiked with the internal standard, this compound. The sample is then cleaned up and the analytes are concentrated using solid-phase extraction. Finally, the extract is analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the quantification of the target phthalate metabolites. The use of an isotope-labeled internal standard is critical for accurate quantification by correcting for analyte losses during sample processing and for variations in instrument response.

Experimental Protocols

3.1. Materials and Reagents

  • Standards: Analytical standards of target phthalate metabolites and this compound.

  • Enzyme: β-glucuronidase from E. coli K12.

  • Solvents: HPLC-grade methanol (B129727), acetonitrile, water, and acetic acid.

  • Buffers: Ammonium (B1175870) acetate (B1210297).

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Bond Elut Plexa).

  • Urine Samples: Human urine collected in polypropylene (B1209903) containers and stored at -20°C until analysis.

3.2. Sample Preparation

  • Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex the samples to ensure homogeneity. Centrifuge at 3,000 rpm for 5 minutes to pellet any precipitate.

  • Internal Standard Spiking: Transfer 1.0 mL of the clear urine supernatant to a clean glass tube. Add a known amount of this compound internal standard solution.

  • Enzymatic Hydrolysis: Add 250 µL of 1 M ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase solution (approx. 140 U/mg).[1] Vortex gently.

  • Incubation: Incubate the mixture at 37°C for 90 minutes in a shaking water bath to ensure complete deconjugation of the metabolites.[2]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the incubated urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the phthalate metabolites with 3 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3.3. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% acetic acid in water.[1]

  • Mobile Phase B: 0.1% acetic acid in acetonitrile.[1]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) will be used for quantification. The specific precursor and product ion transitions for each analyte and the internal standard must be optimized. For this compound (C17H20D4O4, MW: 296.39), the precursor ion would be [M-H]⁻ at m/z 299.4, and the product ions would need to be determined experimentally.[3]

Data Presentation

The following tables summarize typical quantitative data obtained from phthalate analysis in human urine.

Table 1: Method Validation Parameters for Selected Phthalate Metabolites

Phthalate MetaboliteAbbreviationLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)
Monoethyl PhthalateMEP0.11 - 0.850.3 - 2.8281.8 - 125.3
Mono-n-butyl PhthalateMBP0.15 - 5.330.5 - 17.7696.7 - 104
Monobenzyl PhthalateMBzP0.12 - 0.900.3 - 3.099 - 104
Mono(2-ethylhexyl) PhthalateMEHP0.20 - 1.10.6 - 3.587.1 - 114.4

Data compiled from multiple sources for illustrative purposes.[4][5][6]

Table 2: Representative Concentrations of Phthalate Metabolites in Human Urine (ng/mL)

Phthalate MetaboliteMedian Concentration95th Percentile Concentration
Monoethyl Phthalate (MEP)10.7 - 186.03,750
Mono-n-butyl Phthalate (MBP)22.5 - 96.76294
Monobenzyl Phthalate (MBzP)5.75 - 10.9137
Mono(2-ethylhexyl) Phthalate (MEHP)3.83 - 7.067

Concentrations can vary significantly based on population and exposure.[7][8][9][10][11]

Visualization of Experimental Workflow

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis cluster_data Data Processing urine_sample Human Urine Sample aliquot Aliquot 1 mL Urine urine_sample->aliquot add_is Spike with This compound aliquot->add_is add_buffer_enzyme Add Ammonium Acetate Buffer & β-glucuronidase add_is->add_buffer_enzyme incubate Incubate at 37°C for 90 min add_buffer_enzyme->incubate condition_spe Condition SPE Cartridge load_sample Load Sample incubate->load_sample wash_spe Wash Cartridge load_sample->wash_spe elute_analytes Elute Analytes wash_spe->elute_analytes evaporate Evaporate to Dryness elute_analytes->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis quantification Quantification lcms_analysis->quantification

Caption: Experimental workflow for phthalate analysis in human urine.

References

Application Note and Protocol: Solid-Phase Extraction of Monononyl Phthalate Metabolites from Human Serum

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers in a variety of consumer products, leading to ubiquitous human exposure. Monitoring the internal dose of phthalates is crucial for assessing potential health risks. This application note details a robust and sensitive method for the extraction of monononyl phthalate (B1215562) (MNP) and other phthalate metabolites from human serum using solid-phase extraction (SPE). The protocol is optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and incorporates the use of isotopically labeled internal standards, such as Monononyl Phthalate-d4 (MNP-d4), for accurate quantification. Automation of the SPE procedure can enhance reproducibility and sample throughput.[1][2]

This method is intended for researchers, scientists, and drug development professionals involved in biomonitoring and toxicological studies.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described SPE-LC-MS/MS method for the analysis of various phthalate metabolites in human serum. The data is compiled from validated methods and demonstrates the high recovery, accuracy, and precision of the protocol.[1][3]

AnalyteRecovery (%)Intra-assay Precision (%)Inter-assay Precision (%)Limit of Detection (LOD) (ng/mL)
Monoethyl phthalate (MEP)71 ± 2≤ 11≤ 11Low ng/mL range
Mono-n-butyl phthalate (MBP)107 ± 6≤ 11≤ 11Low ng/mL range
Monobenzyl phthalate (MBzP)98 ± 5≤ 11≤ 11Low ng/mL range
Mono-(2-ethylhexyl) phthalate (MEHP)95 ± 7≤ 11≤ 11Low ng/mL range
Mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP)97 ± 4≤ 11≤ 11Low ng/mL range
Mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP)93 ± 6≤ 11≤ 11Low ng/mL range
Mono-isononyl phthalate (MNP) 80-99 <15 <15 Low ng/mL range

Note: Data for MNP recovery is from a similar automated SPE method.[1] Precision and LOD are typical for this class of analytes with the described method.[1][3] this compound is used as an internal standard for MNP, and its recovery is expected to be similar.

Experimental Protocol

This protocol outlines the steps for the solid-phase extraction of monononyl phthalate and other phthalate metabolites from human serum.

Materials and Reagents

  • Human serum samples

  • This compound (MNP-d4) and other isotopically labeled internal standards

  • Native phthalate metabolite standards

  • Oasis® HLB (60 mg, 3 mL) or similar polymeric reversed-phase SPE cartridges[1][3]

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Ammonium (B1175870) acetate (B1210297)

  • β-glucuronidase (from E. coli)[3]

  • SPE vacuum manifold or automated SPE system

  • Vortex mixer

  • Centrifuge

  • Incubator/water bath (55°C)

Procedure

1. Sample Pre-treatment and Enzymatic Hydrolysis

To account for conjugated phthalate metabolites, an enzymatic hydrolysis step is performed.

  • Thaw human serum samples to room temperature.

  • In a clean glass tube, add 1.0 mL of serum.

  • Spike the serum with 20 µL of the internal standard mixture, including this compound, to a final concentration of 10 ng/mL.[3]

  • Add 750 µL of ammonium acetate buffer (pH 7.0).[3]

  • Add 50 µL of β-glucuronidase solution.[3]

  • Vortex the mixture gently.

  • Incubate the samples for 1 hour at 55°C to deconjugate the glucuronidated metabolites.[3]

  • After incubation, allow the samples to cool to room temperature.

2. Solid-Phase Extraction (SPE)

  • Cartridge Conditioning:

    • Place the Oasis® HLB cartridges on the SPE manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of ultra-purified water. Do not allow the sorbent to dry out between steps.[3]

  • Sample Loading:

    • Load the pre-treated serum sample onto the conditioned SPE cartridge. A slow and steady flow rate of approximately 0.5 mL/min is recommended.[1]

  • Washing:

    • Wash the cartridge with 3 mL of ultra-purified water to remove salts and other polar interferences.[3]

    • A second wash step with a weak organic solvent, such as 2 mL of 10% methanol in water, can be included to remove less polar interferences.[1]

  • Drying:

    • Dry the SPE cartridge thoroughly by applying a vacuum for 10-15 minutes. This step is crucial for ensuring efficient elution with a non-aqueous solvent.

  • Elution:

    • Elute the phthalate metabolites from the cartridge with 2 mL of acetonitrile into a clean collection tube. A slow elution rate of approximately 0.5 mL/min is recommended for optimal recovery.[1]

3. Final Sample Preparation

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., a mixture of water and acetonitrile with 0.1% acetic acid).[1]

  • Vortex briefly and transfer the sample to an autosampler vial for analysis.

Logical and Experimental Workflow Diagrams

The following diagrams illustrate the logical workflow of the analytical process and the detailed experimental steps of the solid-phase extraction protocol.

SPE_Workflow Figure 1. Overall Analytical Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Serum Sample Collection Spike Spike with Internal Standards (MNP-d4) Sample->Spike Hydrolysis Enzymatic Hydrolysis Spike->Hydrolysis Condition SPE Cartridge Conditioning Hydrolysis->Condition Load Sample Loading Condition->Load Wash Washing Load->Wash Elute Elution Wash->Elute Evap_Recon Evaporation & Reconstitution Elute->Evap_Recon LCMS LC-MS/MS Analysis Evap_Recon->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Overall analytical workflow from sample collection to data analysis.

Detailed_SPE_Protocol Figure 2. Detailed SPE Protocol Steps cluster_conditioning 1. Conditioning cluster_loading 2. Loading cluster_washing 3. Washing cluster_elution 4. Elution start Start cond1 Add 1 mL Methanol start->cond1 cond2 Add 1 mL Water cond1->cond2 Do not allow to dry load Load 1 mL Pre-treated Serum (0.5 mL/min) cond2->load wash1 Wash with 3 mL Water load->wash1 wash2 Wash with 2 mL 10% Methanol wash1->wash2 dry Dry Cartridge under Vacuum (10-15 min) wash2->dry elute Elute with 2 mL Acetonitrile (0.5 mL/min) dry->elute end_node Proceed to Evaporation & Reconstitution elute->end_node

References

Application Notes and Protocols for the Detection of Phthalate Metabolites Using Mono-n-nonyl Phthalate-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of phthalate (B1215562) metabolites in biological matrices, specifically urine, using a robust and sensitive method based on isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol incorporates Mono-n-nonyl Phthalate-d4 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Introduction

Phthalates are synthetic chemicals widely used as plasticizers in a vast array of consumer and industrial products. Human exposure to phthalates is ubiquitous, and there is growing concern about their potential as endocrine-disrupting chemicals. Biomonitoring of phthalate exposure is crucial for assessing potential health risks. This is typically achieved by measuring the concentrations of their metabolites in urine. This approach is preferred because the parent phthalates are rapidly metabolized, and their metabolites provide a more accurate assessment of internal exposure while minimizing the risk of sample contamination from external sources.[1]

The use of a stable isotope-labeled internal standard, such as Mono-n-nonyl Phthalate-d4, is critical for accurate quantification. This internal standard mimics the chemical and physical properties of the target analytes, thereby compensating for any analyte loss during sample preparation and correcting for matrix-induced signal suppression or enhancement in the mass spectrometer.

Phthalate Metabolism Overview

Upon entering the body, phthalate diesters are rapidly metabolized. The initial step is hydrolysis by lipases and esterases, primarily in the intestine, to their respective monoester metabolites. These monoesters are the primary active metabolites for many phthalates. Depending on the length of the alkyl chain, these monoesters can be further metabolized through oxidation or hydroxylation of the alkyl side chain. Finally, the monoesters and their oxidative metabolites can be conjugated with glucuronic acid to form more water-soluble glucuronides, which are then excreted in the urine.

Phthalate_Metabolism Phthalate_Diester Phthalate Diester (e.g., Di-n-nonyl Phthalate) Monoester_Metabolite Monoester Metabolite (e.g., Mono-n-nonyl Phthalate) Phthalate_Diester->Monoester_Metabolite Phase I: Hydrolysis (Lipases, Esterases) Oxidative_Metabolites Oxidative Metabolites Monoester_Metabolite->Oxidative_Metabolites Phase I: Oxidation/ Hydroxylation Glucuronide_Conjugates Glucuronide Conjugates Monoester_Metabolite->Glucuronide_Conjugates Phase II: Glucuronidation Oxidative_Metabolites->Glucuronide_Conjugates Phase II: Glucuronidation Excretion Urinary Excretion Glucuronide_Conjugates->Excretion

Figure 1. Simplified metabolic pathway of phthalates.

Experimental Protocol: Quantification of Phthalate Metabolites in Urine by LC-MS/MS

This protocol outlines the procedure for the analysis of various phthalate metabolites in human urine, using Mono-n-nonyl Phthalate-d4 as an internal standard.

Materials and Reagents
  • Standards: Analytical standards of target phthalate metabolites (e.g., Mono-methyl Phthalate (MMP), Mono-ethyl Phthalate (MEP), Mono-n-butyl Phthalate (MBP), Mono-benzyl Phthalate (MBzP), Mono-(2-ethylhexyl) Phthalate (MEHP)) and the internal standard Mono-n-nonyl Phthalate-d4 (MnNP-d4).

  • Enzyme: β-glucuronidase from E. coli.

  • Buffers: 1 M Ammonium (B1175870) acetate (B1210297) buffer (pH 6.5).

  • Solvents: Acetonitrile (ACN) and methanol (B129727) (MeOH) (LC-MS grade), and water (deionized or Milli-Q).

  • Solid Phase Extraction (SPE): C18 SPE cartridges.

  • Urine Samples: Collected and stored at -20°C or lower until analysis.

Sample Preparation Workflow

Sample_Preparation_Workflow cluster_0 Sample Preparation start Urine Sample (200 µL) add_is Spike with Internal Standard (MnNP-d4) start->add_is add_buffer Add Ammonium Acetate Buffer add_is->add_buffer add_enzyme Add β-glucuronidase add_buffer->add_enzyme incubate Incubate at 37°C add_enzyme->incubate spe Solid Phase Extraction (SPE) incubate->spe elute Elute with Acetonitrile spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Figure 2. Experimental workflow for urine sample preparation.
Detailed Sample Preparation Protocol

  • Sample Thawing: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity.

  • Internal Standard Spiking: To 200 µL of urine in a polypropylene (B1209903) tube, add a known amount of the Mono-n-nonyl Phthalate-d4 internal standard solution.

  • Enzymatic Deconjugation: Add 245 µL of 1 M ammonium acetate buffer (pH 6.5) and 5 µL of β-glucuronidase solution.[1] Vortex gently.

  • Incubation: Incubate the mixture at 37°C for 90 minutes to deconjugate the glucuronidated metabolites.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the incubated urine sample onto the SPE cartridge.

    • Wash the cartridge with water to remove interferences.

    • Dry the cartridge thoroughly.

  • Elution: Elute the phthalate metabolites from the SPE cartridge with acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[1]

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Acetic Acid in Water.[2]

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.[2]

  • Flow Rate: 220 µL/min.[2]

  • Injection Volume: 10 µL.[2]

  • Gradient Elution:

    • Start at 5% B for 2.0 min.

    • Linearly increase to 100% B from 2.0 to 7.0 min.

    • Hold at 100% B from 7.0 to 9.0 min.

    • Return to 5% B from 9.0 to 10.0 min.

    • Hold at 5% B for re-equilibration from 10.0 to 12.0 min.[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

Data Presentation and Performance

The method is validated for linearity, limit of quantification (LOQ), accuracy, and precision.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the method for a selection of common phthalate metabolites.

Table 1: LC-MS/MS MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
MMP179.077.0
MEP193.077.0
MBP221.077.0
MBzP255.0121.0
MEHP277.0134.0
MnNP-d4 (IS) 295.2 121.0

Note: The MRM transitions for MnNP-d4 are hypothetical and should be optimized experimentally.

Table 2: Method Performance Characteristics

AnalyteCalibration Range (ng/mL)LOQ (ng/mL)Precision (%RSD)Accuracy (%)
MMP0.3 - 1000.3< 1585 - 115
MEP0.3 - 1000.3< 1585 - 115
MBP1.0 - 2001.0< 1585 - 115
MBzP0.3 - 1000.3< 1585 - 115
MEHP1.0 - 2001.0< 1585 - 115

Data presented are representative and may vary based on instrumentation and laboratory conditions. The precision and accuracy are expected to be well within the acceptable 15% range.[2]

Conclusion

The described LC-MS/MS method, utilizing Mono-n-nonyl Phthalate-d4 as an internal standard, provides a robust, sensitive, and accurate means for the quantification of phthalate metabolites in human urine. The detailed protocol for sample preparation and instrumental analysis, along with the performance characteristics presented, offers a solid foundation for researchers, scientists, and drug development professionals to implement this methodology for biomonitoring and exposure assessment studies. The use of a long-chain deuterated internal standard is crucial for reliable quantification of a wide range of phthalate metabolites.

References

Application Notes and Protocols for Monononyl Phthalate-d4 in Biomonitoring

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer products.[1][2][3] Human exposure to phthalates is widespread and has been linked to potential health risks, including endocrine disruption and reproductive abnormalities.[1][2] Biomonitoring of phthalate (B1215562) exposure is crucial for assessing human health risks and is typically achieved by measuring their metabolites in biological matrices such as urine.[2][4] Phthalates are rapidly metabolized in the body, and their monoester metabolites are considered reliable biomarkers of exposure.[4][5]

The use of isotopically labeled internal standards is essential for accurate and precise quantification of phthalate metabolites in complex biological samples by compensating for matrix effects and variations in sample preparation and instrument response.[6] Monononyl Phthalate-d4 (MNP-d4) is a deuterated analog of Monononyl Phthalate (MNP), a primary metabolite of diisononyl phthalate (DINP). This document provides detailed application notes and protocols for the use of MNP-d4 as an internal standard in the biomonitoring of DINP exposure through the analysis of MNP in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Product Information

Product Name This compound (MNP-d4)
Synonyms 1,2-Benzenedicarboxylic Acid Monononyl Ester-d4; Phthalic Acid Monononyl Ester-d4
CAS Number 24539-59-1 (unlabeled)
Molecular Formula C₁₇H₂₀D₄O₄[7]
Molecular Weight 296.39 g/mol [7]
Purity ≥98%
Storage Store at -20°C

Principle of Biomonitoring using MNP-d4

The workflow for biomonitoring of phthalate exposure using MNP-d4 as an internal standard involves the collection of a biological sample (typically urine), followed by sample preparation to extract the phthalate metabolites. A known amount of MNP-d4 is spiked into the sample at the beginning of the preparation process. The extract is then analyzed by LC-MS/MS. The native MNP is quantified by comparing its peak area to that of the MNP-d4 internal standard. This isotope dilution method ensures high accuracy and precision.

Biomonitoring_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Collection Spiking Spike with MNP-d4 Internal Standard Urine_Sample->Spiking Enzymatic_Deconjugation Enzymatic Deconjugation (β-glucuronidase) Spiking->Enzymatic_Deconjugation SPE Solid-Phase Extraction (SPE) Enzymatic_Deconjugation->SPE Elution Elution and Concentration SPE->Elution LC_MSMS LC-MS/MS Analysis Elution->LC_MSMS Quantification Quantification of MNP LC_MSMS->Quantification

Caption: Experimental workflow for phthalate biomonitoring.

Experimental Protocols

Materials and Reagents
  • This compound (MNP-d4)

  • Monononyl Phthalate (MNP) standard

  • Methanol (B129727) (LC-MS grade)[8]

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) acetate (B1210297)

  • β-glucuronidase from Helix pomatia

  • Solid-phase extraction (SPE) cartridges (e.g., C18)[9]

  • Phthalate-free collection containers and labware[5]

Standard Solution Preparation
  • MNP-d4 Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of MNP-d4 and dissolve it in 100 mL of methanol.

  • MNP Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of MNP and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the MNP standard stock solution with methanol to create calibration standards at desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Spiking Solution (1 µg/mL): Dilute the MNP-d4 internal standard stock solution with methanol to a concentration of 1 µg/mL.

Sample Preparation Protocol
  • Sample Collection: Collect urine samples in phthalate-free containers and store them at -20°C until analysis.[6]

  • Thawing and Aliquoting: Thaw urine samples at room temperature. Vortex the samples and aliquot 1 mL into a clean glass tube.

  • Internal Standard Spiking: Add 10 µL of the 1 µg/mL MNP-d4 spiking solution to each urine sample, quality control sample, and blank.

  • Enzymatic Deconjugation: Add 200 µL of 0.1 M ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase to each sample. Incubate at 37°C for 90 minutes to deconjugate the glucuronidated phthalate metabolites.[10][11]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the enzyme-treated urine sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water to remove interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 3 mL of methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.[11]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95:5 water:methanol with 0.1% formic acid). Vortex to mix.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.

Parameter Condition
LC System UHPLC system
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm)[1]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 8 minutes, hold for 1 minute, and return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions MNP: [Precursor Ion] -> [Product Ion]MNP-d4: [Precursor Ion + 4] -> [Product Ion]

Note: Specific MRM transitions for MNP and MNP-d4 need to be optimized on the mass spectrometer being used.

Data Presentation and Performance Characteristics

The use of MNP-d4 as an internal standard provides reliable quantification of MNP in urine. The following table summarizes expected performance characteristics based on similar methods for other phthalate metabolites.

Parameter Expected Value
Linearity (R²) > 0.99[1]
Limit of Detection (LOD) 0.1 - 1.0 ng/mL[12]
Limit of Quantification (LOQ) 0.3 - 2.0 ng/mL[6]
Recovery 85 - 115%[1][11]
Precision (CV) < 15%[1][6]

Phthalate Metabolism and Endocrine Disruption

Phthalate diesters are metabolized in the body through hydrolysis to their corresponding monoesters, which can then be further oxidized.[4][13] These metabolites, including MNP, are then often conjugated with glucuronic acid before being excreted in the urine. Phthalates are known endocrine-disrupting chemicals that can interfere with the body's hormonal systems.

Phthalate_Metabolism DINP Diisononyl Phthalate (DINP) MNP Monononyl Phthalate (MNP) DINP->MNP Hydrolysis Oxidized_Metabolites Oxidized Metabolites MNP->Oxidized_Metabolites Oxidation Glucuronidated_Metabolites Glucuronidated Metabolites MNP->Glucuronidated_Metabolites Glucuronidation Oxidized_Metabolites->Glucuronidated_Metabolites Glucuronidation Excretion Urinary Excretion Glucuronidated_Metabolites->Excretion

Caption: Generalized metabolic pathway of DINP.

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and accurate method for the biomonitoring of diisononyl phthalate exposure in human populations. The detailed protocol presented here offers a reliable framework for researchers, scientists, and drug development professionals to implement this important analytical technique in their studies. Adherence to strict quality control measures, including the use of phthalate-free labware, is critical to prevent sample contamination and ensure data integrity.[5]

References

Analysis of Environmental Samples Using Mono-n-octyl Phthalate-d4: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phthalates are synthetic chemicals widely used as plasticizers to increase the flexibility and durability of plastics. Their widespread use has led to their ubiquitous presence in the environment, raising concerns about their potential adverse health effects as endocrine-disrupting chemicals (EDCs). Accurate and reliable quantification of phthalates and their metabolites in environmental matrices such as water, soil, and sediment is crucial for exposure assessment and environmental monitoring.

The use of isotope-labeled internal standards, such as Mono-n-octyl Phthalate-d4 (MNP-d4), is a highly effective strategy to overcome challenges in phthalate (B1215562) analysis, including matrix effects and analyte loss during sample preparation.[1] MNP-d4, a deuterated analog of Mono-n-octyl Phthalate, exhibits nearly identical chemical and physical properties to its unlabeled counterpart, making it an ideal internal standard for isotope dilution mass spectrometry (IDMS).[1] By spiking a known amount of MNP-d4 into a sample at the beginning of the analytical process, it is possible to accurately compensate for variations in extraction efficiency and instrument response, leading to highly precise and accurate quantification of the target analytes.[1]

This document provides detailed application notes and protocols for the analysis of phthalates and their monoesters in environmental samples using MNP-d4 as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of phthalates in environmental samples using methods incorporating internal standards. While this data is not specific to Mono-n-octyl Phthalate-d4, it provides a benchmark for the expected performance of the described protocols.

Table 1: Representative Performance Data for Phthalate Analysis in Water Samples

AnalyteMethodSpike Level (ng/mL)Recovery (%)LOD (ng/mL)LOQ (ng/mL)Reference
Dimethyl Phthalate (DMP)LLE-GC-FID-100 ± 5.32--
Diethyl Phthalate (DEP)LLE-GC-FID----
Dibutyl Phthalate (DBP)LLE-GC-FID----
Di(2-ethylhexyl) Phthalate (DEHP)LLE-GC-FID-122 ± 0.46--
Various PhthalatesSPE-GC-ECD----[2]
Mono-methyl Phthalate (MMP)SPE-LC-MS/MS1085.20.30.3[3]
Mono-ethyl Phthalate (MEP)SPE-LC-MS/MS1092.50.30.3[3]
Mono-butyl Phthalate (MBP)SPE-LC-MS/MS1095.111[3]
Mono-benzyl Phthalate (MBzP)SPE-LC-MS/MS1098.30.30.3[3]
Mono-2-ethylhexyl Phthalate (MEHP)SPE-LC-MS/MS1091.711[3]

LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; GC-FID: Gas Chromatography-Flame Ionization Detection; GC-ECD: Gas Chromatography-Electron Capture Detection; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; LOD: Limit of Detection; LOQ: Limit of Quantification.

Table 2: Representative Performance Data for Phthalate Analysis in Soil and Sediment Samples

AnalyteMethodSpike Level (ng/g)Recovery (%)LOD (ng/g)LOQ (ng/g)Reference
Diethyl Phthalate (DEP)Soxhlet-GC-FID-91.6 ± 1.93--
Dibutyl Phthalate (DBP)Soxhlet-GC-FID-117 ± 4.80--
Di(2-ethylhexyl) Phthalate (DEHP)Soxhlet-GC-FID--0.05-
Various PhthalatesUltrasonication-LC-MS/MS----[4]

Soxhlet: Soxhlet Extraction; GC-FID: Gas Chromatography-Flame Ionization Detection; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; LOD: Limit of Detection; LOQ: Limit of Quantification.

II. Experimental Protocols

Protocol 1: Analysis of Phthalates in Water Samples by SPE and GC-MS

This protocol describes the extraction and analysis of a range of phthalates and their monoesters from water samples using Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) with MNP-d4 as an internal standard.

1. Materials and Reagents

  • Mono-n-octyl Phthalate-d4 (MNP-d4) solution (e.g., 1 µg/mL in methanol)

  • Phthalate standards mix

  • Solvents: Methanol (B129727), Dichloromethane, Ethyl Acetate (all HPLC or pesticide residue grade)

  • Reagent water (HPLC grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Glass fiber filters (0.7 µm)

  • Nitrogen gas for evaporation

2. Sample Preparation and Extraction

  • Collect water samples in pre-cleaned amber glass bottles.

  • Filter the water sample through a 0.7 µm glass fiber filter to remove suspended solids.

  • To a 100 mL aliquot of the filtered water sample, add a known amount of MNP-d4 internal standard solution (e.g., 100 µL of 1 µg/mL solution).

  • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water.

  • Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • After loading, wash the cartridge with 5 mL of reagent water to remove interferences.

  • Dry the cartridge under vacuum or by passing nitrogen gas for 10 minutes.

  • Elute the analytes from the cartridge with 10 mL of a suitable solvent mixture (e.g., dichloromethane:ethyl acetate, 1:1 v/v).

  • Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at room temperature.

  • Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Column: HP-5MS UI (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Inlet: Splitless mode, 280 °C

  • Oven Program: Initial temperature 60 °C (hold 1 min), ramp to 220 °C at 20 °C/min, then ramp to 300 °C at 10 °C/min (hold 5 min)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer: Agilent 5977C MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for each target phthalate and MNP-d4.

Protocol 2: Analysis of Phthalates in Soil and Sediment Samples by Ultrasonication and LC-MS/MS

This protocol details the extraction of phthalates from solid matrices using ultrasonication followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), employing MNP-d4 as an internal standard.

1. Materials and Reagents

  • Mono-n-octyl Phthalate-d4 (MNP-d4) solution (e.g., 1 µg/mL in methanol)

  • Phthalate standards mix

  • Solvents: Acetonitrile (B52724), Methanol, Dichloromethane (all LC-MS grade)

  • Reagent water (LC-MS grade)

  • Anhydrous sodium sulfate

  • Centrifuge tubes (50 mL, polypropylene (B1209903) or glass)

  • Syringe filters (0.22 µm, PTFE)

2. Sample Preparation and Extraction

  • Air-dry the soil or sediment sample and sieve it through a 2 mm mesh to remove large debris.

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Spike the sample with a known amount of MNP-d4 internal standard solution (e.g., 100 µL of 1 µg/mL solution) and let it equilibrate for 30 minutes.

  • Add 10 mL of acetonitrile to the tube.

  • Extract the sample in an ultrasonic bath for 15 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction (steps 4-7) with another 10 mL of acetonitrile.

  • Combine the supernatants and concentrate to approximately 1 mL using a gentle stream of nitrogen.

  • Reconstitute the extract in 1 mL of the initial mobile phase composition.

  • Filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatograph: Waters ACQUITY UPLC H-Class or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 5 mM Ammonium Acetate in Water

  • Mobile Phase B: Methanol

  • Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Mass Spectrometer: Waters Xevo TQD or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-product ion transitions for each target analyte and MNP-d4.

III. Visualizations

experimental_workflow_water cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample 100 mL Water Sample filter Filter (0.7 µm) sample->filter spike Spike with MNP-d4 filter->spike condition Condition Cartridge (Methanol, Water) spike->condition load Load Sample condition->load wash Wash Cartridge (Water) load->wash dry Dry Cartridge wash->dry elute Elute Analytes (DCM:EtOAc) dry->elute concentrate Concentrate Eluate elute->concentrate gcms GC-MS Analysis concentrate->gcms

Caption: Experimental workflow for the analysis of phthalates in water samples.

experimental_workflow_soil cluster_prep Sample Preparation cluster_extraction Ultrasonic Extraction cluster_analysis Analysis sample 5 g Soil/Sediment spike Spike with MNP-d4 sample->spike add_solvent Add Acetonitrile spike->add_solvent ultrasonicate Ultrasonicate (15 min) add_solvent->ultrasonicate centrifuge Centrifuge ultrasonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction collect_supernatant->repeat_extraction concentrate Concentrate Extract repeat_extraction->concentrate reconstitute Reconstitute concentrate->reconstitute filter_extract Filter (0.22 µm) reconstitute->filter_extract lcms LC-MS/MS Analysis filter_extract->lcms

Caption: Experimental workflow for the analysis of phthalates in soil and sediment samples.

References

Application Notes and Protocols for the Detection of Monononyl Phthalate-d4 by GC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the analytical methodology for the detection and quantification of Monononyl Phthalate (B1215562) and its deuterated internal standard, Monononyl Phthalate-d4, using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). Phthalates are a class of chemical compounds commonly used as plasticizers in a wide variety of consumer and industrial products. Due to their potential endocrine-disrupting properties, the accurate and sensitive determination of phthalates in various matrices is of significant interest in environmental monitoring, food safety, and pharmaceutical analysis. The use of a deuterated internal standard, such as this compound, is a robust approach to achieving accurate quantification by compensating for matrix effects and variations during sample preparation and analysis.

Principle of the Method

The analytical workflow involves the extraction of the target analytes from the sample matrix, followed by separation using gas chromatography and subsequent detection and quantification by tandem mass spectrometry. Gas chromatography provides the necessary separation of the analytes from other matrix components based on their volatility and interaction with the stationary phase of the GC column. The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the native Monononyl Phthalate and its deuterated internal standard, this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. Below are general protocols for liquid and solid samples. It is essential to minimize the use of plastic labware to avoid background contamination.[1]

a) Liquid Samples (e.g., beverages, water)

  • Liquid-Liquid Extraction (LLE):

    • To a 10 mL sample, add a known amount of this compound internal standard solution.

    • Add 5 mL of a suitable organic solvent (e.g., n-hexane or a mixture of hexane (B92381) and dichloromethane).

    • Vortex vigorously for 2 minutes.

    • Centrifuge to separate the phases.

    • Carefully transfer the organic layer to a clean glass tube.

    • Repeat the extraction twice more with fresh solvent.

    • Combine the organic extracts and evaporate to a final volume of 1 mL under a gentle stream of nitrogen.

b) Solid and Semi-Solid Samples (e.g., powders, tissues)

  • Solid-Phase Extraction (SPE):

    • Homogenize a known weight of the sample (e.g., 1 gram).

    • Spike the homogenized sample with the this compound internal standard.

    • Extract the sample with a suitable solvent (e.g., acetonitrile (B52724) or a mixture of hexane and acetone) using ultrasonication or mechanical shaking.

    • Centrifuge the extract and collect the supernatant.

    • Condition a C18 SPE cartridge with the extraction solvent.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a low-polarity solvent to remove interferences.

    • Elute the analytes with a more polar solvent (e.g., ethyl acetate).

    • Evaporate the eluate to a final volume of 1 mL.

GC-MS/MS Analysis

The following tables outline the recommended starting parameters for the GC-MS/MS system. These parameters may require optimization based on the specific instrument and application.

Table 1: Gas Chromatograph (GC) Parameters

ParameterRecommended Setting
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 280 °C
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Temperature Program Initial: 80°C (hold 1 min), Ramp 1: 20°C/min to 200°C, Ramp 2: 10°C/min to 300°C (hold 5 min)

Table 2: Mass Spectrometer (MS) Parameters

ParameterRecommended Setting
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 - 280 °C
Transfer Line Temperature 280 - 300 °C
Collision Gas Argon or Nitrogen
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Monononyl Phthalate293149167To be optimized
This compound297153171To be optimized

Note: The precursor ion for Monononyl Phthalate is based on the common fragmentation pattern of C9 phthalates. The precursor for the d4-labeled standard is shifted by 4 Da. The product ion m/z 149 is a characteristic fragment for many phthalates.[2][3] The other product ions are suggested based on common fragmentation pathways and should be confirmed experimentally. Collision energies should be optimized for the specific instrument to maximize the signal intensity of the product ions.

Data Presentation and Analysis

Quantitative data should be summarized in a clear and structured format. The use of an internal standard allows for the calculation of the concentration of Monononyl Phthalate in the sample using the following formula:

Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor)

Where the Response Factor (RF) is determined from the analysis of calibration standards.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with this compound Sample->Spike Add Internal Standard Extract Extraction (LLE or SPE) Spike->Extract Concentrate Concentration Extract->Concentrate Inject GC Injection Concentrate->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Fragment Fragmentation (MRM) Ionize->Fragment Detect Detection Fragment->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Caption: Experimental workflow for the analysis of Monononyl Phthalate.

GC-MS/MS Detection Principle

detection_principle cluster_gc Gas Chromatograph cluster_ms Tandem Mass Spectrometer GC_Column GC Column (Separation) Ion_Source Ion Source (EI) GC_Column->Ion_Source Separated Analytes Q1 Quadrupole 1 (Precursor Ion Selection) Ion_Source->Q1 Molecular Ions Q2 Collision Cell (Fragmentation) Q1->Q2 Precursor Ions (e.g., m/z 293, 297) Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Product Ions (e.g., m/z 149, 153) Data_System Data System Detector->Data_System Signal Analyte_Mix Analyte + IS Mix Analyte_Mix->GC_Column

Caption: Principle of GC-MS/MS detection for phthalates.

References

Application Note: High-Recovery Liquid-Liquid Extraction of Phthalates from Aqueous Samples Utilizing Monononyl Phthalate-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates, or phthalate (B1215562) esters, are a class of synthetic chemicals widely used as plasticizers to increase the flexibility, durability, and transparency of plastics.[1] Their ubiquitous presence in consumer goods, food packaging, and medical devices leads to their frequent leaching into the environment, resulting in widespread human exposure. Due to their classification as endocrine-disrupting chemicals (EDCs), regulatory bodies and researchers are increasingly focused on the sensitive and accurate quantification of these compounds in various matrices.[1]

This application note provides a detailed protocol for the liquid-liquid extraction (LLE) of a range of phthalates from aqueous samples. The method incorporates Monononyl Phthalate-d4 as an internal standard to ensure high accuracy and precision, correcting for variations in extraction efficiency and instrumental response. The use of a deuterated internal standard, an isotopically labeled analogue of the target analytes, is a well-established and highly effective approach for robust quantitative analysis of organic micropollutants.[1] Subsequent analysis is performed by Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation and detection of these compounds.[1][2]

Principle

This method employs the principle of liquid-liquid extraction to partition phthalates from an aqueous sample into a water-immiscible organic solvent. The efficiency of this partitioning is enhanced by the addition of a salt ("salting-out"). A known amount of this compound is spiked into the sample prior to extraction. As this internal standard has nearly identical chemical and physical properties to the target phthalate analytes, it experiences similar losses during sample preparation and analysis. By comparing the response of the native phthalates to that of the deuterated internal standard, accurate quantification can be achieved. The extracted and concentrated organic phase is then analyzed by GC-MS.

Apparatus and Materials

  • Glassware: Separatory funnels (2 L), volumetric flasks, graduated cylinders, conical centrifuge tubes, and GC vials with PTFE-lined caps. All glassware should be meticulously cleaned and rinsed with acetone (B3395972) and hexane (B92381) to avoid phthalate contamination.[1]

  • Analytical Balance: Capable of weighing to ±0.0001 g.

  • Concentration System: Rotary evaporator or a gentle stream of nitrogen.

  • Vortex Mixer

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless inlet and a suitable capillary column (e.g., DB-5MS or equivalent).

Reagents and Standards

  • Solvents: HPLC or pesticide grade n-hexane, dichloromethane, acetone, and methanol.

  • Reagent Water: Phthalate-free, obtained by double distillation of deionized water or other suitable purification methods.

  • Anhydrous Sodium Sulfate (B86663): (ACS grade) Granular. Heat at 400°C for 4 hours to remove any potential phthalate contamination.

  • Sodium Chloride: (ACS grade) Heat at 400°C for 4 hours.

  • Phthalate Standards: Certified standard mixture of target phthalates (e.g., Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Dibutyl phthalate (DBP), Benzyl butyl phthalate (BBP), Di(2-ethylhexyl) phthalate (DEHP), and Di-n-octyl phthalate (DOP)) in a suitable solvent.

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., n-hexane or methanol) at a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the certified phthalate standard mix. Each calibration standard must be fortified with the this compound internal standard to the same final concentration as the samples.

Experimental Protocol

Sample Collection and Preservation

Collect aqueous samples in clean glass containers. Avoid the use of plastic containers to minimize the risk of contamination. Samples should be refrigerated at 4°C from the time of collection until extraction.[3]

Liquid-Liquid Extraction Procedure
  • Sample Preparation: Measure 1 L of the aqueous sample into a 2 L separatory funnel.

  • Internal Standard Spiking: Add a known volume of the this compound internal standard stock solution to the sample in the separatory funnel.

  • Salting-Out: Add 10 g of sodium chloride to the sample and dissolve by swirling. This step increases the ionic strength of the aqueous phase, which enhances the partitioning of less polar phthalates into the organic phase.

  • First Extraction: Add 60 mL of n-hexane (or a suitable solvent mixture like methylene (B1212753) chloride-petroleum ether) to the separatory funnel.[4] Stopper the funnel and shake vigorously for 2-5 minutes, periodically venting the pressure.

  • Phase Separation: Allow the layers to separate for at least 10 minutes. Drain the lower aqueous layer back into the original sample container.

  • Second Extraction: Repeat the extraction of the aqueous sample with a fresh 60 mL portion of the organic solvent.

  • Combine Extracts: Combine the two organic extracts in the separatory funnel.

  • Drying the Extract: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentration: Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis: The concentrated extract is now ready for GC-MS analysis.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction Sample 1L Aqueous Sample Spike Spike with Monononyl Phthalate-d4 Sample->Spike Salt Add NaCl (Salting Out) Spike->Salt AddSolvent Add 60mL n-Hexane Salt->AddSolvent Shake Shake & Vent AddSolvent->Shake Separate Separate Phases Shake->Separate Repeat Repeat Extraction Separate->Repeat Combine Combine Extracts Repeat->Combine Dry Dry with Na2SO4 Combine->Dry Concentrate Concentrate to 1mL Dry->Concentrate Analysis GC-MS Analysis Concentrate->Analysis

Caption: Workflow for the liquid-liquid extraction of phthalates.

GC-MS Analysis

  • Injection: Inject 1-2 µL of the concentrated extract into the GC-MS system.

  • Operating Conditions: The specific GC-MS conditions should be optimized for the target analytes and the instrument being used. A representative set of conditions is provided in the table below.

ParameterValue
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 260°C
Injection Mode Splitless
Oven Program Initial 60°C (hold 1 min), ramp to 280°C at 20°C/min (hold 5 min)
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Quantitative Data

The following table summarizes typical performance data for the analysis of various phthalates from aqueous samples using liquid-liquid extraction with a deuterated internal standard and GC-MS analysis.

PhthalateAbbreviationTypical Recovery (%)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)
Dimethyl phthalateDMP70 - 1200.2 - 1.00.6 - 3.0
Diethyl phthalateDEP75 - 1250.2 - 1.00.6 - 3.0
Dibutyl phthalateDBP80 - 1150.2 - 1.00.6 - 3.0
Benzyl butyl phthalateBBP85 - 1100.3 - 1.20.9 - 3.6
Di(2-ethylhexyl) phthalateDEHP90 - 1100.4 - 1.51.2 - 4.5
Di-n-octyl phthalateDOP85 - 1150.4 - 1.51.2 - 4.5

Data compiled from multiple sources and represent typical values. Actual performance may vary depending on the specific matrix and instrumentation.[5][6][7]

Logical Relationships in Quantitative Analysis

The accurate quantification of phthalates using this method relies on the relationship between the analyte, the internal standard, and the calibration curve.

Quantitative_Relationship cluster_inputs Inputs cluster_processing Processing cluster_output Output Analyte_Response Analyte Peak Area Response_Ratio Calculate Response Ratio (Analyte Area / IS Area) Analyte_Response->Response_Ratio IS_Response Internal Standard (MNP-d4) Peak Area IS_Response->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Calibration_Curve Final_Concentration Final Analyte Concentration Calibration_Curve->Final_Concentration

Caption: Logical flow for the calculation of analyte concentration.

Conclusion

This application note provides a robust and reliable protocol for the extraction and quantification of phthalates from aqueous samples. The use of liquid-liquid extraction with this compound as an internal standard, followed by GC-MS analysis, allows for high-recovery and accurate determination of these environmentally significant compounds. This method is suitable for a wide range of applications, including environmental monitoring, food safety analysis, and quality control in the pharmaceutical and consumer product industries.

References

Application Note: Quantitative Analysis of Monononyl Phthalate in Biological Matrices using Isotope Dilution Mass Spectrometry with Monononyl Phthalate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monononyl phthalate (B1215562) (MNP) is the monoester metabolite of diisononyl phthalate (DINP), a high-production-volume plasticizer used to impart flexibility to a wide range of polyvinyl chloride (PVC) products. Human exposure to DINP is widespread, and due to potential endocrine-disrupting effects, accurate quantification of its metabolites in biological matrices is crucial for exposure assessment and toxicological studies. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis of organic molecules in complex matrices.[1] This method utilizes a stable isotope-labeled internal standard, in this case, Monononyl Phthalate-d4 (MNP-d4), which is chemically identical to the analyte of interest but has a different mass. The use of an isotopically labeled internal standard effectively corrects for variations in sample preparation and matrix effects, leading to high accuracy and precision.[1]

This application note provides a detailed protocol for the quantification of MNP in biological samples (e.g., urine, serum) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with MNP-d4 as the internal standard.

Materials and Reagents

  • Analytes and Internal Standards:

    • Monononyl Phthalate (MNP)

    • This compound (MNP-d4)[2][3]

  • Solvents:

    • Methanol (B129727) (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

  • Sample Preparation:

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

    • Liquid-Liquid Extraction (LLE) solvents (e.g., n-hexane, ethyl acetate)

    • Centrifuge

    • Evaporator (e.g., nitrogen evaporator)

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Experimental Protocols

Standard Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of MNP and MNP-d4 in methanol.

  • Working Standard Solutions: Serially dilute the stock solutions with methanol to prepare a series of working standard solutions for calibration curves. A typical calibration range is 0.1 to 200 ng/mL.

  • Internal Standard Spiking Solution: Prepare a working solution of MNP-d4 at a concentration of 100 ng/mL in methanol.

Sample Preparation (Urine) - Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Centrifuge the urine sample (1 mL) to remove any particulate matter.

  • Spiking: Add 50 µL of the MNP-d4 internal standard spiking solution to the urine sample.

  • Enzymatic Hydrolysis (for conjugated metabolites): Adjust the pH of the sample to 5.0 with an acetate (B1210297) buffer and add β-glucuronidase/sulfatase. Incubate at 37°C for at least 4 hours.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.

  • Elution: Elute the analytes with 3 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Sample Preparation (Serum) - Liquid-Liquid Extraction (LLE)
  • Sample Pre-treatment: Allow the serum sample (0.5 mL) to thaw to room temperature.

  • Spiking: Add 25 µL of the MNP-d4 internal standard spiking solution.

  • Protein Precipitation: Add 1 mL of cold acetonitrile, vortex, and centrifuge to precipitate proteins.

  • Extraction: Transfer the supernatant to a clean tube and add 2 mL of n-hexane. Vortex and centrifuge to separate the layers.

  • Collection: Collect the organic (upper) layer. Repeat the extraction with another 2 mL of n-hexane.

  • Evaporation and Reconstitution: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

The following are typical starting conditions and should be optimized for the specific instrument used.

ParameterSetting
LC Column C18 column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 30% B, 1-8 min: 30-95% B, 8-10 min: 95% B, 10-10.1 min: 95-30% B, 10.1-12 min: 30% B
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage -3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Data Presentation: Quantitative Data

The selection of precursor and product ions is critical for the selectivity of the MRM method. Based on the known fragmentation of phthalate monoesters, the following ions are proposed for MNP and MNP-d4. The characteristic fragmentation involves the loss of the alkyl chain and the formation of the phthalic anhydride (B1165640) or benzoate (B1203000) ions.

Table 1: Proposed MRM Transitions for MNP and MNP-d4

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Monononyl Phthalate (MNP)291.2121.0 (Quantifier)165.0 (Qualifier)
This compound (MNP-d4)295.2121.0 (Quantifier)165.0 (Qualifier)

Note: These values are theoretical and should be confirmed by direct infusion of the analytical standards into the mass spectrometer.

Table 2: Method Performance Characteristics (Example)

ParameterValue
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL
Accuracy (% Recovery) 90-110%
Precision (%RSD) < 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification sample Biological Sample (e.g., Urine, Serum) spike Spike with MNP-d4 Internal Standard sample->spike extraction Extraction (SPE or LLE) spike->extraction cleanup Wash & Elute / Evaporate extraction->cleanup reconstitute Reconstitute in Mobile Phase cleanup->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing quantify Quantify MNP Concentration data_processing->quantify calibration Calibration Curve (MNP Standards) calibration->quantify

Caption: Experimental workflow for the quantification of MNP.

Phthalate Metabolism Pathway

phthalate_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism dinp Diisononyl Phthalate (DINP) hydrolysis Hydrolysis (Esterases, Lipases) dinp->hydrolysis mnp Monononyl Phthalate (MNP) hydrolysis->mnp conjugation Conjugation (e.g., Glucuronidation) mnp->conjugation conjugated_mnp Conjugated MNP conjugation->conjugated_mnp excretion Excretion (Urine) conjugated_mnp->excretion

Caption: Generalized metabolic pathway of DINP to MNP.

Conclusion

This application note provides a robust and reliable method for the quantification of monononyl phthalate in biological matrices using isotope dilution mass spectrometry with this compound as an internal standard. The detailed protocol for sample preparation and LC-MS/MS analysis, along with the proposed MRM transitions, offers a solid foundation for researchers to implement this method in their laboratories. The use of IDMS ensures high accuracy and precision, which is essential for reliable human biomonitoring and toxicological risk assessment of DINP exposure.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Background Contamination in Monononyl Phthalate-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Monononyl Phthalate-d4 (MNP-d4) analysis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize background contamination during their experiments. Phthalates are ubiquitous plasticizers that can easily leach from common laboratory consumables, leading to background contamination that can compromise the accuracy and sensitivity of your results.[1][2] This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help you identify and mitigate sources of MNP-d4 contamination.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of MNP-d4 and other phthalate (B1215562) background contamination in the lab?

A1: Phthalate contamination is widespread in laboratory environments. Common sources include:

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[1][3]

  • Plastic Labware: Many plastics, especially polyvinyl chloride (PVC), contain phthalates as plasticizers which can leach into your samples.[3][4] This includes pipette tips, solvent bottles, tubing, and vial caps (B75204).[4][5]

  • Laboratory Air and Dust: Phthalates can be present in indoor air and dust, originating from building materials like flooring, paints, and cables.[1][6]

  • Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can be a significant source of phthalate contamination.[6]

  • Lab Equipment: Components of analytical instruments, such as tubing, seals, and septa, can be sources of phthalates.[6] Vinyl gloves are a significant source of phthalate contamination and should be avoided.[2][3]

Q2: Why is it critical to minimize background contamination in MNP-d4 analysis?

A2: Minimizing background contamination is crucial for achieving accurate and reliable results, especially when analyzing samples for low concentrations of MNP-d4. High background levels can lead to:

  • Inability to achieve required low detection limits.[6]

  • Inaccurate quantification of the analyte.

  • Poor reproducibility of results.[6]

  • Generation of unusable data, wasting valuable time and resources.[1]

Q3: How can I test my solvents for phthalate contamination?

A3: To check your solvents for phthalates, you can concentrate a large volume of the solvent (e.g., 100 mL) down to a smaller volume (e.g., 1 mL) using a gentle stream of high-purity nitrogen in a meticulously cleaned glass tube. The concentrated solvent can then be analyzed by GC-MS or LC-MS to identify and quantify any phthalate contaminants.[6]

Q4: Is it necessary to run a procedural blank with every batch of samples?

A4: Yes, it is highly recommended to include a procedural blank with every batch of samples. A procedural blank is a sample that goes through the entire analytical process (extraction, concentration, and analysis) but contains no added analyte. This allows you to assess the level of contamination introduced during sample handling and preparation.[6]

Q5: What type of vials and caps should I use for MNP-d4 analysis?

A5: It is best to use glass autosampler vials. For the caps, use PTFE-lined silicone septa. The PTFE (polytetrafluoroethylene) liner provides an inert barrier, preventing the sample from coming into contact with the silicone, which can be a source of phthalate contamination.[6]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during MNP-d4 analysis.

Problem Probable Cause(s) Recommended Solution(s)
High background signal in blank samples Contaminated solvents or reagents.Test a new lot or brand of high-purity solvent. Consider redistilling solvents in an all-glass apparatus for ultra-trace analysis.[2]
Contaminated glassware.Implement a rigorous glassware cleaning protocol (see Experimental Protocols). Bake glassware at a high temperature (e.g., 400°C) to remove organic contaminants.[7]
Leaching from plasticware (e.g., pipette tips, tubing, vial caps).Replace plastic items with glass, stainless steel, or PTFE alternatives wherever possible. Use phthalate-free pipette tips.[3][5]
Contamination from laboratory air.Prepare samples in a clean, dedicated area, such as a laminar flow hood. Keep samples and glassware covered with pre-cleaned aluminum foil.[6][7]
Inconsistent MNP-d4 levels across replicates Sporadic contamination during sample preparation.Ensure consistent and careful sample handling. Avoid leaving samples exposed to the laboratory environment for extended periods.
Cross-contamination between samples.Use dedicated glassware for phthalate analysis. Thoroughly clean all equipment between samples.[6]
Instrument carryover.Run solvent blanks between samples to check for carryover. If observed, develop a robust wash method for the autosampler syringe and injection port.[3][6]
Contamination peaks interfering with the MNP-d4 analyte peak Co-elution of background phthalates with the analyte.Optimize the chromatographic method to improve the separation of the MNP-d4 peak from interfering peaks.
Insufficiently cleaned instrument.Flush the LC system with a strong organic solvent like isopropanol. For GC systems, bake out the column and clean the injector port.[3]

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Phthalate Analysis

Objective: To prepare glassware with minimal phthalate background for use in MNP-d4 analysis.

Materials:

  • Laboratory-grade, phosphate-free detergent

  • Tap water

  • Deionized water

  • High-purity acetone

  • High-purity hexane

  • Muffle furnace

Procedure:

  • Initial Wash: If the glassware is visibly dirty, wash it with the laboratory-grade detergent and hot tap water.

  • Rinsing: Rinse the glassware thoroughly with tap water, followed by several rinses with deionized water.[6]

  • Solvent Rinse: Rinse the glassware with high-purity acetone, followed by a rinse with high-purity hexane. Perform this step in a fume hood.

  • Baking: Place the glassware in a muffle furnace and bake at 400°C for at least 4 hours. This will help to volatilize any remaining organic contaminants.

  • Cooling and Storage: Allow the glassware to cool completely inside the furnace or in a clean, phthalate-free environment such as a desiccator. Once cooled, immediately cover the openings of the glassware with pre-cleaned aluminum foil and store in a dedicated clean cabinet.[6]

Protocol 2: Solvent and Reagent Blank Analysis

Objective: To assess the level of phthalate contamination in solvents and reagents used for MNP-d4 analysis.

Materials:

  • Solvent/reagent to be tested

  • Clean glass conical tube (50 mL)

  • High-purity nitrogen gas

  • GC-MS or LC-MS system

Procedure:

  • Concentration: In a clean glass conical tube, take a known large volume (e.g., 50 mL) of the solvent or a solution of the reagent to be tested.

  • Under a gentle stream of high-purity nitrogen, evaporate the solvent to a final volume of 1 mL.

  • Analysis: Analyze the 1 mL concentrated sample using a validated GC-MS or LC-MS method for phthalate analysis.

  • Evaluation: Compare the results to a known standard to identify and quantify any phthalate contaminants. If significant levels are found, the solvent or reagent should be considered for purification or replacement.

Quantitative Data Summary

The following table summarizes potential MNP-d4 contamination levels from various laboratory sources. These values are illustrative and can vary significantly based on specific products and laboratory conditions.

Source Potential MNP-d4 Contamination Level (ng/mL) Mitigation Strategy
Standard Grade Methanol 0.5 - 2.0Use high-purity, phthalate-free grade solvents.
Plastic Pipette Tips 0.2 - 1.5Use certified phthalate-free pipette tips.
PVC Tubing 1.0 - 5.0+Replace with PTFE or stainless steel tubing.
Vinyl Gloves 2.0 - 10.0+Use nitrile gloves.[3]
Uncleaned Glassware 0.1 - 0.8Implement rigorous glassware cleaning protocol.

Visualizations

cluster_sources Common Sources of Phthalate Contamination cluster_pathways Contamination Pathways cluster_sample Sample Contamination Solvents Solvents & Reagents Leaching Leaching Solvents->Leaching Plastics Plastic Labware (e.g., tubing, containers) Plastics->Leaching Air Laboratory Air & Dust Adsorption Adsorption Air->Adsorption Personnel Personal Care Products DirectContact Direct Contact Personnel->DirectContact Equipment Analytical Equipment Equipment->Leaching Sample Analytical Sample Leaching->Sample Adsorption->Sample DirectContact->Sample

Caption: Common pathways of phthalate contamination in laboratory analysis.

Start High Background Contamination Detected CheckBlanks Analyze Procedural and Solvent Blanks Start->CheckBlanks IsBlankHigh Are Blanks Contaminated? CheckBlanks->IsBlankHigh CheckSolvents Test New/Purified Solvents IsBlankHigh->CheckSolvents Yes CheckInstrument Check for Instrument Carryover/Contamination IsBlankHigh->CheckInstrument No CheckGlassware Implement Rigorous Glassware Cleaning CheckSolvents->CheckGlassware CheckPlastics Replace Plasticware with Glass/PTFE CheckGlassware->CheckPlastics IsolateSource Systematically Isolate and Test Each Component CheckPlastics->IsolateSource ContaminationFound Source Identified and Eliminated IsolateSource->ContaminationFound ProblemSolved Problem Resolved ContaminationFound->ProblemSolved CheckInstrument->ProblemSolved

Caption: A logical workflow for troubleshooting high background contamination.

References

Troubleshooting poor peak shape of Monononyl Phthalate-d4 in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the chromatographic analysis of Monononyl Phthalate-d4.

Frequently Asked Questions (FAQs)

Q1: Why is the peak shape of my internal standard, this compound, important?

The peak shape of an internal standard is critical for accurate and precise quantification of the target analyte. Poor peak shape, such as tailing or fronting, can lead to incorrect integration and, consequently, inaccurate results. Since this compound is a deuterated analog, it is expected to have nearly identical chemical and physical properties to the non-labeled compound, making it an ideal internal standard to compensate for analyte loss during sample preparation and to correct for matrix effects.

Q2: What are the common causes of poor peak shape for phthalates in chromatography?

Poor peak shape for phthalates, including this compound, can arise from several factors:

  • Secondary Interactions: Phthalates can interact with active sites, such as residual silanol (B1196071) groups on silica-based columns, leading to peak tailing.

  • Column Contamination: Accumulation of matrix components on the column can lead to distorted peak shapes.

  • Improper Mobile Phase/Solvent Conditions: A mismatch between the sample solvent and the mobile phase, or an inappropriate mobile phase pH, can cause peak distortion.

  • System Issues: Problems with the chromatography system, such as dead volumes in fittings or a void at the head of the column, can lead to peak broadening and tailing.

  • Sample Overload: Injecting too much sample can saturate the column, resulting in peak fronting or tailing.

Q3: Can my sample preparation introduce issues with peak shape?

Yes, sample preparation can introduce contaminants or matrix effects that may lead to poor peak shape. It is also crucial to avoid using plastic labware during sample preparation for phthalate (B1215562) analysis to prevent contamination, which can interfere with the chromatography. A thorough cleanup procedure, such as solid-phase extraction (SPE), can help remove interfering substances.

Troubleshooting Guides

Issue: Peak Tailing of this compound

Peak tailing is observed when the trailing half of the peak is wider than the leading half. This is a common issue in phthalate analysis.

Troubleshooting Workflow:

G start Peak Tailing Observed for This compound check_other_peaks Are other peaks also tailing? start->check_other_peaks all_tail Yes, all peaks are tailing check_other_peaks->all_tail Yes only_analyte_tail No, only phthalate peaks are tailing check_other_peaks->only_analyte_tail No system_issue Suspect System or Column Issue all_tail->system_issue chemical_issue Suspect Chemical Interaction only_analyte_tail->chemical_issue check_column Inspect column for voids. Replace if necessary. system_issue->check_column check_fittings Check for loose fittings and dead volumes. system_issue->check_fittings active_sites Deactivate system: - Use a fresh, deactivated liner (GC). - Use an end-capped column (LC). chemical_issue->active_sites mobile_phase Optimize Mobile Phase (LC): - Adjust pH. - Add buffer. chemical_issue->mobile_phase sample_overload Dilute sample to check for overload. chemical_issue->sample_overload

Caption: Troubleshooting workflow for peak tailing of this compound.

Detailed Steps:

  • Evaluate the Scope of the Problem:

    • If all peaks in the chromatogram are tailing, the issue is likely related to the chromatographic system or the column itself. Check for voids in the column, partially blocked frits, or dead volumes in the system's tubing and connections.

    • If only the this compound peak (and other similar compounds) are tailing, the problem is likely a chemical interaction between the analyte and the system.

  • Address Chemical Interactions:

    • Active Sites: Phthalates are prone to interacting with active silanol groups in the GC inlet liner or at the head of the column. Using a fresh, deactivated liner or trimming the front of the column can resolve this. For LC, using a highly deactivated, end-capped column is recommended.

    • Mobile Phase pH (LC): Operating at an inappropriate pH can lead to interactions. Adjusting the mobile phase pH or using a buffer can help maintain a stable pH and reduce peak tailing.

    • Sample Overload: Injecting a sample that is too concentrated can lead to peak distortion. Try diluting the sample to see if the peak shape improves.

Issue: Peak Fronting of this compound

Peak fronting, where the first half of the peak is broader than the second half, is less common than tailing but can still occur.

Troubleshooting Workflow:

G start Peak Fronting Observed for This compound check_overload Is the sample concentration high? start->check_overload overload_yes Yes check_overload->overload_yes Yes overload_no No check_overload->overload_no No dilute_sample Dilute sample and reinject. overload_yes->dilute_sample check_solvent Check for solvent mismatch. overload_no->check_solvent check_column_collapse Inspect column for collapse (e.g., due to high pressure). overload_no->check_column_collapse

Caption: Troubleshooting workflow for peak fronting of this compound.

Detailed Steps:

  • Check for Sample Overload: This is the most common cause of peak fronting. Reduce the injection volume or dilute the sample and reinject.

  • Evaluate Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move too quickly at the head of the column, leading to fronting. Whenever possible, dissolve the sample in the initial mobile phase.

  • Inspect for Column Collapse: While less common with modern columns, a physical collapse of the column bed can lead to peak fronting. This may be indicated by a sudden change in backpressure. If column collapse is suspected, the column should be replaced.

Data Presentation

The following tables provide starting parameters for typical GC-MS and LC-MS analysis of phthalates, which can be used as a baseline for troubleshooting.

Table 1: Typical GC-MS Parameters for Phthalate Analysis

ParameterSetting
Column 5-type (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280 °C
Oven Program Start at 100 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium, constant flow at 1.0 mL/min
Injection Mode Splitless
MS Source Temperature 230 °C
MS Quad Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Acquisition Mode Selected Ion Monitoring (SIM)

Table 2: Typical LC-MS/MS Parameters for Phthalate Analysis

ParameterSetting
Column C18, 100 mm x 2.1 mm ID, 2.7 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Acquisition Mode Multiple Reaction Monitoring (MRM)

Experimental Protocols

Protocol 1: Troubleshooting Peak Tailing in GC-MS

This protocol outlines a systematic approach to diagnosing and resolving peak tailing for this compound.

  • Initial Assessment:

    • Inject a standard solution of this compound and observe the peak shape.

    • Compare the peak shape to other compounds in the chromatogram.

  • System Deactivation:

    • Inlet Maintenance: Replace the GC inlet liner with a new, deactivated liner. Replace the septum and gold seal.

    • Column Maintenance: Trim 10-20 cm from the front of the analytical column.

  • Method Parameter Adjustment:

    • Injection Volume: Reduce the injection volume by half to check for sample overload.

    • Temperature Program: Decrease the initial oven temperature or reduce the ramp rate to increase interaction with the stationary phase and potentially improve peak shape.

  • Column Evaluation:

    • If the above steps do not resolve the issue, replace the analytical column with a new, high-quality column recommended for phthalate analysis.

Protocol 2: Improving Peak Shape in LC-MS

This protocol provides steps to enhance the peak shape of this compound in an LC-MS system.

  • Initial Assessment:

    • Analyze a standard of this compound to confirm the poor peak shape.

    • Ensure the system is properly equilibrated.

  • Mobile Phase Optimization:

    • pH Adjustment: If using a buffered mobile phase, ensure the pH is appropriate for the analyte. For phthalates, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used.

    • Solvent Strength: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.

  • System Check:

    • Connections: Check all fittings between the injector, column, and detector for tightness to eliminate dead volumes.

    • Guard Column: If a guard column is used, replace it, as it may be contaminated.

  • Column Change:

    • Switch to a column with a different stationary phase chemistry or a highly end-capped column to minimize secondary interactions.

Optimizing LC gradient for separation of phthalates and Monononyl Phthalate-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their liquid chromatography (LC) gradient for the separation of phthalates, including Monononyl Phthalate-d4.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when analyzing phthalates by LC?

The most significant challenge in phthalate (B1215562) analysis is background contamination. Phthalates are ubiquitous plasticizers found in many laboratory consumables, including solvents, plasticware (tubing, pipette tips, vials), and even the air.[1][2] This can lead to high background signals, ghost peaks, and inaccurate quantification. Another common issue is achieving adequate resolution of all phthalates in a single run, especially for isomeric compounds and complex mixtures containing both low and high molecular weight phthalates.[3][4]

Q2: How can I minimize phthalate contamination in my LC system and samples?

Minimizing contamination is critical for accurate phthalate analysis. Here are key steps to take:

  • Use Phthalate-Free Consumables: Whenever possible, use glass or polypropylene (B1209903) labware instead of plastics like PVC.[2]

  • High-Purity Solvents: Utilize high-purity, LC-MS grade solvents. It is also advisable to test new batches of solvents for phthalate contamination before use.

  • Glassware Cleaning: Thoroughly clean all glassware, avoiding detergents that may contain phthalates. A common cleaning procedure involves rinsing with a suitable organic solvent like acetone (B3395972) or methanol (B129727), followed by heating in a muffle furnace.

  • System Blank Analysis: Regularly run solvent blanks to monitor for contamination within the LC system.

  • Isolator/Trap Columns: Installing a trap column between the pump and the injector can help remove contaminants from the mobile phase before they reach the analytical column.

Q3: Which LC column is best for separating a complex mixture of phthalates?

The choice of column depends on the specific phthalates being analyzed.

  • C18 Columns: A C18 column is the most common choice for reversed-phase separation of phthalates and can provide good resolution for a wide range of these compounds.[5]

  • Phenyl-Hexyl Columns: For challenging separations, particularly of isomers, a Phenyl-Hexyl column can offer alternative selectivity due to π-π interactions with the aromatic rings of the phthalates, potentially improving resolution.[6]

Q4: What is the expected elution order of phthalates in reversed-phase LC?

In reversed-phase chromatography, phthalates generally elute in order of decreasing polarity, which corresponds to increasing alkyl chain length and molecular weight. Therefore, smaller phthalates like Dimethyl Phthalate (DMP) will elute earlier than larger phthalates like Di-n-octyl Phthalate (DNOP) and Diisononyl Phthalate (DINP).[4][6] this compound, being a C9 phthalate, would be expected to elute among the higher molecular weight phthalates.

Q5: How does the gradient slope affect the separation of phthalates?

The gradient slope, or the rate of change in the mobile phase composition, significantly impacts the resolution of phthalates.

  • Shallow Gradient: A slower, more gradual increase in the organic solvent percentage (a shallow gradient) generally provides better resolution between closely eluting peaks, including isomers.[6]

  • Steep Gradient: A rapid increase in the organic solvent percentage (a steep gradient) will shorten the analysis time but may lead to co-elution of some phthalates.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
High Background/Ghost Peaks Phthalate contamination from solvents, plasticware, or the LC system.- Run a solvent blank to identify the source of contamination.- Use high-purity, LC-MS grade solvents.- Switch to glass or polypropylene labware.- Clean all glassware thoroughly.- Install a trap column.
Poor Resolution/Co-elution of Phthalates Sub-optimal gradient program or column chemistry.- Optimize the Gradient: Try a shallower gradient to increase separation between peaks.- Change the Organic Solvent: Switching from methanol to acetonitrile (B52724) (or vice-versa) can alter selectivity.- Select a Different Column: If using a C18 column, consider a Phenyl-Hexyl column for alternative selectivity.[6]
Poor Peak Shape (Tailing or Fronting) - Column Overload: Injecting too much sample.- Incompatible Injection Solvent: The sample is dissolved in a solvent stronger than the initial mobile phase.- Dilute the sample and re-inject.- Ensure the sample solvent is the same as or weaker than the initial mobile phase.
Inconsistent Retention Times - Inadequate Column Equilibration: The column is not sufficiently equilibrated with the initial mobile phase conditions between runs.- Pump Malfunction: Issues with the LC pump can cause fluctuations in the mobile phase composition.- Increase the column equilibration time between injections.- Check the pump for leaks and ensure proper solvent mixing.

Experimental Protocols

Below are example starting protocols for the separation of a mixture of phthalates, including a high molecular weight phthalate like Monononyl Phthalate. These should be used as a starting point for method development and optimization.

Sample Preparation
  • Standard Preparation: Prepare individual stock solutions of each phthalate standard and this compound in a phthalate-free solvent such as methanol or acetonitrile. Create a mixed standard solution by diluting the stock solutions to the desired concentration.

  • Sample Extraction (if necessary): For solid or complex matrices, a solvent extraction may be necessary. A common procedure involves extraction with a suitable organic solvent, followed by concentration and reconstitution in the initial mobile phase.

  • Internal Standard Spiking: Spike all samples, standards, and blanks with a known concentration of this compound internal standard to correct for variations in sample preparation and instrument response.

LC Method Parameters
Parameter Starting Condition 1 (C18 Column) Starting Condition 2 (Phenyl-Hexyl Column)
Column C18, 2.1 x 100 mm, 2.7 µmPhenyl-Hexyl, 2.1 x 50 mm, 1.8 µm[6]
Mobile Phase A Water with 0.1% Formic AcidWater
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile
Mobile Phase C -Methanol
Flow Rate 0.4 mL/min0.5 mL/min
Column Temperature 40 °C40 °C
Injection Volume 5 µL2 µL
Gradient See Table 1See Table 2
Detection UV at 228 nm or MS/MSUV at 228 nm or MS/MS

Table 1: Example Gradient Program for C18 Column

Time (min) % Mobile Phase B
0.050
15.095
20.095
20.150
25.050

Table 2: Example Gradient Program for Phenyl-Hexyl Column[6]

Time (min) % Mobile Phase B % Mobile Phase C
0.055
2.54545
3.54545
3.655
5.055

Visualizations

Logical Workflow for Troubleshooting Poor Resolution

Troubleshooting Poor Resolution Troubleshooting Workflow for Poor Phthalate Resolution start Poor Resolution or Co-elution Observed check_gradient Is the gradient shallow enough? start->check_gradient adjust_gradient Decrease gradient slope (e.g., 5%/min to 2%/min) check_gradient->adjust_gradient No check_solvent Is organic solvent optimal? check_gradient->check_solvent Yes adjust_gradient->check_solvent change_solvent Switch from Methanol to Acetonitrile (or vice versa) check_solvent->change_solvent No check_column Is column chemistry appropriate? check_solvent->check_column Yes change_solvent->check_column change_column Switch from C18 to Phenyl-Hexyl check_column->change_column No resolved Resolution Achieved check_column->resolved Yes change_column->resolved

Caption: A step-by-step workflow for troubleshooting poor resolution of phthalates.

Workflow for Minimizing Phthalate Contamination

Minimizing Phthalate Contamination Workflow for Minimizing Phthalate Contamination start High Background or Ghost Peaks Detected check_solvents Analyze Solvent Blanks start->check_solvents solvent_issue Source: Solvents check_solvents->solvent_issue replace_solvents Use fresh, high-purity LC-MS grade solvents solvent_issue->replace_solvents Contaminated check_labware Analyze procedural blanks (with all labware) solvent_issue->check_labware Clean replace_solvents->check_labware labware_issue Source: Labware check_labware->labware_issue replace_labware Use glass or polypropylene; Thoroughly clean glassware labware_issue->replace_labware Contaminated check_system Install and run with a trap column labware_issue->check_system Clean replace_labware->check_system system_issue Source: LC System check_system->system_issue clean_system Flush system with appropriate cleaning solvents system_issue->clean_system Contamination Persists contamination_reduced Contamination Minimized system_issue->contamination_reduced Contamination Gone clean_system->contamination_reduced

Caption: A systematic approach to identifying and mitigating sources of phthalate contamination.

References

Technical Support Center: ESI-MS Analysis of Mono-n-octyl Phthalate-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues during the analysis of Mono-n-octyl Phthalate-d4 (MNP-d4) using Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guide

This guide addresses common problems related to ion suppression of MNP-d4 in a question-and-answer format, offering specific solutions and preventative measures.

Problem 1: Significant drop in MNP-d4 signal intensity when analyzing samples compared to standards in neat solvent.

  • Question: Why is my MNP-d4 signal much lower in my biological samples (e.g., plasma, urine) than in my calibration standards prepared in a clean solvent?

  • Answer: This is a classic sign of ion suppression, a type of matrix effect.[1] Co-eluting endogenous or exogenous components from your sample matrix are competing with MNP-d4 for ionization in the ESI source.[1] This competition can be for charge or for space at the surface of the ESI droplets, ultimately reducing the number of MNP-d4 ions that reach the mass analyzer. Common culprits in biological matrices include phospholipids, salts, and proteins.

Problem 2: Poor reproducibility of MNP-d4 signal across different sample injections.

  • Question: I'm observing inconsistent peak areas for MNP-d4 even when injecting replicates of the same sample. What could be the cause?

  • Answer: Inconsistent ion suppression is a likely cause. The concentration and composition of matrix components can vary slightly between samples, leading to variable degrees of suppression.[2] This variability can be exacerbated by inadequate sample preparation or chromatographic separation that fails to consistently remove or separate interfering compounds.

Problem 3: The peak shape of MNP-d4 is distorted or shows tailing in sample chromatograms.

  • Question: My MNP-d4 peak looks good in standards but is broad or tails in my extracted samples. Why is this happening?

  • Answer: While ion suppression primarily affects signal intensity, severe matrix effects can also impact peak shape. This can occur if matrix components interact with the analytical column, altering its chemistry and affecting the retention and elution of MNP-d4. It can also be an indicator of column fouling due to the accumulation of matrix components.

Problem 4: The internal standard (MNP-d4) does not adequately compensate for signal loss of the native analyte (Mono-n-octyl Phthalate).

  • Question: I'm using MNP-d4 as an internal standard, but my quantitative results are still inaccurate. Why isn't it working perfectly?

  • Answer: While deuterated internal standards are the gold standard for correcting matrix effects, they are not always a perfect solution.[3][4] A phenomenon known as differential matrix effects can occur if there is a slight chromatographic separation between the analyte and its deuterated internal standard.[5] If they elute into regions with different levels of ion suppression, the correction will be inaccurate. This can be more pronounced with complex matrices and fast chromatography.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in ESI-MS?

A1: Ion suppression is a phenomenon that occurs in the ESI source where the ionization of a target analyte is reduced by the presence of other co-eluting molecules, known as the matrix.[1] These matrix components compete with the analyte for the available charge on the ESI droplets or for access to the droplet surface, leading to a decrease in the analyte's signal intensity.[6]

Q2: What are the primary causes of ion suppression for MNP-d4 analysis?

A2: The primary causes of ion suppression for MNP-d4, especially in biological matrices, are:

  • Matrix Components: Endogenous substances like phospholipids, salts, and proteins are major contributors.

  • High Analyte Concentration: At very high concentrations, the analyte itself can cause self-suppression.

  • Mobile Phase Additives: Non-volatile buffers or salts in the mobile phase can crystallize on the ESI probe and suppress the signal.

  • Exogenous Contaminants: Contaminants introduced during sample preparation, such as polymers from plasticware, can also cause suppression.

Q3: How can I experimentally assess the degree of ion suppression for MNP-d4?

A3: A common method is to perform a post-column infusion experiment. A solution of MNP-d4 is continuously infused into the LC flow after the analytical column. When a blank, extracted matrix sample is injected, any dip in the constant MNP-d4 signal indicates a region of ion suppression. Another approach is to compare the peak area of MNP-d4 in a post-extraction spiked matrix sample to the peak area in a neat solvent standard. The percentage of signal reduction quantifies the ion suppression.

Q4: What are the most effective strategies to mitigate ion suppression?

A4: A multi-pronged approach is often the most effective:

  • Sample Preparation: Employ rigorous sample cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize your LC method to achieve baseline separation between MNP-d4 and the regions of significant ion suppression. This may involve using a different column chemistry, adjusting the gradient, or using a longer run time.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect. However, this may compromise the limit of detection.

  • Use of a Deuterated Internal Standard: MNP-d4 itself is a deuterated internal standard. When used to quantify the native Mono-n-octyl Phthalate (B1215562), it can effectively compensate for ion suppression as it is affected similarly by the matrix.

Q5: Are there any instrumental parameters that can be adjusted to reduce ion suppression?

A5: While less impactful than sample preparation and chromatography, some instrumental parameters can be optimized. These include adjusting the ESI source parameters like nebulizer gas flow, drying gas temperature, and capillary voltage to find conditions that are less susceptible to matrix effects for your specific analyte and matrix.

Data Presentation

AnalyteMatrixSample PreparationIon Suppression (%)Reference
DEHPPlasmaProtein Precipitation11.5 - 1.7[7]
Mono-methyl phthalate (MMP)UrineSolid-Phase Extraction22.8 - 24.8[2]
Mono-ethyl phthalate (MEP)UrineSolid-Phase Extraction11.4 - 14.4[2]

Note: Ion suppression is calculated as (1 - [Peak Area in Matrix / Peak Area in Neat Solvent]) * 100%.

Experimental Protocols

1. Protocol for Evaluation of MNP-d4 Ion Suppression

This protocol describes a method to quantify the degree of ion suppression affecting MNP-d4 in a given matrix.

  • Objective: To determine the percentage of ion suppression for MNP-d4 in a specific biological matrix (e.g., human plasma).

  • Materials:

    • MNP-d4 standard solution (1 µg/mL in methanol)

    • Blank biological matrix (e.g., human plasma)

    • LC-MS grade methanol, acetonitrile (B52724), and water

    • Formic acid

    • Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

    • Centrifuge and appropriate tubes

  • Procedure:

    • Prepare 'Set A' (Standard in Neat Solvent):

      • To a clean tube, add a known volume of the MNP-d4 standard solution.

      • Add a volume of reconstitution solvent (e.g., 50:50 methanol:water) equivalent to the final volume of the extracted sample in 'Set B'.

    • Prepare 'Set B' (Post-Extraction Spike):

      • Perform a protein precipitation on a known volume of the blank biological matrix (e.g., 100 µL of plasma with 300 µL of cold acetonitrile).

      • Vortex and centrifuge to pellet the precipitated proteins.

      • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

      • Reconstitute the dried extract with the same volume of reconstitution solvent as in 'Set A', fortified with the same amount of MNP-d4 as in 'Set A'.

    • LC-MS/MS Analysis:

      • Inject equal volumes of the solutions from 'Set A' and 'Set B' into the LC-MS/MS system.

      • Analyze using the optimized MRM parameters for MNP-d4.

    • Calculate Ion Suppression:

      • Ion Suppression (%) = (1 - (Peak Area of MNP-d4 in Set B / Peak Area of MNP-d4 in Set A)) * 100

2. Detailed LC-MS/MS Method for MNP-d4 Analysis

This protocol provides a starting point for the development of a robust LC-MS/MS method for the quantification of Mono-n-octyl Phthalate using MNP-d4 as an internal standard.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient:

      • 0-1 min: 30% B

      • 1-5 min: 30% to 95% B

      • 5-7 min: Hold at 95% B

      • 7.1-10 min: Re-equilibrate at 30% B

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions (for Di-n-octyl Phthalate as a proxy for MNP-d4):

      • Note: The exact mass of MNP-d4 will be slightly higher than DNOP. The precursor ion should be adjusted accordingly. The product ions are likely to be the same or very similar.

      • Precursor Ion (Q1): m/z 395.3 (for MNP-d4)

      • Product Ion (Q3) for Quantification: m/z 149.1

      • Product Ion (Q3) for Confirmation: m/z 281.2

    • Instrument Parameters (to be optimized):

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 400 °C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

      • Collision Energy: Optimize for each transition (typically 15-30 eV)

Visualizations

IonSuppressionMechanism cluster_ESI_Source ESI Source ESI_Droplet Charged Droplet GasPhaseIon Gas Phase MNP-d4 Ion ESI_Droplet->GasPhaseIon Successful Ionization SuppressedIon Reduced Gas Phase MNP-d4 Ion ESI_Droplet->SuppressedIon Ion Suppression Analyte MNP-d4 Analyte->ESI_Droplet Enters Matrix Matrix Components (Phospholipids, Salts) Matrix->ESI_Droplet Competes MS_Inlet Mass Spectrometer Inlet GasPhaseIon->MS_Inlet Detected SuppressedIon->MS_Inlet Reduced Detection

Caption: Mechanism of Ion Suppression in the ESI Source.

TroubleshootingWorkflow Start Low MNP-d4 Signal in Matrix Check_IS Is a Deuterated Internal Standard (IS) Used? Start->Check_IS Optimize_SP Optimize Sample Preparation (LLE, SPE) Check_IS->Optimize_SP No Check_Coelution Check Analyte/IS Co-elution Check_IS->Check_Coelution Yes Optimize_LC Optimize LC Separation Optimize_SP->Optimize_LC Dilute Dilute Sample Optimize_LC->Dilute Re-evaluate Re-evaluate Ion Suppression Dilute->Re-evaluate Adjust_Chroma Adjust Chromatography for Better Co-elution Check_Coelution->Adjust_Chroma Poor Check_Coelution->Re-evaluate Good Adjust_Chroma->Re-evaluate

Caption: Troubleshooting Workflow for Ion Suppression.

References

Strategies to improve the recovery of Monononyl Phthalate-d4 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the recovery of Monononyl Phthalate-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their extraction methodologies for this deuterated internal standard.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the extraction of this compound, providing direct solutions and preventative strategies in a question-and-answer format.

Q1: I am experiencing low and inconsistent recovery of this compound. What are the primary causes?

A1: Low and variable recovery of deuterated internal standards like this compound can stem from several factors throughout the analytical workflow. The most common culprits include:

  • Suboptimal Extraction Method: The chosen extraction technique (e.g., LLE, SPE) may not be suitable for the specific sample matrix and the physicochemical properties of this long-chain phthalate (B1215562).

  • Poor Solvent Selection: The polarity and composition of the extraction and elution solvents are critical for efficiently partitioning this compound from the sample matrix.

  • Matrix Effects: Co-extracted endogenous compounds from the sample matrix can interfere with the extraction process or cause ion suppression/enhancement during LC-MS analysis.

  • Adsorption to Labware: Phthalates, particularly at low concentrations, can adsorb to plastic surfaces of containers, pipette tips, and vials, leading to significant loss.

  • Incomplete Elution (SPE): The elution solvent may not be strong enough to completely desorb the analyte from the SPE sorbent.

  • Analyte Volatility: Although less volatile than smaller phthalates, some loss can occur during solvent evaporation steps if not performed carefully.

Q2: How can I determine at which step of my SPE protocol the loss of this compound is occurring?

A2: To pinpoint the source of analyte loss in your Solid-Phase Extraction (SPE) method, it is crucial to analyze the fractions from each step of the process. This systematic approach will help you identify whether the issue lies with sample loading, washing, or elution.[1]

Here is a systematic approach to diagnose the problem:

  • Collect All Fractions: During your SPE procedure, separately collect the flow-through from the sample loading step, each wash fraction, and the final elution fraction.

  • Analyze Each Fraction: Analyze each collected fraction using your established analytical method (e.g., LC-MS/MS).

  • Interpret the Results:

    • Analyte in the Flow-Through: If this compound is detected in the initial sample flow-through, it indicates a problem with the sorbent's retention of the analyte. This could be due to an inappropriate sorbent type, incorrect sample pH, or a sample loading solvent that is too strong.

    • Analyte in the Wash Fractions: Detection of the analyte in the wash fractions suggests that the wash solvent is too aggressive, prematurely eluting the this compound along with the interferences.

    • No Analyte Detected in Any Fraction: If the analyte is not found in the load, wash, or elution fractions, it is likely strongly and irreversibly bound to the SPE sorbent.[1] In this case, a stronger elution solvent is required.

Q3: What are the recommended starting points for solvent selection in Liquid-Liquid Extraction (LLE) of this compound?

A3: For long-chain phthalates like Monononyl Phthalate, the choice of an appropriate extraction solvent in LLE is critical for achieving high recovery. A good starting point is to use a water-immiscible organic solvent that has a similar polarity to the analyte.

Recommended solvents for phthalate extraction include:

For complex matrices, a series of extractions with fresh solvent can improve recovery.[2] It is also beneficial to consider the LogP value of Monononyl Phthalate to guide solvent selection.

Q4: Can the pH of my sample affect the recovery of this compound?

A4: While phthalates themselves are neutral compounds, the pH of the sample can significantly impact the extraction efficiency, especially in complex matrices like biological fluids or environmental water samples. Adjusting the pH can alter the solubility of matrix components, potentially reducing interferences and improving the partitioning of the analyte into the organic phase. For SPE, controlling the pH is crucial for optimizing the interaction between the analyte and the sorbent.

Q5: How can I minimize the loss of this compound due to adsorption?

A5: To mitigate the loss of your deuterated standard through adsorption to labware, a stringent protocol for handling materials is recommended:

  • Use Glassware: Whenever possible, use glassware instead of plastic. All glassware should be thoroughly cleaned.

  • Pre-rinse with Solvent: Before use, rinse all glassware and vials with a high-purity solvent that will be used in the extraction to saturate any active binding sites.

  • Phthalate-Free Consumables: If plastic consumables are unavoidable, ensure they are certified as phthalate-free.

  • Minimize Contact Time: Do not let samples or standards sit in plastic containers for extended periods.

Quantitative Data Summary

The following tables summarize recovery data for phthalate extraction from various sources, providing a baseline for expected performance with different methodologies.

Table 1: Recovery of Phthalates using Different Extraction Methods and Solvents

PhthalateMatrixExtraction MethodSolvent(s)Average Recovery (%)Reference
Various PhthalatesPlastic PackagingHS-SPME (PDMS/DVB fiber)-90.2 - 111[3]
DEHPPVCSoxhlet ExtractionDichloromethane94[4]
DEHPPVCUltrasonic ExtractionMethanol (B129727)21[4]
Various PhthalatesGlass Fiber FilterUltrasonic ExtractionToluene76 - 131[5]
Various PhthalatesXAD+GFFSoxhlet ExtractionToluene90 - 107[5]
Various PhthalatesPolyurethane FoamUltrasonic ExtractionDichloromethane76 - 131[5]

Table 2: Solid-Phase Extraction (SPE) Recovery of Phthalates from Aqueous Matrices

PhthalateSPE SorbentElution SolventAverage Recovery (%)Reference
Six PhthalatesCucurbit[6]urilEthyl Acetate82.7 - 94.4[7]
BBP & DEHPPolystyreneAcetonitrile/Buffer99 - 104[8]
Six PhthalatesNot SpecifiedNot SpecifiedWithin EPA Limits[9]

Experimental Protocols

Below are detailed methodologies for common extraction techniques that can be adapted for this compound.

Protocol 1: Ultrasonic-Assisted Extraction (UAE) from Solid Matrices (e.g., Plastics, Soil)

Objective: To extract this compound from a solid sample matrix using ultrasonic energy to enhance solvent penetration and analyte desorption.

Materials:

  • Homogenized solid sample

  • Glass centrifuge tubes

  • Extraction solvent: 1:1 (v/v) mixture of n-hexane and acetone[2]

  • Internal standard spiking solution (this compound)

  • Ultrasonic bath

  • Centrifuge

  • Glass collection tubes

  • Nitrogen evaporator

Methodology:

  • Sample Preparation: Weigh approximately 2-5 grams of the homogenized sample into a glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.

  • Solvent Addition: Add 10 mL of the 1:1 (v/v) n-hexane/acetone mixture.

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.[2]

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to pellet the solid material.[2]

  • Supernatant Collection: Carefully decant the supernatant into a clean glass collection tube.

  • Repeat Extraction: Repeat the extraction process (steps 3-6) two more times with fresh solvent, combining the supernatants.[2]

  • Solvent Evaporation: Evaporate the combined extract to the desired final volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for your analytical instrument.

Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Water, Biological Fluids)

Objective: To isolate and concentrate this compound from an aqueous sample matrix using a solid sorbent.

Materials:

  • Aqueous sample

  • SPE cartridge (e.g., C18, Polystyrene-based)

  • Internal standard spiking solution (this compound)

  • Methanol (for conditioning)

  • Purified water (for equilibration)

  • Wash solvent (e.g., water or a weak organic solvent mixture)

  • Elution solvent: Ethyl acetate or a mixture of n-hexane and ethyl acetate (e.g., 70:30 v/v)[2][7]

  • SPE vacuum manifold

  • Collection tubes

  • Nitrogen evaporator

Methodology:

  • Internal Standard Spiking: Spike the aqueous sample with a known amount of this compound.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol through it.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 5 mL of purified water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the spiked sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of purified water or a weak wash solvent to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution: Elute the this compound from the cartridge with 5-10 mL of the elution solvent into a clean collection tube.

  • Solvent Evaporation: Evaporate the eluate to the desired final volume under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for analysis.

Visualizations

The following diagrams illustrate key workflows and logical relationships to aid in understanding and troubleshooting the extraction process.

experimental_workflow_uae cluster_prep Sample Preparation cluster_extraction Extraction cluster_final Final Steps start Homogenized Solid Sample weigh Weigh Sample (2-5g) start->weigh spike Spike with this compound weigh->spike add_solvent Add 10mL n-Hexane/Acetone (1:1) spike->add_solvent sonicate Ultrasonicate for 30 min add_solvent->sonicate centrifuge Centrifuge at 3000 rpm for 10 min sonicate->centrifuge collect Collect Supernatant centrifuge->collect repeat Repeat Extraction 2x collect->repeat repeat->add_solvent Fresh Solvent evaporate Evaporate Under Nitrogen repeat->evaporate Combined Supernatants reconstitute Reconstitute for Analysis evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Ultrasonic-Assisted Extraction (UAE).

troubleshooting_low_recovery cluster_investigate Investigation cluster_solutions Potential Solutions start Low Recovery of This compound check_method Review Extraction Method start->check_method check_solvent Evaluate Solvent Choice start->check_solvent check_matrix Assess Matrix Effects start->check_matrix check_adsorption Inspect for Adsorption start->check_adsorption optimize_method Optimize SPE/LLE Parameters check_method->optimize_method change_solvent Test Alternative Solvents check_solvent->change_solvent cleanup Implement Sample Cleanup check_matrix->cleanup use_glassware Use Glassware/Pre-rinse check_adsorption->use_glassware end Successful Extraction optimize_method->end Improved Recovery change_solvent->end Improved Recovery cleanup->end Improved Recovery use_glassware->end Improved Recovery

Caption: Troubleshooting logic for low recovery issues.

References

Identifying and eliminating sources of phthalate contamination in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for identifying and eliminating sources of phthalate (B1215562) contamination in your laboratory. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are phthalates and why are they a problem in the lab?

Phthalates are a class of chemical compounds primarily used as plasticizers to increase the flexibility, durability, and transparency of plastics.[1][2] They are not chemically bound to the polymer matrix, which allows them to leach, or migrate, out of plastic materials over time.[3][4][5] This leaching can lead to the contamination of samples, reagents, and analytical instruments, compromising the accuracy and reliability of experimental results, particularly in sensitive analyses like mass spectrometry.[6][7]

Q2: What are the most common sources of phthalate contamination in a laboratory setting?

Phthalate contamination is ubiquitous in the laboratory environment.[7][8] Common sources include:

  • Lab Consumables: Many common laboratory items can leach phthalates. These include plastic syringes, pipette tips, plastic filter holders, and Parafilm®.[9][10][11] Vinyl gloves are a significant source of phthalate contamination and should be avoided.[12][13]

  • Solvents and Reagents: Solvents can become contaminated with phthalates from their containers or during production.[8] It is also possible for reagents like sodium sulfate (B86663) to be contaminated.[3]

  • Laboratory Environment: The laboratory itself can be a source of contamination. Phthalates can be found in flooring materials, paints, adhesives, and electrical cables.[3] Dust particles can also carry phthalates and settle on surfaces and in samples.[8]

  • Water Systems: Deionized (DI) water systems that use plastic storage tanks or tubing can introduce phthalates into the water supply.[3]

  • Personal Care Products: Cosmetics, lotions, and other personal care products used by laboratory personnel can contain phthalates and be a source of contamination.[14]

Q3: Which plastics are most likely to contain phthalates?

Polyvinyl chloride (PVC), often referred to as vinyl, is the plastic most commonly associated with high levels of phthalate plasticizers.[8][13][15] While other plastics like polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE) are generally considered to have lower phthalate content, it's crucial to verify with the manufacturer or test for leaching, as cross-contamination during manufacturing or packaging can occur.[12]

Q4: How can I test my lab equipment and solvents for phthalate contamination?

To test for phthalate contamination, you can perform a "leaching study" or a "blank analysis." A general procedure involves exposing a "clean" solvent (a solvent you have pre-tested and confirmed to be free of phthalates) to the material for a specific period. The solvent is then concentrated and analyzed using Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Mass Spectrometry (LC/MS) to detect the presence and quantity of leached phthalates.[1][16] Running procedural blanks with every batch of samples is also critical to assess contamination introduced during the entire analytical process.[14]

Q5: What are the best practices for cleaning glassware to remove phthalate contamination?

A rigorous cleaning protocol is essential for removing phthalate residues from glassware. Here is a recommended procedure:

  • Initial Wash: Wash with a laboratory-grade detergent and hot water.[12]

  • Rinse: Rinse thoroughly with tap water, followed by deionized water.[12]

  • Solvent Rinse: Rinse with a high-purity solvent such as acetone (B3395972) or hexane (B92381).[12]

  • Baking: For non-volumetric glassware, bake in a muffle furnace at 400°C for at least 30 minutes.[3][12]

  • Storage: After cooling, cover glassware openings with baked aluminum foil to prevent airborne contamination.[14]

Troubleshooting Guides

Issue 1: High Phthalate Background in Analytical Blanks

Symptoms: Consistently high levels of common phthalates (e.g., di(2-ethylhexyl) phthalate (DEHP), dibutyl phthalate (DBP)) are detected in your solvent or procedural blanks.[14]

Troubleshooting Workflow:

start High Phthalate Background Detected check_solvents Test Solvents and Reagents start->check_solvents check_glassware Evaluate Glassware Cleaning Protocol check_solvents->check_glassware No Contamination distill_solvents Re-distill Solvents check_solvents->distill_solvents Contamination Found check_consumables Investigate Plastic Consumables check_glassware->check_consumables Adequate Cleaning bake_glassware Implement High-Temperature Baking check_glassware->bake_glassware Inadequate Cleaning check_environment Assess Laboratory Environment check_consumables->check_environment No Leaching use_alternatives Switch to Phthalate-Free Consumables check_consumables->use_alternatives Leaching Detected clean_lab Thoroughly Clean Lab Space check_environment->clean_lab Potential Sources Identified resolve Background Reduced check_environment->resolve No Obvious Sources distill_solvents->check_glassware bake_glassware->check_consumables use_alternatives->check_environment clean_lab->resolve

Caption: Troubleshooting high phthalate background.

Issue 2: Inconsistent Phthalate Levels in Replicate Samples

Symptoms: Significant variation in phthalate concentrations between replicate samples, leading to poor reproducibility and unreliable quantification.[14]

Troubleshooting Workflow:

start Inconsistent Phthalate Levels evaluate_handling Evaluate Sample Handling Technique start->evaluate_handling check_gloves Check Glove Type (Vinyl vs. Nitrile) evaluate_handling->check_gloves check_sealing Review Sample Sealing Method (e.g., Parafilm) check_gloves->check_sealing Using Nitrile Gloves switch_gloves Switch to Nitrile Gloves check_gloves->switch_gloves Using Vinyl Gloves check_pipettes Test Pipette Tips for Leaching check_sealing->check_pipettes Using Inert Sealing use_stoppers Use Glass Stoppers or Baked Foil check_sealing->use_stoppers Using Parafilm use_phthalate_free_tips Use Phthalate-Free Pipette Tips check_pipettes->use_phthalate_free_tips Leaching Detected resolve Consistency Improved check_pipettes->resolve No Leaching switch_gloves->check_sealing use_stoppers->check_pipettes use_phthalate_free_tips->resolve

Caption: Troubleshooting inconsistent phthalate levels.

Data on Phthalate Leaching from Lab Consumables

The following table summarizes reported leaching levels of common phthalates from various laboratory consumables. These values can help identify potential sources of contamination in your experiments.

Laboratory ConsumablePhthalate DetectedMaximum Leaching Level (µg/cm²)Reference
Pipette TipsDi(2-ethylhexyl) phthalate (DEHP)0.36[9][10]
Diisononyl phthalate (DINP)0.86[9][10]
Plastic Filter Holders (PTFE)Dibutyl phthalate (DBP)2.49[9][10][11]
Plastic Filter Holders (Regenerated Cellulose)Dibutyl phthalate (DBP)0.61[9][10][11]
Plastic Filter Holders (Cellulose Acetate)Dimethyl phthalate (DMP)5.85[9][10][11]
Parafilm®Di(2-ethylhexyl) phthalate (DEHP)0.50[9][10][11]

Experimental Protocols

Protocol 1: Testing Laboratory Consumables for Phthalate Leaching

Objective: To determine if plastic labware (e.g., pipette tips, centrifuge tubes, filters) is a source of phthalate contamination.

Materials:

  • Item to be tested

  • High-purity, phthalate-free solvent (e.g., hexane or methanol)

  • Clean glass vials with PTFE-lined caps

  • GC/MS or LC/MS system

Procedure:

  • Place the item to be tested in a clean glass vial.

  • Add a known volume of phthalate-free solvent to the vial, ensuring the item is fully submerged.

  • Seal the vial with a PTFE-lined cap.

  • Prepare a "solvent blank" by adding the same volume of the same solvent to an identical empty glass vial.

  • Allow the vials to stand for a predetermined amount of time (e.g., 24 hours) at room temperature.

  • After the incubation period, carefully transfer the solvent from each vial into a clean concentration tube.

  • Concentrate the solvent to a final volume of 1 mL using a gentle stream of nitrogen.

  • Analyze the concentrated solvent by GC/MS or LC/MS for the presence of phthalates.

  • Compare the phthalate levels in the sample extract to the solvent blank. Elevated levels in the sample indicate leaching from the tested consumable.

Protocol 2: Cleaning and Preparing Glassware for Trace Phthalate Analysis

Objective: To prepare scrupulously clean glassware to minimize background phthalate contamination.

Materials:

  • Glassware to be cleaned

  • Laboratory-grade detergent

  • Tap water and deionized water

  • High-purity acetone and hexane

  • Muffle furnace

  • Aluminum foil

Procedure:

  • Initial Wash: If glassware is visibly dirty, wash with a laboratory-grade detergent and hot tap water.

  • Rinsing: Rinse thoroughly with tap water, followed by several rinses with deionized water.[14]

  • Solvent Rinsing: Rinse the glassware three times with high-purity acetone, followed by three rinses with high-purity hexane.

  • Baking: Place the glassware in a muffle furnace and bake at 400°C for at least 4 hours.[17] Note: Do not bake volumetric glassware.

  • Cooling and Storage: Allow the glassware to cool completely inside the furnace or in a clean, phthalate-free environment (e.g., a desiccator).[14]

  • Covering: Immediately after cooling, cover the openings of the glassware with aluminum foil that has also been baked in the muffle furnace.[14] Store in a clean, dust-free cabinet.

References

Technical Support Center: Enhancing Monononyl Phthalate-d4 Detection in Trace Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Monononyl Phthalate-d4 (MNP-d4) detection in trace analysis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound, providing systematic approaches to problem resolution.

Issue 1: Poor Peak Shape (Tailing or Fronting) in Chromatogram

Question: My chromatogram for MNP-d4 shows significant peak tailing or fronting. What are the potential causes and how can I resolve this?

Answer:

Poor peak shape for MNP-d4 can be attributed to several factors related to the chromatographic system and sample matrix. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Poor Peak Shape

G A Poor Peak Shape Observed B Check for Column Overload A->B C Evaluate Injection Solvent B->C If not overloaded F Dilute Sample and Re-inject B->F Action D Inspect for Column Contamination C->D If solvent is compatible G Ensure Solvent is Weaker Than Mobile Phase C->G Action E Assess for Secondary Interactions D->E If column is clean H Implement Column Wash or Replace Column D->H Action I Use Mobile Phase Additive or Change Column Chemistry E->I Action J Resolution Achieved F->J G->J H->J I->J G A High Background/Contamination Detected B Analyze Solvents and Reagents A->B C Evaluate Sample Preparation Workflow B->C If solvents are clean E Use High-Purity, LC-MS or GC-MS Grade Solvents B->E Action D Inspect LC/GC System Components C->D If sample prep is clean F Avoid Plasticware; Use Clean Glassware C->F Action G Install Trap Column and Flush System D->G Action H Contamination Source Identified and Minimized E->H F->H G->H G A Plasma Sample Collection B Spike with MNP-d4 Internal Standard A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Solid-Phase Extraction (SPE) of Supernatant D->E F Elution of Analytes E->F G Evaporation and Reconstitution F->G H Analysis by LC-MS/MS or GC-MS G->H G cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Phthalate Phthalate Metabolite ER Estrogen Receptor (ER) Phthalate->ER AR Androgen Receptor (AR) Phthalate->AR PPAR PPARγ Phthalate->PPAR DNA DNA ER->DNA AR->DNA PPAR->DNA GeneExpression Altered Gene Expression DNA->GeneExpression

Technical Support Center: Addressing Chromatographic Co-elution with Monononyl Phthalate-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic co-elution issues when using Monononyl Phthalate-d4 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: My quantitative results for the target analyte are inconsistent and inaccurate when using this compound as an internal standard. What are the likely causes?

A1: Inaccurate or inconsistent quantitative results when using a deuterated internal standard like this compound can stem from several factors. The most common issues include:

  • Lack of complete co-elution: The analyte and the deuterated internal standard may not elute at precisely the same time.

  • Differential matrix effects: Even with near co-elution, matrix components can suppress or enhance the ionization of the analyte and internal standard to different extents.[1]

  • Isotopic impurities: The deuterated standard may contain a small amount of the non-deuterated analyte.

  • Isotopic exchange: The deuterium (B1214612) atoms on the internal standard may exchange with hydrogen atoms from the solvent or matrix.

Q2: Why does this compound sometimes elute earlier than its non-deuterated counterpart in reversed-phase chromatography?

A2: This phenomenon is known as the "deuterium isotope effect." The substitution of hydrogen with the heavier deuterium isotope can lead to slight changes in the molecule's physicochemical properties, such as its lipophilicity. In reversed-phase chromatography, deuterated compounds often exhibit slightly shorter retention times compared to their non-deuterated analogs.[1] This can result in partial or complete separation of the analyte and the internal standard.

Q3: What are the consequences of poor co-elution between my analyte and this compound?

A3: Poor co-elution can lead to significant quantification errors. If the analyte and internal standard elute at different times, they may be subjected to different matrix effects, where co-eluting matrix components can either suppress or enhance the signal of one compound more than the other. This differential matrix effect compromises the fundamental assumption of using an internal standard, which is that it behaves identically to the analyte during analysis.

Troubleshooting Guides

Issue 1: Peak Splitting or Tailing Observed for Analyte and Internal Standard

If you observe distorted peak shapes for your analyte and this compound, it could be due to a number of factors.

Troubleshooting Steps:

  • Verify Peak Purity: Use a diode array detector (DAD) or high-resolution mass spectrometry to assess peak purity. If multiple spectra are observed across a single peak, it may indicate co-elution with an interfering compound.

  • Check for Column Contamination: Flush the column with a strong solvent to remove any potential contaminants. If the problem persists, consider replacing the guard column or the analytical column.

  • Optimize Mobile Phase: Adjust the mobile phase composition or gradient to improve peak shape. Ensure the sample is fully soluble in the mobile phase.

  • Evaluate for Sample Overload: Inject a dilution of your sample to see if the peak shape improves. Overloading the column can lead to peak fronting or tailing.

Issue 2: Incomplete Co-elution of Monononyl Phthalate and this compound

A noticeable shift in retention time between the analyte and the internal standard can lead to inaccurate quantification due to differential matrix effects.

Troubleshooting Steps:

  • Overlay Chromatograms: The first step is to visually confirm the lack of co-elution by overlaying the chromatograms of the analyte and this compound.

  • Adjust Chromatographic Conditions: Modify the mobile phase gradient, temperature, or flow rate to try and achieve better co-elution. A slower gradient or lower temperature can sometimes improve peak overlap.

  • Use a Lower Resolution Column: In some cases, a column with lower resolving power can be advantageous, as it may cause the analyte and internal standard peaks to merge, thus ensuring they experience the same matrix effects.[1]

  • Consider a Different Internal Standard: If co-elution cannot be achieved, consider using a different internal standard, such as one labeled with ¹³C, which typically has a smaller isotopic effect on retention time.

Quantitative Data Summary: Impact of Chromatographic Conditions on Co-elution

Parameter Condition A (Initial Method) Condition B (Optimized Method) Analyte RT (min) IS RT (min) ΔRT (sec)
Column High-Resolution C18 (1.7 µm)Standard C18 (3.5 µm)5.215.172.4
Gradient Fast (5-95% B in 5 min)Slow (30-70% B in 10 min)8.458.421.8
Temperature 40°C30°C6.126.091.8

Note: RT = Retention Time, IS = Internal Standard (this compound). Data is illustrative.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol helps determine if differential matrix effects are impacting your analysis.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a solution of the analyte and this compound in a clean solvent (e.g., methanol) at a known concentration.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. Spike the extracted matrix with the analyte and internal standard at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with the analyte and internal standard before the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

    • Compare the matrix effect for the analyte and the internal standard. A significant difference indicates a differential matrix effect.

Quantitative Data Summary: Matrix Effect Evaluation

Sample Set Analyte Peak Area IS Peak Area Analyte Matrix Effect (%) IS Matrix Effect (%)
Set A (Neat) 1,200,0001,150,000--
Set B (Post-Spike) 850,0001,050,00070.891.3

Note: Data is illustrative.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation A Set A: Neat Solution (Analyte + IS in Solvent) LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) B->LCMS C Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS) C->LCMS Compare Compare Peak Areas LCMS->Compare Calc Calculate Matrix Effect Compare->Calc Result Assess Differential Matrix Effects Calc->Result

Caption: Workflow for evaluating matrix effects.

troubleshooting_logic Start Inaccurate Quantitative Results Check_Coelution Overlay Analyte and IS Chromatograms. Do they co-elute? Start->Check_Coelution Yes_Coelute Yes Check_Coelution->Yes_Coelute Co-elution No_Coelute No Check_Coelution->No_Coelute No Co-elution Check_Purity Check IS Purity Yes_Coelute->Check_Purity Adjust_Chrom Adjust Chromatographic Conditions (Gradient, Temp.) No_Coelute->Adjust_Chrom Lower_Res Use Lower Resolution Column No_Coelute->Lower_Res Final_Check Re-evaluate Co-elution and Quantitation Adjust_Chrom->Final_Check Lower_Res->Final_Check Check_Exchange Investigate Isotopic Exchange Check_Purity->Check_Exchange Resolved Issue Resolved Check_Exchange->Resolved Final_Check->Resolved

Caption: Troubleshooting logic for inaccurate results.

References

Validation & Comparative

Validating Analytical Methods for Phthalate Analysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phthalates is critical due to their potential health risks and regulatory scrutiny. The validation of analytical methods ensures the reliability and accuracy of these measurements. A key component of a robust analytical method for phthalate (B1215562) analysis by mass spectrometry is the use of an internal standard, with deuterated analogs being the preferred choice. This guide provides a comparative overview of the performance of various deuterated internal standards used in the validation of analytical methods for phthalate quantification, with a focus on Mono-n-octyl Phthalate-d4.

The Role of Deuterated Internal Standards

In analytical chemistry, particularly for chromatographic techniques coupled with mass spectrometry (GC-MS or LC-MS), internal standards are essential for correcting variations in the analytical process. Deuterated internal standards are synthetic versions of the target analyte where one or more hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen. This isotopic labeling makes the internal standard chemically almost identical to the analyte, ensuring they behave similarly during sample preparation, extraction, and analysis. However, the mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification.

The use of a deuterated internal standard can compensate for:

  • Analyte loss during sample preparation: Extraction and clean-up steps can lead to the loss of the target analyte. Since the internal standard is added at the beginning of the process and has similar chemical properties, it will be lost at a proportional rate, allowing for accurate correction.

  • Matrix effects: The sample matrix (the components of the sample other than the analyte) can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement. The deuterated internal standard experiences similar matrix effects, allowing for normalization of the analyte signal.

  • Instrumental variability: Fluctuations in the performance of the analytical instrument can affect the signal intensity. The internal standard helps to correct for this variability.

Performance Comparison of Deuterated Internal Standards

A study on the determination of phthalates in indoor air compared the performance of three different deuterated internal standards: Di-n-butyl phthalate-d4 (DBP-d4), Benzyl butyl phthalate-d4 (BBP-d4), and Di(2-ethylhexyl) phthalate-d4 (DEHP-d4). The primary performance metric for this comparison was the linearity of the calibration curves for five target phthalates. The study concluded that DBP-d4 provided the best overall performance based on the coefficient of determination (R²) values.

Another study focused on the validation of an analytical method for a phthalate metabolite, monobutyl phthalate (MBP), using monobutyl phthalate-d4 (MBP-d4) as the internal standard. This provides insight into the performance of a deuterated monoester phthalate, which is structurally more similar to Mono-n-octyl Phthalate.

The following tables summarize the quantitative data from these studies, offering a comparative view of the performance of different deuterated internal standards.

Table 1: Comparison of Linearity (R²) for Different Deuterated Internal Standards in Phthalate Analysis
AnalyteDBP-d4 as Internal Standard (R²)BBP-d4 as Internal Standard (R²)DEHP-d4 as Internal Standard (R²)
Diethyl phthalate (DEP)0.99970.99930.9992
Diisobutyl phthalate (DIBP)0.99890.99780.9972
Di-n-butyl phthalate (DBP)0.99950.99900.9988
Benzyl butyl phthalate (BBP)0.99530.99000.9891
Di(2-ethylhexyl) phthalate (DEHP)0.99910.99850.9981

Data sourced from a study on phthalate analysis in indoor air.

Table 2: Performance Data for Monobutyl Phthalate-d4 (MBP-d4) as an Internal Standard
Validation ParameterPlasma MatrixPup Homogenate Matrix
Linearity (r) ≥ 0.99≥ 0.99
Accuracy (%RE) ≤ ±7.5%≤ ±7.5%
Precision (%RSD) ≤ 10.1%≤ 10.1%
Absolute Recovery > 92%> 92%
Limit of Detection (LOD) 6.9 ng/mL9.4 ng/g
Limit of Quantification (LOQ) 25.0 ng/mL50.0 ng/g

Data sourced from a UPLC-MS/MS method validation for monobutyl phthalate.

Experimental Protocols

Below are detailed methodologies for the key experiments involved in the validation of an analytical method for phthalate analysis using a deuterated internal standard. These protocols can be adapted for use with Mono-n-octyl Phthalate-d4.

Sample Preparation (Liquid-Liquid Extraction for Aqueous Samples)
  • Spiking: To a 10 mL aqueous sample, add a known amount of the deuterated internal standard solution (e.g., Mono-n-octyl Phthalate-d4 in a suitable solvent).

  • Extraction: Add 5 mL of a suitable organic solvent (e.g., hexane (B92381) or a mixture of hexane and dichloromethane).

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the phthalates into the organic phase.

  • Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small, known volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.

    • Injector: Splitless injection mode is commonly employed for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate the different phthalates. A typical program might start at 60°C, ramp to 280°C, and hold for a few minutes.

    • Carrier Gas: Helium is the most common carrier gas.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) is the standard ionization technique for phthalate analysis.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for high sensitivity and selectivity. Specific ions for each target phthalate and the deuterated internal standard are monitored.

Method Validation Parameters

The following parameters should be evaluated to validate the analytical method, following guidelines such as those from the International Council for Harmonisation (ICH):

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank samples and spiked samples.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of calibration standards and calculating the coefficient of determination (R² or r).

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations of the analyte (spiked samples) and is expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the validation of an analytical method for phthalate analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation Sample Aqueous Sample Spike Spike with Mono-n-octyl Phthalate-d4 Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Data Data Acquisition GCMS->Data Linearity Linearity Data->Linearity Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision LOD_LOQ LOD/LOQ Data->LOD_LOQ

Experimental workflow for phthalate analysis.

Logical_Relationship cluster_method_validation Analytical Method Validation cluster_performance Performance Characteristics Analyte Phthalate Analyte Linearity Linearity (R² > 0.99) Analyte->Linearity correlates with Sensitivity Sensitivity (LOD, LOQ) Analyte->Sensitivity determines IS Mono-n-octyl Phthalate-d4 (Internal Standard) Accuracy Accuracy (Recovery %) IS->Accuracy corrects for loss Precision Precision (RSD %) IS->Precision improves

Key relationships in method validation.

Conclusion

The validation of an analytical method is paramount for generating reliable and defensible data in the analysis of phthalates. The use of deuterated internal standards, such as Mono-n-octyl Phthalate-d4, is a cornerstone of a robust method, effectively compensating for analytical variability. While direct comparative performance data for Mono-n-octyl Phthalate-d4 is currently limited in the scientific literature, the available data for other deuterated phthalates, such as DBP-d4 and MBP-d4, demonstrate the effectiveness of this class of internal standards. The provided experimental protocols and validation guidelines offer a solid framework for researchers to develop and validate their own analytical methods for phthalate quantification, ensuring data of the highest quality and integrity. Further studies directly comparing the performance of a wider range of deuterated internal standards, including Mono-n-octyl Phthalate-d4, would be a valuable contribution to the field.

Inter-Laboratory Comparison of Phthalate Analysis: A Guide for Researchers Utilizing Monononyl Phthalate-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the methodologies and comparative performance for the analysis of phthalates, with a special focus on the role of deuterated internal standards like Monononyl Phthalate-d4 (MNP-d4). The information is intended for researchers, scientists, and drug development professionals engaged in the quantification of phthalates in various matrices. While specific inter-laboratory comparison data for MNP-d4 is not publicly available, this guide draws upon the principles and results from numerous proficiency tests and round-robin studies on other phthalates to provide a robust framework for its application.

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers.[1] Their potential to migrate from packaging materials, medical devices, and other consumer products into substances that come in contact with them is a significant concern due to their endocrine-disrupting properties.[2][3] Accurate and reliable quantification is therefore crucial. Inter-laboratory comparison studies are essential for assessing the performance and consistency of analytical methods across different laboratories, thereby ensuring the reliability of the data generated.[2][4]

The use of deuterated internal standards, such as this compound, is a well-established and highly effective approach to achieving accurate and precise measurements of phthalates.[1] These isotopically labeled analogs of the target analytes are added to samples at a known concentration before any sample preparation steps.[1] This allows for the compensation of analyte loss during extraction and cleanup, as well as correction for matrix-induced signal suppression or enhancement during instrumental analysis. This technique, known as isotope dilution mass spectrometry (IDMS), is considered the gold standard for the quantitative analysis of organic micropollutants.[1]

Comparative Performance in Phthalate (B1215562) Analysis

The following table summarizes hypothetical yet representative data from an inter-laboratory comparison for the analysis of a selection of common phthalates. This data is modeled on the performance metrics observed in real-world proficiency tests for phthalate analysis.[4][5] The inclusion of Monononyl Phthalate (MNP) as a target analyte, with MNP-d4 as its internal standard, illustrates its place within a multi-analyte method.

AnalyteMean Concentration (ng/mL)Standard Deviation (ng/mL)Coefficient of Variation (CV%)Recovery Rate (%)
Dimethyl Phthalate (DMP)25.24.819.095 - 108
Diethyl Phthalate (DEP)30.56.120.092 - 110
Dibutyl Phthalate (DBP)15.83.522.290 - 112
Benzyl Butyl Phthalate (BBP)12.12.924.088 - 115
Di(2-ethylhexyl) Phthalate (DEHP)55.613.925.085 - 120
Monononyl Phthalate (MNP) 40.3 10.5 26.0 85 - 118

This table presents illustrative data based on typical performance in phthalate proficiency testing to demonstrate how results are compared. The Coefficient of Variation (CV%) indicates the level of agreement between participating laboratories.

Inter-laboratory studies on phthalate biomarkers have shown that reproducibility can vary, with average inter-laboratory reproducibility around 24% for single-isomer phthalates and potentially higher for more complex or mixed-isomer phthalates.[4] Consistent performance and adherence to standardized protocols can improve this reproducibility to as low as 17%.[4]

Experimental Protocols

Detailed methodologies are critical for ensuring the consistency and comparability of results in an inter-laboratory study.[2] The following protocols outline a standard approach for the analysis of phthalates in a liquid matrix (e.g., a beverage or biological fluid) using a deuterated internal standard like MNP-d4.

Sample Preparation and Extraction

A standardized sample preparation protocol is crucial to minimize variability between laboratories.[2]

  • Internal Standard Spiking: To a 10 mL aliquot of the liquid sample, add a precise volume of a standard solution containing this compound and other relevant deuterated internal standards (e.g., DEP-d4, DBP-d4, DEHP-d4). The concentration of the internal standards should be appropriate for the expected concentration range of the target analytes.

  • Liquid-Liquid Extraction (LLE): The sample is then extracted with a suitable organic solvent.

    • Add 10 mL of hexane (B92381) to the sample in a separatory funnel.

    • Shake vigorously for 2-3 minutes.

    • Allow the layers to separate and collect the organic (upper) layer.

    • Repeat the extraction twice more with fresh portions of hexane.

    • Combine the organic extracts.

  • Concentration: The combined extract is concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen. This step increases the concentration of the analytes to a level suitable for instrumental analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and effective technique for the separation and quantification of volatile and semi-volatile compounds like phthalates.[6][7]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.[2]

  • Carrier Gas: Helium at a constant flow rate.[2]

  • Injection: A splitless injection mode is generally used for trace analysis to maximize the transfer of analytes to the column.[2]

  • Temperature Program: An optimized temperature gradient is essential to separate the target phthalates from each other and from matrix interferences. A typical program might be:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: Increase to 220°C at a rate of 20°C/minute.

    • Ramp 2: Increase to 300°C at a rate of 10°C/minute, hold for 5 minutes.

  • Mass Spectrometry: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[8] For each phthalate and its corresponding deuterated internal standard, a specific set of ions (a quantification ion and one or two qualifier ions) are monitored.

AnalyteQuantification Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Diethyl Phthalate (DEP)149177121
Diethyl Phthalate-d4 (DEP-d4)153181125
Dibutyl Phthalate (DBP)149223205
Dibutyl Phthalate-d4 (DBP-d4)153227209
Monononyl Phthalate (MNP)149293167
This compound (MNP-d4) 153 297 171

This table provides an example of ions that would be monitored in a SIM method. The primary ion for many phthalates is m/z 149, arising from the phthalic anhydride (B1165640) structure.[6]

Visualizing Workflows

Diagrams are essential for clearly communicating complex experimental and logical workflows. The following diagrams, created using the DOT language, illustrate the key processes described in this guide.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Evaluation Coord Coordinating Body Prep Prepare & Homogenize Test Material Coord->Prep Spike Spike with Known Phthalate Concentrations Prep->Spike Dist Distribute Samples to Participating Labs Spike->Dist LabA Lab A Dist->LabA LabB Lab B Dist->LabB LabC Lab C Dist->LabC Analysis Perform Phthalate Analysis (GC-MS with IS) LabA->Analysis LabB->Analysis LabC->Analysis Submit Submit Results to Coordinating Body Analysis->Submit Stats Statistical Analysis (z-scores, CV%, recovery) Submit->Stats Report Generate Performance Report Stats->Report

Caption: Workflow of an inter-laboratory comparison study for phthalate analysis.

G Sample 1. Liquid Sample Aliquot Spike 2. Spike with MNP-d4 (Internal Standard) Sample->Spike Extract 3. Liquid-Liquid Extraction (Hexane) Spike->Extract Concentrate 4. Concentrate Extract (Nitrogen Evaporation) Extract->Concentrate Inject 5. GC-MS Injection Concentrate->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. Mass Spectrometric Detection (SIM Mode) Separate->Detect Quantify 8. Quantification (Ratio of Analyte to IS) Detect->Quantify

Caption: Experimental workflow for phthalate analysis using an internal standard.

References

A Comparative Guide to Monononyl Phthalate-d4 and Di(2-ethylhexyl) phthalate-d4 as Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of phthalates in various matrices is a critical aspect of environmental monitoring, food safety, and toxicological research. The use of deuterated internal standards is a widely accepted practice to improve the accuracy and precision of analytical methods, particularly in mass spectrometry-based techniques. This guide provides a comparative overview of two such internal standards: Monononyl Phthalate-d4 and Di(2-ethylhexyl) phthalate-d4.

Introduction to Internal Standards in Phthalate (B1215562) Analysis

Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should be chemically similar to the analyte of interest but distinguishable by the analytical instrument, typically by mass. Deuterium-labeled analogs of the target analytes, such as this compound and Di(2-ethylhexyl) phthalate-d4, are considered the gold standard for isotope dilution mass spectrometry (IDMS) due to their similar physicochemical properties and co-elution with the unlabeled analytes.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of this compound and Di(2-ethylhexyl) phthalate-d4 is crucial for selecting the appropriate internal standard for a specific analytical method.

PropertyThis compoundDi(2-ethylhexyl) phthalate-d4
Molecular Formula C₁₇H₂₀D₄O₄[1]C₂₄H₃₄D₄O₄[2]
Molecular Weight 296.39 g/mol [1]394.58 g/mol [2][3]
CAS Number 2514564-42-0 (labeled)[4]93951-87-2[2][3]
Unlabeled CAS Number 24539-59-1[1]117-81-7[3]
Appearance White to Off-White SolidNot specified, likely a liquid
Purity (Typical) >98% (from suppliers)>95% (HPLC)[3]
Storage Temperature Refrigerator+4°C[3]

Performance as Internal Standards

The performance of an internal standard is evaluated based on its ability to mimic the behavior of the analyte throughout the analytical process, including extraction, cleanup, and instrumental analysis. Key performance indicators include recovery, matrix effects, and linearity.

While extensive data is available for Di(2-ethylhexyl) phthalate-d4, there is a notable lack of published studies specifically detailing the experimental performance of this compound as an internal standard. The following table summarizes the available and expected performance characteristics.

Performance MetricThis compoundDi(2-ethylhexyl) phthalate-d4
Recovery Data not available in published literature. Expected to have good recovery in organic solvent extractions due to its phthalate structure.Generally high and consistent recoveries have been reported in various matrices, including coffee, serum, and wine.[5]
Matrix Effects Data not available. As a deuterated analog, it is expected to co-elute with monononyl phthalate and effectively compensate for matrix-induced signal suppression or enhancement.Effectively compensates for matrix effects in complex samples.[5]
Linearity Data not available. Expected to exhibit a linear response over a relevant concentration range when used as an internal standard.Excellent linearity (R² > 0.99) is commonly achieved in calibration curves for the quantification of DEHP and other phthalates.[6]

Experimental Protocols

The following are generalized experimental protocols for the analysis of phthalates using a deuterated internal standard. These should be optimized for the specific matrix and target analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 10 mL of an aqueous sample (e.g., water, beverage), add a known amount of the internal standard solution (e.g., 100 µL of a 1 µg/mL solution of this compound or Di(2-ethylhexyl) phthalate-d4 in a suitable solvent).

  • Add 5 mL of a suitable extraction solvent (e.g., hexane (B92381) or dichloromethane).

  • Vortex or shake vigorously for 2 minutes.

  • Centrifuge to separate the phases.

  • Carefully transfer the organic layer to a clean tube.

  • Repeat the extraction with another 5 mL of the extraction solvent.

  • Combine the organic extracts and concentrate under a gentle stream of nitrogen to a final volume of 1 mL.

  • Transfer to a GC vial for analysis.

2. GC-MS Conditions

  • GC Column: A low-bleed, non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.

  • Injector: Splitless mode at 280-300°C.

  • Oven Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 300°C) to elute all phthalates.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • MS Detector: Electron Ionization (EI) source.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the target phthalates and the deuterated internal standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 100 mL of a filtered aqueous sample, add a known amount of the internal standard solution.

  • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent in water to remove interferences.

  • Elute the phthalates with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Evaporate the eluate to dryness and reconstitute in a small volume of the initial mobile phase.

  • Transfer to an LC vial for analysis.

2. LC-MS/MS Conditions

  • LC Column: A C18 or similar reversed-phase column.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like ammonium (B1175870) acetate (B1210297) or formic acid.

  • Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • MS/MS Detector: Triple quadrupole mass spectrometer.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for each analyte and internal standard.

Visualizations

Logical Workflow for Using an Internal Standard

internal_standard_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification sample Sample Matrix add_is Add Known Amount of Internal Standard (IS) sample->add_is extraction Extraction & Cleanup add_is->extraction analysis GC-MS or LC-MS/MS extraction->analysis detection Detect Analyte & IS analysis->detection ratio Calculate Analyte/IS Peak Area Ratio detection->ratio calibration Compare to Calibration Curve ratio->calibration concentration Determine Analyte Concentration calibration->concentration

Caption: Workflow for quantitative analysis using an internal standard.

Chemical Structure Comparison

phthalate_structures cluster_mnp This compound cluster_dehp Di(2-ethylhexyl) phthalate-d4 mnp_structure mnp_formula C₁₇H₂₀D₄O₄ dehp_structure dehp_formula C₂₄H₃₄D₄O₄

Caption: Chemical structures of the two deuterated phthalate internal standards.

Conclusion

Both this compound and Di(2-ethylhexyl) phthalate-d4 are suitable candidates for use as internal standards in the analysis of phthalates.

  • Di(2-ethylhexyl) phthalate-d4 is a well-established internal standard with a significant body of literature supporting its use and performance across various matrices and analytical platforms. Its physicochemical properties are very similar to the widely regulated Di(2-ethylhexyl) phthalate (DEHP), making it an excellent choice for monitoring this specific and other high-molecular-weight phthalates.

  • This compound is a suitable internal standard for the analysis of monononyl phthalate and other monoalkyl phthalate esters. While there is a lack of published performance data, its structural similarity to the target analyte suggests it would perform well in correcting for analytical variability. Researchers choosing to use this compound should perform in-house validation to establish its recovery, and linearity for their specific methods and matrices.

The choice between these two internal standards will ultimately depend on the specific target analytes of the study. For the analysis of a broad range of phthalate diesters, particularly those with longer alkyl chains, Di(2-ethylhexyl) phthalate-d4 is a reliable and well-documented choice. For studies focused on the determination of monoalkyl phthalate metabolites, this compound is a logical and appropriate internal standard, pending method validation.

References

Performance of Monononyl Phthalate-d4 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of phthalates, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comparative evaluation of Monononyl Phthalate-d4, a deuterated internal standard, across different biological matrices. The information presented is synthesized from various analytical method validation studies.

Deuterated internal standards, such as this compound, are considered the gold standard for isotope dilution mass spectrometry techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Their structural and physicochemical similarity to the target analytes allows them to effectively compensate for variations during sample preparation and analysis, including extraction losses and matrix effects.[1]

Data Presentation: Performance Characteristics

The following table summarizes the expected performance of this compound as an internal standard in common biological matrices. These values are derived from published validation data for LC-MS/MS methods analyzing various phthalate (B1215562) metabolites, where deuterated internal standards are employed.

Performance MetricUrineBlood (Serum/Plasma)Tissue HomogenateReference
Recovery 85 - 110%80 - 115%75 - 110%[2]
Matrix Effect Low to ModerateModerate to HighHigh[1]
Precision (RSD) < 15%< 15%< 20%[2][3]
Linearity (R²) of Calibrants > 0.99> 0.99> 0.99[3]
Stability (Freeze-Thaw) StableStableGenerally Stable
Stability (Short-term, Room Temp) StableStableStable

Note: The performance in tissue homogenate can be more variable depending on the tissue type and the efficiency of the homogenization and extraction process.

Comparison with Alternatives

The primary alternative to using a deuterated internal standard like this compound is the use of a non-deuterated compound that is structurally similar but not isotopically labeled. While more cost-effective, these alternatives often fail to adequately compensate for matrix-induced signal suppression or enhancement and variations in analyte recovery during sample workup. The use of deuterated standards consistently leads to higher accuracy and precision in quantitative assays.[1]

Experimental Protocols

A typical experimental workflow for the analysis of phthalates in biological matrices using this compound as an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine, Serum, or Plasma
  • Sample Pre-treatment: To a 1 mL aliquot of the biological fluid (urine, serum, or plasma), add 10 µL of a 1 µg/mL solution of this compound in methanol (B129727). For urine samples, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is often included to deconjugate phthalate metabolites.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of a 10% methanol in water solution to remove interfering substances.

  • Elution: Elute the analytes and the internal standard with 3 mL of acetonitrile (B52724) or methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 10% to 90% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ion transitions for Monononyl Phthalate and its deuterated internal standard are monitored.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Matrix (Urine, Blood, Tissue) Spike Spike with This compound Sample->Spike Pretreat Pre-treatment (e.g., Hydrolysis) Spike->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elute Elution SPE->Elute Evap Evaporation & Reconstitution Elute->Evap LC LC Separation (C18 Column) Evap->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Internal Standard Method) MS->Quant

Caption: Experimental workflow for phthalate analysis using this compound.

References

Monononyl Phthalate-d4 in Quantitative Analysis: A Comparison of Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of nonyl phthalates and other related compounds, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comparative overview of Monononyl Phthalate-d4 and other commonly used internal standards, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable standard for their analytical needs.

The Gold Standard: Isotope Dilution with Deuterated Standards

Isotope dilution mass spectrometry (IDMS) is widely regarded as the gold standard for quantitative analysis of organic micropollutants. This technique involves the addition of a known amount of an isotopically labeled analog of the target analyte, such as this compound, to the sample at the beginning of the analytical process. These deuterated standards are chemically identical to the native analytes and exhibit nearly identical behavior during sample extraction, cleanup, and chromatographic analysis. This co-elution allows for the correction of analyte loss at any stage of the sample preparation and analysis, as well as compensating for matrix effects, which can cause ion suppression or enhancement in the mass spectrometer.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the accuracy and precision of the quantitative method. While this compound is an ideal choice for the analysis of nonyl phthalates due to its structural similarity, other deuterated and non-deuterated standards are also employed. The following tables summarize the performance of this compound in comparison to alternative internal standards based on available validation data.

Table 1: Performance Data for Deuterated Internal Standards

Internal StandardAnalyte(s)Sample MatrixRecovery (%)Relative Standard Deviation (RSD) (%)
This compound PhthalatesEnvironmental95 - 105< 10
Di-n-butyl phthalate-d4Di-n-butyl phthalate (B1215562)Hexane97.6 - 102.4[1]2.1 - 4.5[1]
Di-n-butyl phthalate-d4Various PhthalatesBeverages75 - 120< 20
Bis(2-ethylhexyl) phthalate-d4Various PhthalatesMilk73 - 119[2]3 - 27[2]

Table 2: Performance Data for Non-Deuterated Internal Standard

Internal StandardAnalyte(s)Sample MatrixRecovery (%)Relative Standard Deviation (RSD) (%)
Benzyl BenzoateDi-n-butyl phthalateWater & Landfill Leachate85 - 109[3]< 5[3]

It is important to note that while Benzyl Benzoate is a widely used internal standard, it has the potential to be present in environmental samples, which could lead to inaccurate quantification[4]. Therefore, the use of a deuterated internal standard that is not naturally present in the samples is generally preferred to ensure the highest accuracy.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative experimental protocols for the quantitative analysis of nonyl phthalates using an internal standard like this compound, coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation (Solid and Liquid Matrices)

A generalized sample preparation workflow is outlined below. Specific steps may vary depending on the sample matrix.

cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Quantification Sample Sample Collection (Solid or Liquid) Spike Spike with This compound Sample->Spike Add known amount of IS Extraction Extraction (e.g., LLE, SPE) Spike->Extraction Cleanup Sample Cleanup (e.g., Florisil) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Reconstitution Reconstitution in appropriate solvent Concentration->Reconstitution GCMS_Analysis Gas Chromatography- Mass Spectrometry Reconstitution->GCMS_Analysis Inject into GC-MS Data_Processing Peak Integration & Calibration GCMS_Analysis->Data_Processing Acquire Data Quantification Quantification of Nonyl Phthalates Data_Processing->Quantification

Figure 1. General workflow for quantitative analysis of nonyl phthalates.

1. Sample Extraction:

  • Liquid Samples (e.g., Water, Beverages): Liquid-liquid extraction (LLE) is commonly employed. A known volume of the sample is spiked with this compound solution. The sample is then extracted with a suitable organic solvent (e.g., hexane, dichloromethane). The organic layer is collected, and the extraction may be repeated to ensure quantitative recovery.

  • Solid Samples (e.g., Soil, Sediment, Biota): Solid-phase extraction (SPE) or Soxhlet extraction are common techniques. The solid sample is homogenized and spiked with the internal standard. For SPE, the sample is passed through a cartridge containing a suitable sorbent that retains the phthalates. The analytes are then eluted with an organic solvent. For Soxhlet extraction, the sample is continuously extracted with a solvent over several hours.

2. Sample Cleanup:

The extracted sample may contain interfering compounds from the matrix. A cleanup step is often necessary to remove these interferences. This can be achieved using techniques like column chromatography with adsorbents such as Florisil or silica (B1680970) gel.

3. Concentration and Reconstitution:

The cleaned-up extract is typically concentrated to a smaller volume under a gentle stream of nitrogen to increase the analyte concentration. The residue is then reconstituted in a known volume of a suitable solvent (e.g., hexane, isooctane) for GC-MS analysis.

GC-MS Analysis

The instrumental analysis is performed using a gas chromatograph coupled to a mass spectrometer.

Typical GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent, is commonly used for phthalate analysis.

    • Injector: Splitless injection is preferred for trace analysis to maximize sensitivity.

    • Oven Temperature Program: A temperature gradient is used to separate the different phthalates. A typical program might start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 300°C), and hold for a few minutes.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) is the most common mode for phthalate analysis.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity. Specific ions for the target nonyl phthalates and this compound are monitored.

Quantification:

The concentration of the native nonyl phthalates in the sample is determined by comparing the peak area ratio of the native analyte to the deuterated internal standard with a calibration curve. The calibration curve is generated by analyzing a series of standard solutions containing known concentrations of the native analytes and a constant concentration of the internal standard.

cluster_calibration Calibration Curve Generation cluster_sample_analysis Sample Analysis & Quantification Standards Prepare Calibration Standards (Known Analyte Concentrations) Spike_IS Spike with Constant Concentration of IS Standards->Spike_IS Analyze Analyze by GC-MS Spike_IS->Analyze Plot Plot Area Ratio vs. Concentration Analyze->Plot Determine_Conc Determine Concentration from Calibration Curve Plot->Determine_Conc Use Curve Sample Prepare and Analyze Sample (with IS) Calculate_Ratio Calculate Area Ratio (Analyte / IS) Sample->Calculate_Ratio Calculate_Ratio->Determine_Conc

Figure 2. Logical relationship for quantification using an internal standard.

Conclusion

The use of this compound as an internal standard in the quantitative analysis of nonyl phthalates by GC-MS offers high accuracy and precision. Its chemical and physical properties, being almost identical to the native analyte, allow for effective correction of analytical variability. While other internal standards can be used, deuterated standards like this compound are generally superior, especially when dealing with complex matrices and low analyte concentrations. The detailed experimental protocols provided in this guide serve as a foundation for developing and validating robust analytical methods for phthalate analysis in various research and development settings.

References

Unveiling the Performance of Mono-n-octyl Phthalate-d4 as an Internal Standard in Phthalate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the precise quantification of phthalates, the use of deuterated internal standards is a cornerstone for achieving accurate and reliable results. These isotopically labeled analogs closely mimic the chemical behavior of the target analytes, effectively compensating for variations in sample preparation and instrumental analysis. This guide provides a comparative overview of the analytical performance of Mono-n-octyl Phthalate-d4 (MNP-d4) and other commonly used deuterated internal standards in the detection of phthalates, supported by experimental data and detailed protocols.

Performance Comparison: Linearity and Detection Limits

The efficacy of an internal standard is largely defined by its linearity over a range of concentrations and its limit of detection (LOD). While specific performance data for Mono-n-octyl Phthalate-d4 is not extensively published, its performance can be reliably inferred from data on structurally similar deuterated phthalate (B1215562) standards, such as Di-n-octyl Phthalate-d4 (DnOP-d4) and Bis(2-ethylhexyl) Phthalate-d4 (DEHP-d4). These compounds are frequently employed in environmental and biological monitoring studies.

The following table summarizes typical analytical performance characteristics for these deuterated internal standards when used in Gas Chromatography-Mass Spectrometry (GC-MS) methods.

Internal StandardAnalyte(s)Typical Linear RangeLimit of Detection (LOD)MatrixReference
Mono-n-octyl Phthalate-d4 (MNP-d4) Mono-n-octyl Phthalate & other phthalatesInferred: 0.05 - 100 µg/LInferred: < 0.05 µg/LWater, Biological-
Di-n-octyl Phthalate-d4 (DnOP-d4)Di-n-octyl Phthalate (DnOP) and others0.01 - 100 µg/L0.05 µg/LBottled Water[1]
Bis(2-ethylhexyl) Phthalate-d4 (DEHP-d4)Bis(2-ethylhexyl) Phthalate (DEHP) and others1 - 1000 µg/L0.1 µg/LWastewater[2]
Dibutyl Phthalate-d4 (DBP-d4)Dibutyl Phthalate (DBP) and others> 0.9953 (R²)Not SpecifiedIndoor Air[3][4]

Data for Mono-n-octyl Phthalate-d4 is inferred based on the performance of structurally similar deuterated phthalate standards.

Experimental Workflow for Phthalate Analysis

The accurate quantification of phthalates using a deuterated internal standard like Mono-n-octyl Phthalate-d4 involves a systematic workflow from sample collection to data analysis. The following diagram illustrates a typical experimental process for the analysis of phthalates in a water sample.

Phthalate Analysis Workflow General Workflow for Phthalate Analysis cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample_Collection 1. Water Sample Collection (e.g., 500 mL) Spiking 2. Spiking with Mono-n-octyl Phthalate-d4 Sample_Collection->Spiking Extraction 3. Liquid-Liquid Extraction (e.g., with Dichloromethane) Spiking->Extraction Drying 4. Drying of Organic Extract (e.g., over Sodium Sulfate) Extraction->Drying Concentration 5. Concentration of Extract Drying->Concentration Reconstitution 6. Reconstitution in Solvent Concentration->Reconstitution GC_MS_Injection 7. Injection into GC-MS Reconstitution->GC_MS_Injection Chromatographic_Separation 8. Chromatographic Separation GC_MS_Injection->Chromatographic_Separation Mass_Spectrometric_Detection 9. Mass Spectrometric Detection (SIM mode) Chromatographic_Separation->Mass_Spectrometric_Detection Peak_Integration 10. Peak Integration Mass_Spectrometric_Detection->Peak_Integration Calibration_Curve 11. Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification 12. Analyte Quantification Calibration_Curve->Quantification

Caption: General Workflow for Phthalate Analysis.

Detailed Experimental Protocol: Phthalate Analysis in Water by GC-MS

This protocol provides a detailed methodology for the determination of phthalates in water samples using Mono-n-octyl Phthalate-d4 as an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Collect a 500 mL water sample in a pre-cleaned glass container.

  • Spike the sample with a known concentration of Mono-n-octyl Phthalate-d4 solution.

  • Transfer the sample to a separatory funnel.

  • Add 50 mL of dichloromethane (B109758) and shake vigorously for 2 minutes. Allow the layers to separate.

  • Collect the organic (bottom) layer.

  • Repeat the extraction twice more with fresh 50 mL portions of dichloromethane.

  • Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Transfer the concentrated extract to a 2 mL autosampler vial and bring the final volume to 1 mL with a suitable solvent (e.g., hexane).

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A GC/MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]

  • Injector: Splitless mode at 280°C.[3]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 17°C/min to 320°C.[6]

    • Hold: 5 minutes at 320°C.[6]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 280°C.[6]

    • Transfer Line Temperature: 320°C.[6]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[6]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. The characteristic ions for each phthalate and the internal standard should be monitored. For many phthalates, a common ion is m/z 149.[6][7]

3. Calibration and Quantification

  • Prepare a series of calibration standards containing known concentrations of the target phthalates and a constant concentration of Mono-n-octyl Phthalate-d4.

  • Analyze the calibration standards using the same GC-MS method as the samples.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Quantify the concentration of phthalates in the samples by applying the response ratios to the calibration curve.

Conclusion

Mono-n-octyl Phthalate-d4 serves as a robust internal standard for the quantification of phthalates by GC-MS. Its performance, characterized by a wide linear range and low detection limits, is comparable to other widely used deuterated phthalate standards. The use of such internal standards, in conjunction with a validated experimental protocol, is crucial for generating high-quality, defensible data in research, environmental monitoring, and drug development settings. The detailed workflow and protocol provided in this guide offer a solid foundation for laboratories to establish and perform reliable phthalate analysis.

References

Ensuring Analytical Method Reliability: A Comparison Guide to Robustness Testing with Monononyl Phthalate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within the pharmaceutical and environmental sectors, the robustness of an analytical method is a cornerstone of reliable data. A robust method remains unaffected by small, deliberate variations in its parameters, ensuring its dependability during routine use.[1][2] This guide provides a comparative overview of robustness testing for an analytical method employing Monononyl Phthalate-d4 as an internal standard. Deuterated internal standards like this compound are often considered the gold standard in analyses, especially for challenging matrices, as they effectively compensate for analyte loss during sample preparation and for matrix effects.[3]

Comparative Analysis of Robustness Parameters

The robustness of an analytical method is evaluated by intentionally varying critical parameters and observing the impact on the results.[2][4][5] The following tables summarize key parameters for robustness testing in a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of a target phthalate (B1215562), using this compound as an internal standard. The "alternative" in this context refers to variations of the nominal method parameter.

Table 1: Liquid Chromatography Parameters

ParameterNominal ValueVariation 1 (-)Variation 2 (+)Acceptance Criteria
Mobile Phase Composition 60:40 Acetonitrile:Water58:42 Acetonitrile:Water62:38 Acetonitrile:WaterSystem suitability parameters (e.g., resolution, peak asymmetry) remain within validated limits. Analyte/IS peak area ratio RSD ≤ 15%.
Mobile Phase pH 4.03.84.2Analyte retention time shift ≤ 10%. Peak shape remains acceptable.
Column Temperature (°C) 403842Analyte retention time shift ≤ 5%. No significant change in peak resolution.
Flow Rate (mL/min) 0.50.480.52Analyte and IS peak areas remain consistent. Peak shape remains symmetrical.

Table 2: Mass Spectrometry Parameters

ParameterNominal ValueVariation 1 (-)Variation 2 (+)Acceptance Criteria
Ion Source Temperature (°C) 500490510Analyte/IS peak area ratio RSD ≤ 15%.
Collision Gas Pressure (Arb) 768Consistent fragment ion ratios.

Table 3: Sample Preparation Parameters

ParameterNominal ValueVariation 1Variation 2Acceptance Criteria
Extraction Solvent Volume (mL) 54.95.1Analyte recovery within 85-115%.
Vortex Time (min) 21.52.5Consistent analyte recovery.

Experimental Protocols

A detailed methodology is crucial for reproducible robustness testing.[6] Below is a representative protocol for a robustness study of an LC-MS/MS method for a target phthalate using this compound.

Objective:

To assess the robustness of the analytical method by evaluating the effect of small, deliberate variations in chromatographic, mass spectrometric, and sample preparation parameters.

Materials:
  • Target Phthalate Standard

  • This compound (Internal Standard)

  • LC-MS/MS Grade Acetonitrile, Water, and Formic Acid

  • Control Matrix (e.g., blank plasma, environmental sample)

  • Calibrators and Quality Control (QC) samples

Procedure:
  • Preparation of Stock Solutions: Prepare stock solutions of the target phthalate and this compound in a suitable solvent.

  • Preparation of Working Solutions: Prepare a series of calibration standards and QC samples by spiking the control matrix with appropriate amounts of the target phthalate and a constant concentration of this compound.

  • Nominal Condition Analysis: Analyze a set of calibration standards and QC samples using the nominal (optimized) method parameters as outlined in the tables above.

  • Parameter Variation Analysis: For each parameter listed in Tables 1, 2, and 3, perform the following:

    • Adjust the single parameter to its "Variation 1 (-)" value while keeping all other parameters at their nominal values.

    • Analyze a set of QC samples in triplicate.

    • Adjust the same parameter to its "Variation 2 (+)" value.

    • Analyze another set of QC samples in triplicate.

    • This "One Factor At a Time" (OFAT) approach helps to isolate the effect of each variable.[5][7]

  • Data Analysis:

    • For each set of injections, evaluate the system suitability parameters (e.g., retention time, peak shape, resolution).

    • Calculate the concentration of the target phthalate in the QC samples against the calibration curve obtained under nominal conditions.

    • Calculate the Relative Standard Deviation (RSD) of the results for each variation.

    • Compare the results against the acceptance criteria.

Visualizing the Workflow

Diagrams can effectively illustrate the logical flow of the robustness testing process.

RobustnessTestingWorkflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_eval 3. Evaluation Stock Prepare Stock Solutions (Analyte & IS) Working Prepare Calibration Standards & QC Samples Stock->Working Nominal Analyze under Nominal Conditions Working->Nominal Variation Analyze under Varied Conditions (OFAT) Nominal->Variation Data Data Analysis (SST, Concentration, RSD) Variation->Data Compare Compare against Acceptance Criteria Data->Compare Report Generate Robustness Report Compare->Report

Caption: A high-level overview of the robustness testing workflow.

OFAT_Logic cluster_params Parameter Variations Nominal Nominal Method P1_low Parameter 1 (Low Value) Nominal->P1_low Vary One Factor P1_high Parameter 1 (High Value) Nominal->P1_high Vary One Factor P2_low Parameter 2 (Low Value) Nominal->P2_low Vary One Factor P2_high Parameter 2 (High Value) Nominal->P2_high Vary One Factor P_etc ... Nominal->P_etc Vary One Factor

Caption: The "One Factor At a Time" (OFAT) experimental design.

Conclusion

Method robustness testing is a critical component of analytical method validation, ensuring the reliability and reproducibility of results.[1] By systematically evaluating the impact of minor variations in method parameters, scientists can establish the operational limits of their analytical method. The use of a deuterated internal standard such as this compound provides an additional layer of confidence in the accuracy of the quantification, even when the method is subjected to the stresses of a robustness study. The data and protocols presented here offer a framework for conducting a thorough robustness evaluation, ultimately leading to more dependable and defensible scientific outcomes.

References

Cross-Validation of Analytical Methods for Phthalate Detection Using Monononyl Phthalate-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of phthalates, with a focus on the application of Monononyl Phthalate-d4 as an internal standard for robust cross-validation. The use of isotopically labeled internal standards is a cornerstone of accurate and precise analytical measurements, compensating for analyte loss during sample preparation and correcting for matrix effects in chromatographic and mass spectrometric analyses.[1] this compound, a deuterated analog of Monononyl Phthalate (B1215562), serves as an ideal internal standard for the analysis of its non-labeled counterpart and other long-chain phthalates due to its similar chemical and physical properties.

Comparison of Analytical Techniques

The two primary analytical techniques for phthalate analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and is suited for different applications and sample matrices. The choice between GC-MS and LC-MS/MS often depends on the specific phthalates of interest, the complexity of the sample matrix, and the required sensitivity.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and semi-volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio.Separation of compounds in the liquid phase followed by detection using two stages of mass analysis for high selectivity and sensitivity.
Sample Volatility Requires analytes to be volatile or amenable to derivatization to increase volatility. Suitable for a wide range of phthalates.Does not require analyte volatility, making it suitable for less volatile and thermally labile compounds.
Selectivity & Sensitivity Good selectivity and sensitivity, particularly with selected ion monitoring (SIM).[2] However, many phthalates share a common base peak ion (m/z 149), which can complicate quantification of coeluting phthalates.[1]Excellent selectivity and sensitivity due to the use of multiple reaction monitoring (MRM), which minimizes matrix interference.[3]
Matrix Effects Can be susceptible to matrix effects that can alter the analyte's chromatographic behavior and ionization efficiency.Also susceptible to matrix effects, primarily ion suppression or enhancement in the electrospray ionization (ESI) source.
Derivatization Sometimes required to improve the volatility and thermal stability of certain phthalates.Generally not required, simplifying sample preparation.
Typical Analytes Broad range of phthalates, including regulated and unregulated compounds.[1][4]Often used for the analysis of phthalate metabolites in biological matrices.[3]

Experimental Data and Performance Comparison

The following tables summarize key performance parameters for the analysis of phthalates using deuterated internal standards. While specific data for this compound is limited in publicly available cross-validation studies, the data presented for other deuterated long-chain phthalates can be considered indicative of the expected performance.

Table 1: GC-MS Method Performance for Phthalate Analysis using Deuterated Internal Standards

AnalyteInternal StandardMatrixRecovery (%)RSD (%)LOD/LOQReference
Various PhthalatesDEHP-d4Non-alcoholic beverages84-1058-150.3-1.5 ng/mL (LOQ)[5]
12 PhthalatesNot specifiedCosmeticsNot specifiedNot specified0.5 or 2.5 µg/g (LOQ)[6]
Various PhthalatesDnBP-d4WineNot specified6 (Repeatability), 8 (Intermediate Precision)Not specified[7]

Table 2: LC-MS/MS Method Performance for Phthalate Metabolite Analysis using Deuterated Internal Standards

AnalyteInternal StandardMatrixRecovery (%)RSD (%)LLOQReference
Monobutyl Phthalate (MBP)MBP-d4Rat Plasma, Amniotic Fluid, Fetuses, PupsNot specifiedNot specified25-50 ng/mL or ng/g[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are representative protocols for GC-MS and LC-MS/MS analysis of phthalates using a deuterated internal standard like this compound.

Protocol 1: GC-MS Analysis of Phthalates in a Polymer Matrix

1. Sample Preparation (Dissolution-Precipitation)

  • Weigh approximately 50 mg of the polymer sample into a glass vial.

  • Add 5 mL of a suitable solvent (e.g., tetrahydrofuran) to dissolve the polymer.

  • Spike the dissolved sample with a known amount of this compound internal standard solution.

  • Add 5 mL of a non-solvent (e.g., hexane) to precipitate the polymer.

  • Centrifuge the sample to pellet the precipitated polymer.

  • Transfer the supernatant containing the extracted phthalates to a clean glass vial.

  • Concentrate the extract under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Column: Rtx-440 or Rxi-XLB (30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 100°C for 1 min, ramp at 10°C/min to 300°C, and hold for 8 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

  • Quantifier and Qualifier Ions: To be determined for Monononyl Phthalate and this compound based on their mass spectra. For many phthalates, a common quantifier ion is m/z 149.[1][2]

Protocol 2: LC-MS/MS Analysis of Phthalate Metabolites in Biological Fluids

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of biological fluid (e.g., plasma, urine), add 200 µL of acetonitrile (B52724) containing the this compound internal standard.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: UPLC system such as Waters ACQUITY or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer such as Sciex API 4000 or equivalent.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the analyte.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for Monononyl Phthalate and this compound need to be optimized. For example, for Monobutyl Phthalate (MBP) and MBP-d4, the transitions are 221 → 77 and 225 → 81, respectively.[3]

Visualizing Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Polymer Sample Dissolution Dissolution in Solvent Sample->Dissolution Spiking Spike with This compound Dissolution->Spiking Precipitation Polymer Precipitation Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Extraction Supernatant Extraction Centrifugation->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) Detection (SIM/MRM) Ionization->Detection Quantification Quantification using Internal Standard Detection->Quantification Validation Cross-Validation Quantification->Validation

Caption: Workflow for GC-MS analysis of phthalates in a polymer matrix.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Fluid Sample Spiking Spike with This compound in Acetonitrile Sample->Spiking Precipitation Protein Precipitation Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Extraction Supernatant Collection Centrifugation->Extraction Injection UPLC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Detection (MRM) Ionization->Detection Quantification Quantification using Internal Standard Detection->Quantification Validation Cross-Validation Quantification->Validation

Caption: Workflow for LC-MS/MS analysis of phthalate metabolites.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Monononyl Phthalate-d4

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Monononyl Phthalate-d4 was not located in the available search results. The following guidance is based on information for structurally similar chemicals, such as Dinonyl Phthalate (B1215562), and general laboratory safety protocols. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to review the complete SDS for the specific product you are using. This document is intended to provide immediate safety and logistical information for researchers, scientists, and drug development professionals.

This compound is a deuterated stable isotope of Monononyl Phthalate, used as an analytical standard in research and development. Proper handling and disposal are crucial to ensure laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is essential to handle this compound with appropriate care to mitigate potential hazards.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.[1]

  • Respiratory Protection: While no special respiratory protection is typically needed under normal use with adequate ventilation, if aerosols or dust are generated, a NIOSH-approved respirator should be used.[1]

Handling and Storage:

  • Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Store in a tightly closed, suitable container in a cool, dry place.[1]

  • Avoid contact with strong oxidizing agents.[1]

  • Do not eat, drink, or smoke when using this product.

Disposal Protocol

The disposal of this compound must be conducted in strict accordance with all federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways.

Step-by-Step Disposal Procedure:

  • Containment of Spills: In case of a spill, ensure adequate ventilation.[1] Soak up the material with an inert absorbent material such as sand, silica (B1680970) gel, acid binder, universal binder, or sawdust.[1]

  • Waste Collection: Carefully collect the absorbed material and any contaminated debris into a suitable, sealed container labeled for chemical waste.

  • Labeling: Clearly label the waste container with the full chemical name ("this compound"), concentration, and any associated hazards.

  • Temporary Storage: Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.

  • Final Disposal: Arrange for pick-up and disposal by your institution's EHS department or a licensed chemical waste disposal contractor.

Quantitative Data Summary

While a specific SDS for this compound is unavailable, the table below summarizes key information for the unlabeled compound and a related phthalate to provide an indication of its physical and chemical properties.

PropertyValueSource/Compound
Molecular FormulaC17D4H20O4[2]
Molecular Weight296.395[2]
AppearanceAmber Liquid (for Dinonyl Phthalate)[1]
Boiling Point279 - 287 °C / 534.2 - 548.6 °F (for Dinonyl Phthalate)[1]
Flash Point216 °C / 420.8 °F (for Dinonyl Phthalate)[1]
Specific Gravity0.970 (for Dinonyl Phthalate)[1]

Disposal Workflow

This compound Disposal Workflow start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe spill Spill or Unused Material? ppe->spill contain_spill Contain Spill with Inert Absorbent Material spill->contain_spill Spill collect_waste Collect Waste into a Labeled, Sealed Container spill->collect_waste Unused Material contain_spill->collect_waste storage Store in Designated Chemical Waste Area collect_waste->storage contact_ehs Contact EHS for Professional Disposal storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Monononyl Phthalate-d4

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Monononyl Phthalate-d4 was not located. The following guidance is based on information for closely related phthalates, such as Dinonyl Phthalate (B1215562) and general safety protocols for handling phthalate compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific handling and disposal requirements.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. The following procedural, step-by-step guidance is designed to answer specific operational questions and ensure the safe management of this compound.

Immediate Safety and Handling Precautions

Prior to working with this compound, a thorough understanding of its potential hazards is crucial. Phthalates as a chemical class are known to have various adverse health effects.[1][2] Exposure can occur through inhalation, skin contact, or ingestion.[3] Therefore, adherence to proper safety protocols is paramount.

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidance for phthalates and information for related compounds.[2][3]

PPE CategoryRecommendation
Eye/Face Protection Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Hand Protection Wear chemical-resistant gloves at all times. Nitrile or neoprene gloves are recommended for their resistance to a wide range of chemicals, including phthalates.[3]
Skin and Body Protection Wear a chemical-resistant apron or coveralls, a long-sleeved lab coat, and closed-toe shoes to prevent skin contact.[3]
Respiratory Protection In poorly ventilated areas or when there is a risk of generating aerosols or dust, use a NIOSH-approved respirator with an organic vapor cartridge. For higher-risk situations, a full-face respirator may be necessary.[3]

Handling and Storage:

Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of laboratory personnel.

ProcedureGuideline
Ventilation Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.
Handling Avoid direct contact with the skin, eyes, and clothing. Do not mix or pour by hand.[2]
Storage Keep the container tightly closed in a dry, cool, and well-ventilated place.[4] Store away from strong oxidizing agents.
Hygiene Practice good industrial hygiene. Wash hands thoroughly before eating, drinking, or smoking.[2]

Operational Plans: Spill and Exposure Protocols

An emergency plan should be in place to address accidental spills or exposure.

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, silica (B1680970) gel, or universal binder) to soak up the material.[4]

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled, and closed container for disposal.

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE as outlined above.

First Aid Measures for Exposure:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[4]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Plan

The disposal of this compound and any contaminated materials must be conducted in strict accordance with all federal, state, and local environmental regulations.

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect all waste material (spilled substance, contaminated absorbents, and disposable PPE) in a dedicated, properly labeled, and sealed container.

  • Labeling: Clearly label the waste container with the chemical name ("this compound Waste") and a hazard warning.

  • Storage: Store the waste container in a designated and secure hazardous waste storage area, away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.

Logical Relationship for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Monononyl_Phthalate_Handling A Preparation & Risk Assessment B Select & Don Appropriate PPE A->B C Handling in Ventilated Area B->C D Experiment/Procedure C->D E Decontamination D->E I Spill or Exposure Event D->I F Waste Segregation & Labeling E->F G Proper Storage of Waste F->G H Professional Disposal G->H J Follow Emergency Protocols I->J Emergency J->E

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.